Fmoc-4-(3-methylphenyl)-L-phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methylphenyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-20-7-6-8-23(17-20)22-15-13-21(14-16-22)18-29(30(33)34)32-31(35)36-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODLLOHYBJRFAM-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Fmoc-4-(3-methylphenyl)-L-phenylalanine
Advanced Building Blocks for Peptidomimetics and Drug Discovery[1]
Executive Summary
Fmoc-4-(3-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(3'-Me)-OH ) is a non-canonical amino acid (NCAA) belonging to the biaryl-phenylalanine class.[1] It is characterized by a biphenyl side chain with a meta-methyl substitution on the distal ring.[1] This specific topology offers a unique combination of extended hydrophobic surface area, π-π stacking potential, and asymmetric steric volume.[1]
This guide details the structural properties, synthetic methodology, and solid-phase peptide synthesis (SPPS) integration of this residue. It is designed to serve as a self-validating protocol for researchers requiring high-purity incorporation of this motif into bioactive peptides or peptidomimetics.[1]
Part 1: Structural Analysis & Physiochemical Properties
The molecule is a derivative of L-phenylalanine where the para-hydrogen of the phenyl ring is replaced by a 3-methylphenyl (m-tolyl) group.[1] This modification significantly extends the side chain length (approx.[1] 4.3 Å extension) and increases lipophilicity compared to canonical phenylalanine or tyrosine.[1]
Chemical Specifications
| Property | Specification |
| Systematic Name | N-α-(9-Fluorenylmethoxycarbonyl)-4-(3-methylphenyl)-L-phenylalanine |
| Common Abbreviation | Fmoc-Bip(3'-Me)-OH |
| Molecular Formula | C₃₁H₂₇NO₄ |
| Molecular Weight | 477.55 g/mol |
| Chirality | L-isomer (S-configuration at α-carbon) |
| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM; Insoluble in Water |
| Appearance | White to off-white crystalline powder |
| Purity Standard | ≥ 98% (HPLC), ≥ 99% ee (Chiral HPLC) |
Structural Hierarchy Diagram
Figure 1: Structural hierarchy of Fmoc-4-(3-methylphenyl)-L-phenylalanine highlighting the modular assembly.
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)
Commercial availability of specific methylated biaryl isomers can be sporadic. Therefore, an in-house synthesis capability is essential.[1] The most robust route utilizes a Suzuki-Miyaura cross-coupling between an Fmoc-protected 4-halo-phenylalanine and 3-methylphenylboronic acid.[1]
Reaction Mechanism & Causality
-
Precursor Choice: Fmoc-Phe(4-I)-OH is preferred over the bromo-analog due to the weaker C-I bond, facilitating faster oxidative addition by the Palladium catalyst under milder conditions, which preserves the base-sensitive Fmoc group [1].[1]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1] Pd(dppf)Cl₂ is often preferred for its stability and high turnover number in aqueous/organic biphasic systems.[1]
-
Base Selection: Mild bases like Na₂CO₃ or K₂CO₃ are used.[1] Strong bases must be avoided to prevent premature Fmoc removal or racemization at the α-carbon.[1]
Experimental Protocol
Reagents:
-
Fmoc-4-iodo-L-phenylalanine (1.0 equiv)[1]
-
3-Methylphenylboronic acid (1.2 equiv)[1]
-
Na₂CO₃ (2.0 equiv, dissolved in min. water)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)[1]
Step-by-Step Workflow:
-
Degassing: Dissolve Fmoc-Phe(4-I)-OH and 3-methylphenylboronic acid in DME. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species, reducing yield.
-
Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous Na₂CO₃ solution.[1]
-
Reaction: Heat to 80°C under Argon atmosphere for 4–6 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: The reaction is complete when the starting iodide is consumed. Prolonged heating may lead to Fmoc cleavage.[1]
-
-
Workup:
-
Purification: Flash column chromatography (SiO₂).[1]
-
Eluent: DCM/MeOH/Acetic Acid (95:4:1).[1]
-
Validation: Verify product mass (ESI-MS: m/z 478.2 [M+H]⁺) and purity.
-
Synthesis Workflow Diagram
Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of Fmoc-Bip(3'-Me)-OH.
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating bulky biaryl amino acids requires modified SPPS protocols to overcome steric hindrance and prevent deletion sequences.
Coupling Protocol (Self-Validating System)
Challenge: The bulky 3-methylphenyl group shields the α-amine and the activated carboxylate, slowing down coupling kinetics.[1] Solution: Use high-efficiency coupling reagents and extended reaction times.[1]
Recommended Cycle:
-
Resin Swelling: DMF, 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Validation: UV monitoring of the fulvene-piperidine adduct to ensure complete Fmoc removal.[1]
-
-
Activation:
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC.[1]
-
Stoichiometry: 3.0 equiv AA : 2.9 equiv HATU : 6.0 equiv DIPEA.[1]
-
Note: Use slightly less coupling reagent than amino acid to prevent capping of the resin by the uronium salt.
-
-
Coupling:
-
Time: 2 hours at Room Temperature.
-
Double Coupling: Recommended if the resin loading is >0.5 mmol/g.
-
-
Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).[1]
Data Presentation: Coupling Efficiency Comparison
| Coupling Reagent | Equivalents | Time (h) | Conversion % (Kaiser Test) | Recommendation |
| HBTU / DIPEA | 3.0 | 1.0 | 85-90% | Not Recommended (Steric issues) |
| HATU / DIPEA | 3.0 | 2.0 | >99% | Standard Protocol |
| DIC / Oxyma | 3.0 | 2.0 | >98% | Excellent Alternative (Green) |
| PyBOP / DIPEA | 3.0 | 2.0 | 95% | Acceptable |
Part 4: Applications in Drug Discovery[7][8]
1. Hydrophobic Pocket Filling
Fmoc-Bip(3'-Me)-OH is frequently used to target "hot spots" in Protein-Protein Interactions (PPIs).[1] The 3-methyl group allows for probing the depth and width of hydrophobic pockets (e.g., the p53 binding pocket of MDM2). The asymmetry of the 3-methyl substituent (vs. the symmetric 4-methyl) allows researchers to probe specific steric clashes within a receptor site [2].
2. Conformational Restriction
While the biphenyl bond allows rotation, the energy barrier is higher than a standard alkyl chain. In constrained peptides (e.g., stapled peptides), this residue can pre-organize the backbone into bioactive conformations, reducing the entropic penalty of binding [3].
3. Macrocyclization Scaffolds
As demonstrated in recent literature, 4-iodophenylalanine derivatives can be incorporated into peptides and then subjected to on-resin Suzuki coupling to form biaryl-bridged macrocycles.[1] Fmoc-Bip(3'-Me)-OH represents the linear precursor or the result of such a cyclization if the methyl group is derived from the coupling partner [4].
References
-
Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura
-
Biaryl Peptides in Drug Design
-
Stapled Peptides & Conformational Control
-
General SPPS of Bulky Residues
- Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
-
Source: Oxford University Press.[1]
- Context: Standard protocols for HATU/HOAt activation of sterically hindered amino acids.
Sources
In-Depth Technical Guide: Fmoc-Bip(3-Me)-OH – Properties, Synthesis, and Hydrophobic Utility
[1]
Executive Summary
Fmoc-Bip(3-Me)-OH (Fmoc-3-methyl-biphenylalanine) represents a specialized class of non-canonical amino acids (NCAAs) designed to modulate the hydrophobic profile and steric conformation of bioactive peptides.[1] By introducing a methyl substituent at the 3-position of the biphenyl scaffold, this residue offers a unique tool for probing hydrophobic pockets, restricting rotameric freedom, and enhancing proteolytic stability in peptide therapeutics such as GLP-1 analogs and antimicrobial peptides (AMPs).
This guide provides a comprehensive analysis of its physicochemical properties, synthesis via Suzuki-Miyaura cross-coupling, and protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Characterization
Fmoc-Bip(3-Me)-OH is a derivative of L-Biphenylalanine (Bip), where the biphenyl side chain is modified with a methyl group.[1] The precise positioning of the methyl group (typically at the 3-position of the proximal phenyl ring or the 3'-position of the distal ring) critically influences its steric properties.
| Property | Specification |
| Chemical Name | N-α-Fmoc-3-methyl-L-biphenylalanine |
| Molecular Formula | C |
| Molecular Weight | ~477.55 g/mol |
| CAS Number | Not generally listed; Custom Synthesis (Analogous to Fmoc-Bip: 199110-64-0) |
| Appearance | White to off-white powder |
| Chirality | L-enantiomer (typically >99% ee) |
Hydrophobicity and Steric Profile
The addition of a methyl group to the biphenyl scaffold significantly alters the physicochemical landscape of the amino acid compared to the parent Bip.[1]
-
Lipophilicity (LogP): The methyl group increases the partition coefficient (LogP) by approximately 0.5 units .[1] While standard Fmoc-Bip-OH has a predicted LogP of ~4.5–5.0, the 3-Me derivative pushes this towards 5.5 , making it one of the most hydrophobic residues available for SPPS.[1]
-
Steric Hindrance (The Ortho Effect):
-
3-Position (Proximal): A methyl group at the 3-position (ortho to the inter-ring bond) creates significant steric clash with the distal phenyl ring.[1] This restricts the rotation around the C1-C1' bond, potentially locking the side chain into a specific dihedral angle (atropisomerism potential).[1]
-
3'-Position (Distal): A methyl group at the 3'-position (meta on the distal ring) extends the hydrophobic reach without severely restricting rotation, useful for filling deep hydrophobic pockets in receptor binding sites.[1]
-
Synthesis & Manufacturing
The synthesis of Fmoc-Bip(3-Me)-OH is most efficiently achieved via Suzuki-Miyaura cross-coupling .[1] This modular approach allows for the late-stage installation of the biphenyl system on an Fmoc-Phe(4-I)-OH or Fmoc-Phe(4-Br)-OH scaffold.[1]
Reaction Mechanism
The coupling involves an aryl halide (on the amino acid) and an aryl boronic acid (the methyl-phenyl component).[1]
Key Reagents:
-
Substrate: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH).
-
Coupling Partner: 3-Methylphenylboronic acid.[1]
-
Catalyst: Pd(OAc)
or Pd(dppf)Cl .[1] -
Base: K
CO or Cs CO (to activate the boronic acid).
Synthesis Workflow (DOT Diagram)
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of Fmoc-Bip(3-Me)-OH.[1]
Applications in Drug Discovery[1][6]
Peptide Stapling & Macrocyclization
Fmoc-Bip(3-Me)-OH is frequently utilized in "stapled" peptides to reinforce the hydrophobic core of the alpha-helix.[1] The bulky, hydrophobic side chain can:
-
Shield the Amide Backbone: Protects the peptide bond from proteolytic enzymes (e.g., chymotrypsin).[1]
-
Enhance Membrane Permeability: The high lipophilicity facilitates transport across the lipid bilayer.[1]
GLP-1 and Glucagon Analogs
In metabolic disease research, Bip derivatives are used to extend the half-life of peptide drugs.[1] The 3-Me variant provides a "tuning knob" for albumin binding.[1] By adjusting the hydrophobicity, researchers can optimize the reversible binding to serum albumin, thereby extending the in vivo circulation time.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Integration
Due to its high hydrophobicity and steric bulk, Fmoc-Bip(3-Me)-OH requires modified coupling conditions to prevent deletion sequences.[1]
Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation:
-
Coupling: Shake for 2 hours (double coupling recommended).
-
Note: Monitor via Kaiser test.[1] If incomplete, perform a third coupling at 50°C.
-
-
Capping: Acetic anhydride/Pyridine to cap unreacted amines.[1]
Solubility & Handling
-
Solvent Choice: The amino acid is sparingly soluble in pure DCM.[1] Dissolve in NMP or DMF with gentle heating (40°C) if necessary.
-
Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.[1]
Aggregation Control Workflow (DOT Diagram)
Figure 2: Optimized SPPS workflow for incorporating hydrophobic residues like Fmoc-Bip(3-Me)-OH.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Kotha, S., & Lahiri, K. (2005).[1] Suzuki–Miyaura cross-coupling reaction: a useful tool for the synthesis of non-natural amino acids.[1] Bioorganic & Medicinal Chemistry Letters, 15(19), 4203-4206.[1] Link[1]
-
Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[1] Link[1]
-
Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.[1] Link[1]
Engineering Peptide Therapeutics: Physicochemical Profiling and Solid-Phase Synthesis of Fmoc-4-(3-methylphenyl)-Phe-OH
Executive Summary
The expansion of the peptide drug discovery pipeline relies heavily on the integration of non-canonical amino acids (ncAAs) to overcome the inherent limitations of native peptides, such as poor proteolytic stability and low membrane permeability[1]. Among these, biphenylalanine derivatives represent a privileged class of building blocks. Fmoc-4-(3-methylphenyl)-Phe-OH (also known as Fmoc-4-(m-tolyl)-L-phenylalanine) is a sterically demanding, highly lipophilic ncAA designed to enhance hydrophobic interactions and restrict peptide backbone conformation.
This technical guide provides an in-depth analysis of the molecular weight dynamics, structural causality, and field-proven Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this bulky residue into therapeutic peptide sequences.
Physicochemical Profiling & Molecular Weight Dynamics
Accurate molecular weight (MW) calculation is the cornerstone of peptide synthesis validation. Fmoc-4-(3-methylphenyl)-Phe-OH possesses a complex biphenyl side chain that significantly alters the mass and hydrophobicity of the resulting peptide. The addition of the meta-methyl group breaks the symmetry of the biphenyl system, which can be critical for fitting into specific asymmetric hydrophobic pockets of target proteins[2].
When programming automated peptide synthesizers or calculating theoretical masses for mass spectrometry, researchers must differentiate between the mass of the protected building block and the net residue mass incorporated into the peptide chain.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Fmoc-4-(3-methylphenyl)-phenylalanine |
| CAS Registry Number | 1379877-62-9 (DL-form)[2] |
| Molecular Formula | C₃₁H₂₇NO₄[3] |
| Molecular Weight (Total) | 477.55 g/mol [3] |
| Monoisotopic Mass | 477.1940 Da |
| Fmoc Group Mass | 222.24 Da |
| Net Residue Mass (in peptide) | 237.30 Da |
Note: The net residue mass (237.30 Da) is the exact mass added to the growing peptide chain after the formation of the peptide bond (loss of H₂O) and the subsequent removal of the Fmoc protecting group.
Structural Causality: The Role of Biphenylalanine Derivatives in Drug Design
The decision to replace a canonical Phenylalanine (Phe) or Tyrosine (Tyr) with 4-(3-methylphenyl)-Phe is driven by specific mechanistic goals in structure-activity relationship (SAR) optimization[4]:
-
Enhanced Membrane Insertion: The extended
-system and the lipophilic methyl group significantly increase the overall hydrophobicity of the peptide. This is a proven strategy in the design of ultrashort antimicrobial peptides, where biphenylalanine motifs drive the insertion of the peptide into bacterial cell membranes, leading to rapid membrane disruption and cell death[5]. -
Proteolytic Shielding: The steric bulk of the 3-methylphenyl substitution restricts the
and dihedral angles of the side chain. This conformational rigidity creates a steric shield around adjacent peptide bonds, preventing the docking of proteolytic enzymes and drastically increasing the plasma half-life of the therapeutic peptide[6]. -
Entropic Optimization in PPIs: In protein-protein interactions (PPIs), binding interfaces are often large and flat. The biphenyl moiety can bury a larger hydrophobic surface area compared to a single phenyl ring. The meta-methyl group further restricts the rotational freedom between the two phenyl rings, reducing the entropic penalty upon receptor binding[7].
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Incorporating sterically hindered ncAAs like Fmoc-4-(3-methylphenyl)-Phe-OH requires deviations from standard SPPS protocols. The bulkiness of the side chain severely reduces the rate of aminolysis during coupling. Furthermore, the high lipophilicity can induce peptide aggregation on the resin, necessitating optimized solvent and coupling conditions[8].
Step-by-Step Methodology (Self-Validating Protocol)
-
Resin Preparation & Swelling: Swell the peptide-resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Reagent Activation (Causality Focus):
-
Do not use standard HBTU. Instead, use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Why? HATU contains an HOAt leaving group. The nitrogen atom at position 7 of the HOAt ring acts as a neighboring hydrogen bond acceptor, which stabilizes the transition state and dramatically accelerates the coupling of sterically hindered biphenyl systems.
-
Cocktail: 3.0 equivalents of Fmoc-4-(3-methylphenyl)-Phe-OH, 2.9 equivalents of HATU, and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in minimal DMF.
-
-
Extended Coupling: Add the activated ester to the resin and agitate for 120 minutes (standard amino acids typically require 30-45 minutes).
-
Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.
-
Negative (Yellow): Coupling is complete. Proceed to step 6.
-
Positive (Blue): Unreacted amines remain due to steric hindrance. Perform a double coupling using DIC/Oxyma Pure to alter the activation chemistry and overcome sequence-dependent aggregation.
-
-
Capping: Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to truncate any unreacted chains, preventing the formation of difficult-to-separate deletion sequences.
SPPS cycle optimized for sterically hindered Fmoc-4-(3-methylphenyl)-Phe-OH.
Analytical Validation Protocol
Post-cleavage, the successful incorporation of the bulky ncAA must be verified via Liquid Chromatography-Mass Spectrometry (LC-MS). Because the cost of goods (COG) for ncAAs is high[8], early analytical validation prevents downstream resource waste.
LC-MS Verification Steps
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve in H₂O/Acetonitrile (50:50) with 0.1% Formic Acid.
-
Mass Calculation: Calculate the theoretical mass of the peptide. The specific mass shift contributed by the deprotected 4-(3-methylphenyl)-Phe residue is exactly +237.30 Da .
-
Spectral Analysis: Utilize High-Resolution ESI-TOF MS. Look for the
and peaks. The absence of a peak at confirms that no deletion sequence occurred at this specific coupling step.
LC-MS analytical workflow for validating the +237.30 Da mass shift of the deprotected residue.
References
-
[3] CymitQuimica. CAS 332062-08-5: Fmoc-L-3-Amino-4,4-diphenyl-butyric acid (C31H27NO4). Available at: 3
-
[2] ChemicalBook. Fmoc-4-(3-methylphenyl)-DL-phenylalanine. Available at:2
-
[1] Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. ResearchGate. Available at: 1
-
[8] Hickey, J. L. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. Available at: 8
-
[6] MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: 6
-
[5] Almaaytah, A., et al. (2018). Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine. Pharmaceuticals. Available at: 5
-
[7] NIH PMC. (2024). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. Available at: 7
-
[4] NIH PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available at: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fmoc-4-(3-methylphenyl)-DL-phenylalanine | 1379877-62-9 [chemicalbook.com]
- 3. CAS 332062-08-5: Fmoc-L-3-Amino-4,4-diphenyl-butyric acid [cymitquimica.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Peptide Therapeutics: An In-Depth Technical Guide to Fmoc-Protected Biphenylalanine Derivatives
Executive Summary
The integration of non-canonical amino acids into peptide therapeutics has revolutionized modern drug discovery by overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Among these unnatural building blocks, Fmoc-protected biphenylalanine (Fmoc-Bip-OH) stands out as a critical structural modifier. By introducing a bulky, rigid, and highly hydrophobic extended aromatic system, biphenylalanine derivatives enable the precise tuning of receptor binding affinities, conformational restriction, and metabolic stability.
This technical whitepaper provides a comprehensive analysis of Fmoc-biphenylalanine derivatives, detailing their physicochemical profiles, strategic applications in metabolic and oncological drug development, and optimized methodologies for Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling & Structural Causality
Fmoc-Bip-OH (N-α-Fmoc-β-(4-biphenyl)-L-alanine) acts as a highly lipophilic, sterically demanding analog of phenylalanine. The causality behind its selection in drug design is rooted in three structural phenomena:
-
Enhanced
Stacking: The dual-ring biphenyl system allows for deep insertion into hydrophobic receptor pockets, significantly increasing binding affinity compared to single-ring aromatic residues [1]. -
Steric Shielding: The sheer bulk of the biphenyl side chain creates a localized steric shield around the peptide backbone, physically blocking the approach of proteolytic enzymes (e.g., DPP-4, NEP), thereby extending in vivo half-life.
-
Conformational Rigidity: The extended aromatic side chain restricts the
and dihedral angles of the peptide backbone, often stabilizing bioactive -helical conformations necessary for receptor activation.
Comprehensive List of Fmoc-Biphenylalanine Derivatives
The following table summarizes the primary commercially available Fmoc-protected biphenylalanine derivatives utilized in SPPS [1, 4].
| Chemical Name / Synonym | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
| Fmoc-L-Bip-OH (Fmoc-L-4,4'-Biphenylalanine) | L- (S) | 199110-64-0 | C | 463.5 g/mol | Standard SPPS, GLP-1 analogs, IL-2 immunocytokines |
| Fmoc-D-Bip-OH (Fmoc-D-4,4'-Biphenylalanine) | D- (R) | 205526-38-1 | C | 463.5 g/mol | Protease-resistant peptidomimetics, MC4R antagonists |
| Fmoc-L-Phe(4-Ph)-OH | L- (S) | 199110-64-0 | C | 463.5 g/mol | Alternative nomenclature for Fmoc-L-Bip-OH |
| Fmoc-L-Ala(4,4'-biphenyl)-OH | L- (S) | 199110-64-0 | C | 463.5 g/mol | Alternative nomenclature for Fmoc-L-Bip-OH |
Strategic Applications in Drug Development
Metabolic Diseases: GLP-1 and Melanocortin Modulators
Biphenylalanine is heavily utilized in the development of anti-obesity and metabolic therapeutics. In the optimization of ultra-short GLP-1 analogs , the substitution of canonical residues with Bip (e.g., at position 11) has been shown to induce critical
Similarly, in the Melanocortin receptor (MCR) system, Fmoc-Bip-OH is used to synthesize Tetrapeptide Antagonist Compounds (TACOs) targeting MC3R and MC4R. The bulky biphenyl group fits precisely into the hydrophobic accessory pockets of the MC4R, switching the peptide's pharmacological profile from an agonist to a potent antagonist, which is critical for modulating energy homeostasis and food intake [3].
Oncology: Macrocyclic Immunomodulators & IL-2 Conjugates
In immuno-oncology, Fmoc-Bip-OH is a core building block for macrocyclic PD-1/PD-L1 inhibitors . The biphenyl side chain mimics the hydrophobic interaction interface of the native PD-L1 protein, effectively disrupting the immune checkpoint [5]. Furthermore, Bip is incorporated into the sequences of conditionally activated IL-2 immunocytokines , where it stabilizes the folded state of the cytokine mask until it is cleaved by tumor-microenvironment proteases (e.g., matriptase) [6].
Mechanistic Workflows & Signaling Pathways
Mechanistic impact of biphenylalanine substitution on peptide stability and receptor binding.
Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-Bip-OH incorporation.
Optimized SPPS Protocol for Fmoc-Bip-OH Incorporation
Due to the severe steric hindrance and high hydrophobicity of the biphenyl side chain, standard coupling protocols (e.g., HBTU/HOBt) often result in incomplete reactions and deletion sequences. The following self-validating protocol utilizes highly reactive uronium salts (HATU) and double-coupling strategies to ensure high-fidelity incorporation [4].
Step-by-Step Methodology
1. Resin Swelling & Deprotection
-
Action: Swell the solid support (e.g., Rink Amide MBHA resin) in N,N-Dimethylformamide (DMF) for 45 minutes.
-
Action: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group.
-
Causality: Proper swelling expands the polymer matrix, exposing reactive amine sites. Piperidine acts as a mild base to trigger the
-elimination of the Fmoc protecting group.
2. Activation of Fmoc-Bip-OH
-
Action: In a separate vial, dissolve 3.0 to 5.0 equivalents of Fmoc-Bip-OH and 2.9 to 4.9 equivalents of HATU in DMF (or NMP for highly aggregating sequences).
-
Action: Add 6.0 to 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Allow pre-activation for 2 minutes.
-
Causality: HATU is selected over HBTU because the 7-azabenzotriazole leaving group is significantly more reactive, overcoming the steric bulk of the biphenyl side chain. A slight deficit of HATU relative to the amino acid prevents capping of the resin by unreacted uronium species.
3. Primary Coupling
-
Action: Transfer the activated Fmoc-Bip-OH solution to the resin. Agitate at room temperature for 90 to 120 minutes.
-
Validation (Self-Validating Step): Perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete coupling (primary amines consumed). A blue/purple bead indicates incomplete coupling.
4. Double Coupling (Conditional)
-
Action: If the Kaiser test is positive, drain the reaction vessel, wash with DMF (3 × 5 mL), and repeat Step 2 and Step 3 using fresh reagents.
-
Causality: The hydrophobic biphenyl group can cause the growing peptide chain to aggregate (form inter-chain
-sheets) on the resin. A second coupling, occasionally aided by elevated temperature (40-50°C via microwave assistance), disrupts these aggregates and drives the reaction to completion [3, 4].
5. Cleavage and Global Deprotection
-
Action: Following sequence completion, cleave the peptide from the resin using Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) for 2-3 hours.
-
Action: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the presence of the Bip-containing mass.
References
-
National Center for Biotechnology Information (NCBI). "Fmoc-L-4,4'-biphenylalanine | C30H25NO4 | CID 2761797". PubChem. URL: [Link]
-
Chang, C. "Structure-Activity Studies of α-Melanotropin and Ultra-Short GLP-1 Analogs to Benchmark the Development of Improved Anti-obesity Drugs". ProQuest Dissertations Publishing. URL: [Link]
-
Haslach, E. et al. "Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2". PubMed Central (PMC). URL: [Link]
- Bristol-Myers Squibb Company. "Macrocyclic immunomodulators". Google Patents (WO2023192873A1).
- Asher Biotherapeutics. "Conditionally activated immunocytokines and methods of use". Google Patents (WO2024150174A1).
A Technical Guide to Sterically Hindered Aromatic Amino Acids in Modern Drug Design
Abstract
The rational design of therapeutic agents is an iterative process of optimizing potency, selectivity, and pharmacokinetic properties. Peptides and small molecules often suffer from metabolic instability and conformational ambiguity, limiting their clinical utility. Sterically hindered aromatic amino acids—non-canonical residues bearing bulky substituents at the α-carbon, β-carbon, or backbone nitrogen—have emerged as powerful tools to overcome these limitations.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, strategic applications, and practical methodologies for leveraging these unique building blocks. We will delve into the causal relationship between steric constraint and improved pharmacological profiles, detail robust synthetic protocols, and present case studies that underscore their transformative potential in medicinal chemistry.
Part 1: The Rationale for Steric Hindrance: Overcoming Endogenous Liabilities
Native peptides and many small molecule drugs, despite their potential for high target affinity, are often handicapped by two intrinsic flaws: conformational flexibility and susceptibility to enzymatic degradation.[3][4]
-
Conformational Flexibility: In solution, a linear peptide exists as an ensemble of conformations, only a fraction of which may be active for binding to a biological target.[4][5] This entropic penalty upon binding can significantly reduce affinity. The introduction of sterically demanding groups constrains the rotation around backbone dihedral angles (phi, Φ and psi, Ψ), effectively "locking" the molecule into a more defined, and potentially more bioactive, conformation.[3][5][6][7] This pre-organization minimizes the entropic cost of binding, leading to enhanced potency.
-
Proteolytic Degradability: The peptide backbone is a natural substrate for a myriad of proteases in the body, leading to rapid clearance and a short in-vivo half-life.[8][9] This severely limits the therapeutic window and often precludes oral bioavailability.[2] Steric hindrance acts as a molecular shield. Bulky groups at or near the peptide bond physically obstruct the active sites of proteases, rendering the drug resistant to cleavage.[8][10][11]
The most common strategies for introducing steric hindrance involve three main classes of modification to aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp):
-
α,α-Disubstitution: Replacing the α-hydrogen with an alkyl or other group (e.g., α-methylphenylalanine). This is a powerful strategy for inducing helical or turn-like structures.[12][13][14]
-
β-Substitution: Adding alkyl groups to the β-carbon, which constrains the side-chain rotameric preference (χ1 angle) and influences backbone conformation.[3]
-
N-Methylation: Replacing the amide proton with a methyl group. This modification eliminates a hydrogen bond donor, which can enhance membrane permeability, and introduces significant resistance to proteolysis.[15][16][17]
Logical Impact of Conformational Constraint on Target Binding
The diagram below illustrates the core principle of conformational pre-organization. A flexible ligand must expend significant conformational energy to adopt its binding pose, whereas a sterically constrained ligand is already near its bioactive shape, facilitating a more favorable binding event.
Caption: Optimized SPPS workflow for incorporating sterically hindered amino acids.
Objective: To efficiently couple a sterically hindered Fmoc-protected aromatic amino acid onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF [18]* Amino Acids: Fmoc-protected sterically hindered amino acid, other standard Fmoc-amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Washing Solution: 5% DIPEA in DCM [18]* Kaiser Test Kit
-
Capping Solution: Acetic anhydride/DIPEA/DMF
Protocol:
-
Resin Preparation: Place the peptide resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, drain. Add a fresh aliquot of the solution and agitate for 10 minutes. Drain. [18]3. Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the sterically hindered Fmoc-amino acid (5 equivalents relative to resin loading) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 5 minutes. The use of HATU is critical as it is a highly effective coupling reagent for hindered systems. [17]5. Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature. Causality: Due to steric hindrance, the coupling time must be extended significantly compared to standard couplings. Allow the reaction to proceed for 2 to 4 hours. For extremely difficult couplings, microwave-assisted synthesis or gentle heating (40°C) can be employed to increase reaction rates.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Reaction Monitoring (Self-Validation): Perform a Kaiser test to detect the presence of unreacted primary amines.
-
Negative Result (blue beads): Coupling is complete. Proceed to the next cycle (Step 2).
-
Positive Result (purple beads): Coupling is incomplete. Proceed to Step 8.
-
-
Recoupling/Capping: If the Kaiser test is positive, repeat the coupling (Steps 4-6) with a fresh solution of activated amino acid. If the test remains positive, it indicates that some sites are too hindered to react further. In this case, cap the unreacted amines by treating the resin with the capping solution for 20 minutes to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat the cycle (Steps 2-8) for each amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
Part 4: Conclusion and Future Perspectives
Sterically hindered aromatic amino acids are no longer niche curiosities but are now integral components in the medicinal chemist's toolkit. Their ability to confer predictable conformational constraints and robust proteolytic resistance provides a rational and powerful strategy to transform peptides and peptidomimetics into viable drug candidates with improved potency and favorable pharmacokinetic profiles. [1][2][8][19]The primary challenge remains the synthesis, where overcoming the steric barrier during peptide bond formation requires optimized protocols and potent reagents. [20][21] Future advancements will likely focus on the development of novel catalytic methods for even more efficient amide bond formation and the expansion of the chemical diversity of hindered building blocks. [13]Coupled with computational modeling to predict the conformational and pharmacological impact of specific substitutions, the data-driven application of sterically hindered amino acids will continue to accelerate the discovery and development of next-generation therapeutics.
References
- Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (URL: )
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: )
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Unnatural Amino Acids - CPC Scientific. (URL: )
- The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC. (URL: )
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (URL: )
- The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem. (URL: )
- Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides - The Journal of Organic Chemistry - Figshare. (URL: )
- SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (URL: )
-
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. (URL: [Link])
- A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. (URL: )
- A Concise Synthesis of Sterically Hindered 3-Amino-2-Oxindoles. (URL: )
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. (URL: [Link])
-
Solid-Phase Peptide Synthesis - Springer Nature Experiments. (URL: [Link])
-
Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides | Organic Letters - ACS Publications. (URL: [Link])
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (URL: )
-
Solid-phase peptide synthesis - Digital CSIC. (URL: [Link])
- The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: )
-
Current trends in drug metabolism and pharmacokinetics - PMC - NIH. (URL: [Link])
-
(PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. (URL: [Link])
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. (URL: [Link])
-
De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - PubMed. (URL: [Link])
-
Highly Sterically Hindered Peptide Bond Formation - Thieme Gruppe. (URL: [Link])
-
4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed. (URL: [Link])
-
Solid phase peptide synthesis: New resin and new protecting group - CORE. (URL: [Link])
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. (URL: [Link])
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. (URL: [Link])
-
The influence of steric hindrance of the N-dealkylation site upon the... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
an overview of why amino acids are of primary importance - YouTube. (URL: [Link])
-
Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides | Journal of the American Chemical Society. (URL: [Link])
-
Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides | Request PDF - ResearchGate. (URL: [Link])
-
Amino Acids in the Development of Prodrugs - MDPI. (URL: [Link])
-
Topic 5.3 - Constraints of peptide bonds - YouTube. (URL: [Link])
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: [Link])
-
Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf. (URL: [Link])
-
Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchGate. (URL: [Link])
-
Medical Pharmacology: Pharmacokinetics. (URL: [Link])
-
Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Pharmacokinetics in Drug Interactions: Mechanisms and Management - Longdom Publishing. (URL: [Link])
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 18. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unnatural Amino Acids - Enamine [enamine.net]
- 20. thieme.de [thieme.de]
- 21. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
In-Depth Technical Guide: Conformational Analysis of 3-Methylbiphenylalanine
This guide provides a rigorous technical analysis of the 3-methylbiphenylalanine (3-Me-Bip) side chain, focusing on its unique steric properties, conformational energy landscape, and application in high-affinity peptide drug design.
Executive Summary
3-Methylbiphenylalanine (3-Me-Bip) is a non-canonical amino acid (NCAA) utilized in peptidomimetics to introduce precise steric constraints and hydrophobic bulk. Unlike the unsubstituted biphenylalanine (Bip), which exhibits a relatively low rotational barrier around the biaryl bond (~2–3 kcal/mol), the introduction of a methyl group at the 3-position (ortho to the biaryl linkage) dramatically alters the side chain's conformational dynamics.
This guide details the structural mechanics of 3-Me-Bip, providing a validated workflow for analyzing its restricted rotation (atropisomerism) and optimizing its use in locking bioactive peptide conformations.
Structural Fundamentals & Nomenclature
To perform an accurate analysis, the precise topology of the side chain must be defined.
-
Modification: A phenyl group attached at the para (4) position of the primary ring (Ring A).
-
Constraint: A methyl group attached at the meta (3) position of Ring A.
Critical Structural Feature: Because the phenyl substituent is at position 4 and the methyl is at position 3, the methyl group is ortho to the biaryl bond. This proximity creates a significant steric clash with the ortho protons (2' and 6') of the distal ring (Ring B).
The "Biaryl Twist"
In unsubstituted biphenylalanine, the two phenyl rings adopt a twisted conformation (dihedral angle
In 3-Me-Bip , the 3-methyl group forces the system into a highly twisted, near-orthogonal conformation (
Computational Profiling: Energy Landscape Analysis
Before synthesis, the conformational profile of 3-Me-Bip must be mapped using Quantum Mechanics (QM) to determine if the side chain will exist as a dynamic ensemble or a locked rotamer.
QM Scanning Protocol
The objective is to calculate the potential energy surface (PES) of the biaryl rotation (
Step-by-Step Workflow:
-
Model Construction: Build the N-acetyl-3-Me-Bip-N'-methylamide model system.
-
Geometry Optimization: Use DFT (e.g., B3LYP/6-31G* or
B97X-D/6-311G**) to minimize the structure. -
Relaxed PES Scan:
-
Variable: Dihedral angle
(C3-C4-C1'-C2'). -
Range:
to in increments. -
Constraint: Allow all other degrees of freedom to relax at each step.
-
-
Barrier Calculation:
.
Interpretation:
- kcal/mol: Fast rotation at room temperature (single set of NMR peaks).
- kcal/mol: Slow rotation (distinct NMR signals for atropisomers; "locked" conformation).
Visualization of the Analysis Workflow
Caption: Workflow for determining the rotational energy barrier and conformational stability of the 3-Me-Bip side chain.
Experimental Validation: NMR Spectroscopy
Once the computational profile suggests a preferred conformation, Nuclear Magnetic Resonance (NMR) is the gold standard for validation in solution.
Chemical Shift Dispersion
In a "locked" 3-Me-Bip system, the chemical environment of the distal ring protons becomes inequivalent due to the lack of averaging.
-
Fast Rotation: Ring B protons appear as equivalent sets (e.g., H2'/H6' are a single signal).
-
Restricted Rotation: H2' and H6' appear as distinct signals because one is permanently closer to the 3-methyl group than the other.
NOE (Nuclear Overhauser Effect) Protocol
NOE spectroscopy measures spatial proximity (< 5 Å).[2]
Target Interactions:
-
Methyl-to-Ring B: Irradiate the 3-methyl resonance.
-
Observation: Strong NOE to one specific ortho-proton on Ring B indicates a locked conformation.
-
Observation: Weak, equivalent NOEs to both ortho-protons indicate free rotation.
-
-
Analysis: Measure
coupling constants to determine the population of gauche(+), gauche(-), and trans rotamers around the bond.
Data Summary Table: Expected NMR Signatures
| Parameter | Unsubstituted Bip (Free Rotation) | 3-Me-Bip (Restricted Rotation) |
| Ring B Protons | H2'/H6' equivalent (1 signal) | H2'/H6' distinct (2 signals) |
| Methyl NOE | N/A | Strong NOE to specific H2' or H6' |
| Temp. Coefficient | Peaks sharpen/shift linearly | Coalescence may occur at high T |
| Rotational Barrier | ~2.5 kcal/mol | > 18 kcal/mol (estimated) |
Application in Drug Design[3]
The primary utility of 3-Me-Bip is entropic optimization . By pre-paying the entropic cost of binding, you can significantly increase the affinity of a peptide ligand.
Case Study Logic:
If a receptor pocket requires the biphenyl side chain to be perpendicular (edge-to-face interaction), unsubstituted Bip loses entropy upon binding because it must freeze out its rotation. 3-Me-Bip, being sterically locked into a twisted/perpendicular state, loses less entropy upon binding, potentially improving
Interaction Logic Diagram
Caption: Thermodynamic advantage of using 3-Me-Bip to pre-organize side chain conformation.
References
-
Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. Source: PMC / ACS (2014). Context: Establishes forcefield parameters for 3-methyl-biphenylalanine (TMB), validating its use in computational design. URL:[Link]
-
Conformational Analysis of Biphenyl Derivatives. Source: Chemistry LibreTexts / Henry Rzepa. Context: Fundamental physical chemistry of the "biaryl twist" and the energetic impact of ortho-substitution. URL:[Link]
-
Genetic Incorporation of Meta-Substituted Phenylalanine Derivatives. Source: PMC / NIH (2013). Context: Describes the synthesis and incorporation of meta-substituted phenylalanine derivatives, providing experimental context for 3-position modifications. URL:[Link]
Sources
The CAS Registry Conundrum: Navigating Stereochemical Ambiguity
An in-depth technical guide to the sourcing, mechanistic application, and synthetic integration of Fmoc-L-4-(3-methylphenyl)phenylalanine (Fmoc-L-Bip(3'-Me)-OH) in advanced peptide drug development.
In the realm of structure-based drug design, unnatural amino acids (UAAs) are indispensable for interrogating complex protein-protein interactions (PPIs). Among these, biphenylalanine (Bip) derivatives are highly prized for their ability to project deep into hydrophobic binding pockets.
However, sourcing the specific enantiomer Fmoc-L-4-(3-methylphenyl)phenylalanine presents a unique informatics challenge. In commercial chemical databases, complex biphenyl UAAs are frequently synthesized and registered as racemates. The most widely cited Chemical Abstracts Service (CAS) registry number for this scaffold is 1379877-62-9 , which officially corresponds to the DL-racemate (Fmoc-4-(3-methylphenyl)-DL-phenylalanine)[1].
Because a distinct, universally adopted CAS number for the pure L-enantiomer is rarely indexed in standard catalogs, vendors often list the L-form under the racemic CAS or utilize proprietary internal catalog numbers. Consequently, application scientists must treat the sourcing of this compound as a high-risk variable, mandating rigorous stereochemical validation (e.g., Chiral HPLC) upon receipt to ensure >99% enantiomeric excess (ee).
Quantitative Profiling & Structural Causality
To understand the behavior of Fmoc-L-Bip(3'-Me)-OH during Solid-Phase Peptide Synthesis (SPPS), we must compare it against its structural analogs. The addition of the biphenyl system and the meta-methyl group drastically alters the molecule's steric profile and hydrophobicity.
Table 1: Comparative Physicochemical Profiling of Biphenylalanine Derivatives
| Compound | CAS Number | Molecular Weight | Side-Chain Substitution | Steric Bulk / Hydrophobicity |
| Fmoc-L-Bip-OH | 199110-64-0[2] | 463.53 g/mol | Unsubstituted Biphenyl | High |
| Fmoc-4-methyl-L-Phe | 199006-54-7[3] | 401.46 g/mol | 4-Methylphenyl (No Biphenyl) | Moderate |
| Fmoc-3-methyl-L-Phe | 211637-74-0[4] | 401.46 g/mol | 3-Methylphenyl (No Biphenyl) | Moderate |
| Fmoc-L-Bip(3'-Me)-OH | 1379877-62-9 (DL) [1] | 477.56 g/mol | 3'-Methylbiphenyl | Very High |
Mechanistic Causality in Drug Design:
The incorporation of the 3'-methylbiphenyl group is a deliberate structural choice. The extended biphenyl core facilitates extensive
Self-Validating SPPS Protocol for Sterically Hindered UAAs
Working with sterically demanding UAAs like Fmoc-L-Bip(3'-Me)-OH requires strict deviations from standard SPPS protocols. The extended biphenyl system creates significant steric bulk, which drastically reduces coupling kinetics and increases the risk of alpha-carbon epimerization. The following protocol is designed as a self-validating system to guarantee synthetic integrity.
Step-by-Step Methodology
Step 1: Resin Selection & Swelling
-
Action: Utilize a low-loading Rink Amide AM resin (~0.3 - 0.4 mmol/g). Swell in a 1:1 (v/v) mixture of DMF and Dichloromethane (DCM) for 30 minutes.
-
Causality: High-loading resins cause steric crowding of the growing peptide chains. A low-loading resin provides the spatial freedom necessary to accommodate the bulky 3'-methylbiphenyl side chains without aggregation.
Step 2: Fmoc Deprotection & UV Validation
-
Action: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Self-Validation: Route the column effluent through an inline UV detector. Monitor the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. The deprotection is only validated as complete when the UV absorbance profile returns to baseline.
Step 3: Activation & Coupling
-
Action: Dissolve 3.0 equivalents of Fmoc-L-Bip(3'-Me)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). React for 2 to 4 hours at room temperature.
-
Causality: DIC/Oxyma is strictly preferred over traditional uronium salts (e.g., HBTU/DIEA). The basicity of DIEA, combined with the slow coupling kinetics of the bulky biphenyl side chain, significantly increases the risk of base-catalyzed epimerization. Oxyma maintains a neutral-to-mildly acidic local environment, preserving the L-enantiomer's integrity.
Step 4: Coupling Validation (Kaiser Test)
-
Self-Validation: Extract a micro-aliquot of resin and perform a Kaiser test. A yellow solution validates the complete consumption of free primary amines. A blue solution indicates a failed coupling, triggering an automatic re-coupling cycle using a secondary chemistry (e.g., HATU/HOAt) to force completion.
Step 5: Global Cleavage & Scavenging
-
Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours.
-
Causality: Triisopropylsilane (TIS) is a critical scavenger here. While the biphenyl ring lacks reactive functional groups, it is highly electron-rich and susceptible to electrophilic alkylation by carbocations generated from the deprotection of other amino acids. TIS acts as a bulky cation scavenger to protect the biphenyl core.
Workflow Visualization
Figure 1: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-L-Bip(3'-Me)-OH.
Analytical Validation & Stereochemical Purity
Because the compound is often sourced under the racemic CAS umbrella[1], post-synthesis stereochemical validation is non-negotiable. Following cleavage and ether precipitation, the crude peptide must be analyzed via Chiral LC-MS. Utilizing an amylose-based stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol gradient ensures that the L-enantiomer is distinctly resolved from any potential D-enantiomer impurities generated during the coupling phase.
References
Sources
Harnessing Hydrophobicity: A Guide to Non-Standard Amino Acids in Peptide Library Design and Screening
An In-depth Technical Guide
Abstract
The deliberate incorporation of hydrophobic moieties is a cornerstone of modern drug discovery, profoundly influencing a peptide's structure, membrane permeability, and affinity for its biological target. However, the very properties that make hydrophobicity desirable also present significant challenges during peptide synthesis and library screening. This guide provides an in-depth exploration of the strategic use of hydrophobic non-standard amino acids (nSAAs) in the construction of peptide libraries. We will dissect the synthetic challenges posed by "difficult sequences" and present field-proven strategies to overcome them, detail robust screening and deconvolution methodologies, and offer a technical framework for leveraging hydrophobicity to unlock novel therapeutic candidates.
The Hydrophobic Core: A Double-Edged Sword in Peptide Therapeutics
Hydrophobic interactions are a primary driving force in molecular recognition, governing protein folding, ligand-receptor binding, and the transit of molecules across cellular membranes. In peptide drug design, enhancing hydrophobicity can lead to:
-
Increased Target Affinity: By displacing water molecules at the binding interface, hydrophobic residues can significantly improve binding energy and affinity.
-
Enhanced Membrane Permeability: A higher degree of lipophilicity is often correlated with improved ability to cross the cell membrane, a critical hurdle for intracellular targets.
-
Structural Stabilization: Hydrophobic collapse can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty upon binding.
However, these advantages are shadowed by significant technical obstacles. Peptides rich in hydrophobic residues are notoriously prone to aggregation and possess low solubility in both aqueous and common organic solvents.[1][2] This phenomenon, arising from strong inter- and intra-molecular interactions, complicates every stage of the workflow, from solid-phase synthesis to purification and screening.[3][4]
Expanding the Chemical Toolbox: Hydrophobic Non-Standard Amino Acids
To precisely modulate hydrophobicity beyond the canonical amino acids (Leu, Ile, Val, Phe), researchers turn to a diverse arsenal of nSAAs. These building blocks offer fine-tuned control over steric bulk, conformational rigidity, and lipophilicity. The strategic selection of an nSAA is a critical experimental choice, dictated by the specific goals of the library design.
| Amino Acid (Abbreviation) | Structure | Key Physicochemical Properties & Rationale for Use |
| 2-Aminoisobutyric Acid (Aib) | Promotes helical conformations; introduces steric bulk without excessive hydrophobicity. Used to enforce specific secondary structures. | |
| Cyclohexylalanine (Cha) | Significantly more hydrophobic than Phenylalanine due to the saturated ring. Explores binding pockets that favor bulky, aliphatic groups. | |
| Naphthylalanine (Nal) | Offers an extended aromatic system compared to Phe, increasing potential for π-stacking interactions and hydrophobicity. | |
| Homoleucine (Hle) | An isomer of Leucine with a longer side chain, providing a subtle increase in hydrophobicity and altered steric profile. | |
| Tert-Leucine (Tle) | Provides significant steric hindrance due to the bulky t-butyl group, which can restrict conformational freedom and shield the peptide backbone from proteolysis. | |
| Diphenylalanine (Dip) | Presents a large, rigid, and highly hydrophobic moiety. Ideal for probing deep, greasy binding pockets. |
Synthesis of Hydrophobic Peptide Libraries: A Strategic Workflow
The synthesis of libraries containing "difficult sequences" requires a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols. Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection steps, resulting in truncated sequences and low purity.[5] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is generally preferred due to its milder deprotection conditions, which can reduce side reactions for sensitive residues.[6][7]
Caption: The Fmoc-SPPS cycle for incorporating hydrophobic nSAAs.
Protocol 1: Fmoc-SPPS of a Hydrophobic Peptide
This protocol outlines the synthesis of a model hydrophobic peptide (e.g., Ac-Phe-Cha-Val-Tle-Ala-NH₂) on a Rink Amide resin.
A. Materials & Reagents:
-
Resin: Rink Amide MBHA resin (low substitution, e.g., 0.3-0.5 mmol/g) is recommended for difficult sequences.[8]
-
Solvents: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for hydrophobic peptides as it can better solvate aggregating chains.[9] Dichloromethane (DCM).
-
Amino Acids: Fmoc-protected standard amino acids and nSAAs (e.g., Fmoc-Cha-OH, Fmoc-Tle-OH).
-
Deprotection: 20% Piperidine in NMP.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
B. Synthesis Cycle (for each amino acid):
-
Resin Swelling: Swell the resin in NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min). Causality: This removes the Fmoc group from the N-terminus of the growing peptide, preparing it for the next coupling step.
-
Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x) to remove residual piperidine.
-
Coupling:
-
Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in NMP for 2-5 minutes.
-
Add the activation mixture to the resin and couple for 1-2 hours. For sterically hindered residues like Aib or Tle, double coupling may be necessary. Causality: HATU is a highly efficient coupling reagent that minimizes racemization, crucial for maintaining stereochemical integrity.[]
-
-
Washing: Wash the resin with NMP (5x).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIEA in NMP for 10 minutes to permanently block any unreacted N-termini, preventing the formation of deletion sequences.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
C. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Causality: Strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. TIS acts as a scavenger to trap reactive cations.[11]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Overcoming Aggregation: Advanced Strategies
For exceptionally difficult sequences, several specialized techniques can be employed:
-
"Magic Mixture" Solvents: A combination of DCM, DMF, and NMP (1:1:1) can enhance solvation during synthesis.[1]
-
Hydrophilic Tags: A temporary, cleavable hydrophilic tag (e.g., a poly-lysine sequence) can be attached to the N-terminus of the hydrophobic peptide.[4][12] This dramatically improves solubility during synthesis and purification. The tag is removed in a final step.
-
Specialized Resins: PEG-grafted resins (e.g., TentaGel) or polyamide supports can minimize aggregation by providing a more hydrophilic environment for the growing peptide chain.[8]
Library Screening and Hit Deconvolution
Once a library is synthesized, the challenge shifts to identifying the "hit" sequences with high affinity for the target. For libraries of chemically synthesized peptides, affinity-based screening followed by a systematic deconvolution process is a robust and widely used approach.[13]
Caption: Workflow for OBOC library screening and hit deconvolution.
Protocol 2: Iterative Deconvolution of a Peptide Library
This protocol describes a method for identifying the active sequence from a peptide library using an iterative approach.[13][14] Consider a tripeptide library (P1-P2-P3-X), where P1, P2, and P3 are defined positions and X is a mixture.
A. First Iteration: Identify the optimal residue at P1.
-
Synthesize Sub-Libraries: Create 20 sub-libraries. In each sub-library, the first position (P1) is fixed with one of the 20 amino acids (standard or non-standard), while positions P2 and P3 contain an equimolar mixture of all possibilities.
-
Example: Sub-library 1: Ala -Mix-Mix; Sub-library 2: Cys -Mix-Mix; ... Sub-library 20: Cha -Mix-Mix.
-
-
Screening Assay: Screen all 20 sub-libraries for activity against the target (e.g., using a competitive binding ELISA or a functional cell-based assay).
-
Identify P1 Hit: The sub-library with the highest activity reveals the preferred amino acid for the P1 position. Let's assume Cha is the most active.
B. Second Iteration: Identify the optimal residue at P2.
-
Re-synthesize Sub-Libraries: Create 20 new sub-libraries. In each, the first position is now fixed as Cha , the second position (P2) is fixed with one of the 20 amino acids, and the third position (P3) remains a mixture.
-
Example: Sub-library 1: Cha -Ala -Mix; Sub-library 2: Cha -Cys -Mix; ... Sub-library 20: Cha -Tle -Mix.
-
-
Screening Assay: Screen all 20 new sub-libraries.
-
Identify P2 Hit: The most active sub-library identifies the preferred residue for P2. Let's assume it is Tle .
C. Third Iteration: Identify the optimal residue at P3.
-
Re-synthesize Sub-Libraries: Create 20 new sub-libraries with P1 and P2 fixed.
-
Example: Sub-library 1: Cha -Tle -Ala ; Sub-library 2: Cha -Tle -Cys , etc.
-
-
Screening Assay: Screen all 20 individual, now fully defined, peptides.
-
Identify Final Hit: The most active peptide is the final hit sequence.
This self-validating system confirms the contribution of each position sequentially, providing a high degree of confidence in the final identified lead compound.
Characterization of Hydrophobic Peptides
The analysis of hydrophobic peptides requires specialized techniques due to their poor solubility and tendency to be suppressed in mass spectrometry.
-
Reversed-Phase HPLC (RP-HPLC): This is the primary tool for purification and purity analysis.[15] However, strong organic solvents (e.g., acetonitrile with formic acid or HFIP) are often required to ensure the peptide remains dissolved and elutes properly from the column.[4]
-
Mass Spectrometry (MS): While Electrospray Ionization (ESI) is standard, it performs poorly for highly hydrophobic peptides, which are difficult to ionize.[16][17] Atmospheric Pressure Photoionization (APPI) is a superior alternative that can effectively ionize and characterize hydrophobic peptides, even in the presence of detergents.[16][17][18] Deconvolution algorithms are used to determine the molecular weight from the resulting charge envelope.[19]
Conclusion and Future Outlook
The incorporation of hydrophobic non-standard amino acids is a powerful strategy for generating peptide libraries with enhanced drug-like properties. While the synthesis and screening of these molecules present formidable challenges, a systematic approach grounded in chemical principles can overcome these hurdles. By carefully selecting nSAA building blocks, optimizing SPPS protocols with specialized reagents and supports, and employing robust screening and deconvolution workflows, researchers can successfully navigate the complexities of hydrophobicity. The continued development of novel nSAAs, more efficient synthesis methodologies, and advanced in silico screening techniques will further empower the discovery of next-generation peptide therapeutics targeting the most challenging biological pathways.[20][21]
References
-
Mueller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162. [Link][1][2][3]
-
BioDuro. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BioDuro-Sundia. [Link][5]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link][4]
-
Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Ontores. [Link][6]
-
Mueller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Mueller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed. [Link]
- (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. [Source Not Found]
-
Afonso, C., et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PMC. [Link][16][17]
-
Afonso, C., et al. (2003). Characterization of Hydrophobic Peptides by Atmospheric Pressure Photoionization-Mass Spectrometry and Tandem Mass Spectrometry. ACS Publications. [Link][18]
-
Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis. Google Patents. [12]
-
Yamagishi, Y., et al. (n.d.). Genetically Encoded Libraries of Nonstandard Peptides. PMC. [Link][22]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]
-
ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]
-
ResearchGate. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. ResearchGate. [Link]
-
Taylor & Francis. (2018). Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies. Taylor & Francis Online. [Link]
-
BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro-Sundia. [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]
-
U.S. National Library of Medicine. (n.d.). Evolving a Peptide: Library Platforms and Diversification Strategies. PMC. [Link][13]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]
-
ChemRxiv. (n.d.). Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
PubMed. (n.d.). Deconvolution by omission libraries. PubMed. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link][9]
-
U.S. National Library of Medicine. (n.d.). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. PMC. [Link][20]
-
U.S. National Library of Medicine. (n.d.). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PMC. [Link]
-
ResearchGate. (n.d.). Schematic representation of the deconvolution of peptide libraries by an iterative screening approach. ResearchGate. [Link][14]
-
Science Publishing Group. (2017). Quantifying Steric and Hydrophobic Influence of Non-Standard Amino Acids in Proteins That Undergo Post-Translational Modifications. Science Publishing Group. [Link]
- (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Source Not Found]
-
Agilent. (2024). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. Agilent. [Link][19]
-
MDPI. (2024). An Efficient Peptide Screening Method for Mineral-Binding Peptides. MDPI. [Link]
-
U.S. National Library of Medicine. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
ACS Publications. (2024). High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries. ACS Central Science. [Link][21]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. genscript.com [genscript.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]
- 13. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Drug: Screening & Preparation - Creative Peptides [creative-peptides.com]
- 16. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. agilent.com [agilent.com]
- 20. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Genetically Encoded Libraries of Nonstandard Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Optimized SPPS Incorporation of Fmoc-Bip(3-Me)-OH
Topic: Solid-phase peptide synthesis protocol for Fmoc-Bip(3-Me)-OH Role: Senior Application Scientist Format: Technical Application Note
Executive Summary
Fmoc-Bip(3-Me)-OH (Fmoc-3-methyl-4-biphenylalanine) is a non-canonical amino acid utilized to enhance hydrophobic interactions, improve receptor selectivity, and increase proteolytic stability in peptide therapeutics. Structurally, it possesses a biphenyl side chain with a methyl substituent, introducing significant steric bulk and hydrophobicity compared to standard phenylalanine or biphenylalanine (Bip).
This guide addresses the two primary challenges associated with this residue:
-
Steric Hindrance: The bulky side chain shields the
-carbon, impeding both the coupling of the residue and the subsequent acylation onto its N-terminus.[1] -
Aggregation: The high hydrophobicity of the biphenyl motif promotes inter-chain
-sheet formation, leading to "difficult sequences" and incomplete synthesis.
Part 1: Pre-Synthesis Strategy & Materials
Resin Selection
The choice of solid support is the single most critical factor in preventing aggregation for hydrophobic sequences.
-
Recommended: ChemMatrix® (PEG-based) or Tentagel resins. These amphiphilic supports swell better in both polar and non-polar solvents than polystyrene (PS), allowing better reagent penetration.
-
Loading: Use low-loading resin (0.2 – 0.4 mmol/g) . High loading leads to steric crowding of the bulky Bip side chains, termed the "pseudo-dilution" effect.
Solvent System
Standard DMF (Dimethylformamide) is often insufficient for Bip-containing peptides.
-
Solvent B: Use NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DCM (1:1) for coupling steps involving Fmoc-Bip(3-Me)-OH to disrupt aggregation.
Reagents
| Reagent | Grade/Type | Purpose |
| Coupling Agent | DIC / Oxyma Pure | Preferred for low racemization and high efficiency.[2] |
| Alt. Coupling | HATU / HOAt | Use for "difficult" couplings (e.g., coupling onto Bip). |
| Base | Collidine (TMP) | Weaker base than DIPEA; reduces racemization risk with HATU. |
| Deprotection | 20% Piperidine + 0.1M HOBt | HOBt suppresses aspartimide formation and reduces aggregation. |
Part 2: Experimental Protocols
Protocol A: Coupling Fmoc-Bip(3-Me)-OH to the Peptide Chain
Objective: Efficiently attach the bulky residue without racemization.
Mechanism: The bulky side chain slows down the activation and aminolysis.[1] We utilize DIC/Oxyma Pure , which generates a reactive ester with a pH profile (
-
Preparation:
-
Calculate 4.0 equivalents (eq) of Fmoc-Bip(3-Me)-OH relative to resin loading.
-
Calculate 4.0 eq of DIC (Diisopropylcarbodiimide) and 4.0 eq of Oxyma Pure.
-
-
Activation:
-
Coupling:
-
Monitoring:
Protocol B: Fmoc Deprotection
Objective: Remove the Fmoc group while preventing aggregation of the now-exposed hydrophobic core.
-
Wash: DMF (3 x 1 min).
-
Deprotection Cocktail: 20% Piperidine in DMF supplemented with 0.1 M HOBt .
-
Why HOBt? It disrupts hydrogen bonding networks (beta-sheets) that form readily once the bulky, hydrophobic Bip group is exposed [2].
-
-
Cycles:
-
Treat 1 x 5 min (Flow wash).
-
Treat 1 x 10 min (Batch).
-
-
Wash: DMF (5 x 1 min) to thoroughly remove piperidine adducts.
Protocol C: Elongation – Coupling the Next Amino Acid
Objective: Acylate the sterically shielded N-terminus of the Bip(3-Me) residue.
Challenge: The N-terminus is buried by the 3-methyl-biphenyl side chain. This is the "bottleneck" step. Standard conditions often fail here, resulting in deletion sequences.
-
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt and Collidine .
-
Rationale: HATU is a more potent activator than DIC. HOAt provides the "neighboring group effect" to accelerate coupling. Collidine is used instead of DIPEA to maintain a slightly lower basicity, preserving chiral integrity [3].
-
-
Stoichiometry: 5.0 eq AA / 5.0 eq HATU / 5.0 eq HOAt / 10 eq Collidine.
-
Conditions (Choose one):
-
Method A (Microwave - Preferred): 75°C for 5 minutes (except if next AA is Cys/His).
-
Method B (Manual): Double coupling.
-
Round 1: 2 hours at RT.
-
Round 2: Fresh reagents, 2 hours at RT (or overnight).
-
-
-
Capping (Mandatory):
-
After coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins. This terminates deletion sequences, simplifying HPLC purification.
-
Part 3: Visualization & Logic
Workflow Diagram
The following diagram illustrates the decision logic for incorporating Fmoc-Bip(3-Me)-OH, distinguishing between the coupling of the residue and the coupling onto the residue.
Caption: Optimized workflow for Fmoc-Bip(3-Me)-OH incorporation, highlighting the critical "Steric Bottleneck" at the elongation step.
Part 4: Validation & Quality Control
Cleavage Cocktail
Biphenylalanine is hydrophobic but generally acid-stable.
-
Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Time: 2-3 hours.
-
Precipitation: Use cold Diethyl Ether .[7] Note: Due to hydrophobicity, the peptide may not precipitate well. If a pellet doesn't form, evaporate the TFA under nitrogen first, then add ether.
Analytical HPLC
-
Column: C18 or C4 (for very hydrophobic peptides).
-
Gradient: Start higher (e.g., 20-30% B) rather than 0% B, as the peptide may stick to the column at low organic concentrations.
-
Temperature: Run the column at 40-60°C to improve peak shape and resolution of hydrophobic species.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Deletion of Bip(3-Me) | Incomplete coupling of the residue. | Switch to HATU/Collidine; Increase temp to 50°C. |
| Deletion of Next AA | Steric hindrance from Bip side chain. | Double couple next AA; Use Microwave (75°C); Switch to PyAOP. |
| Broad HPLC Peaks | Aggregation on column or resin. | Run HPLC hot (60°C); Use ChemMatrix resin for synthesis. |
| Mass +18 Da | Aspartimide formation (if Asp is present). | Add 0.1M HOBt to piperidine deprotection solution. |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Amblard, M., et al. (2006).[3] Methods and protocols of modern solid phase peptide synthesis.[3][5][6][7] Molecular Biotechnology, 33, 239–254.[3]
-
BenchChem. (2025).[1][7] An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). BenchChem Application Notes.
- Albericio, F., & Tulla-Puche, J. (2008). The Power of ChemMatrix Resin for the Synthesis of Complex Peptides. ChemMedChem. (Contextual grounding on resin choice for hydrophobic peptides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Coupling Strategies for Sterically Hindered Fmoc-Biphenylalanine in Solid-Phase Peptide Synthesis
Introduction
The incorporation of unnatural amino acids with bulky side chains, such as Fmoc-biphenylalanine (Fmoc-Bip-OH), into peptide sequences is a critical strategy for developing novel therapeutics with enhanced proteolytic stability, conformational rigidity, and unique biological activities. However, the significant steric hindrance posed by the biphenyl moiety presents a formidable challenge in standard solid-phase peptide synthesis (SPPS), often leading to incomplete acylation, deletion sequences, and low yields.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively overcome the challenges associated with the coupling of Fmoc-biphenylalanine. We will delve into the mechanistic rationale behind various coupling strategies, present optimized protocols, and offer troubleshooting advice to ensure the successful synthesis of peptides containing this sterically demanding building block.
The Challenge of Steric Hindrance
In SPPS, the formation of a peptide bond involves the nucleophilic attack of the N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming Fmoc-amino acid. The bulky biphenyl side chain of Fmoc-Bip-OH physically obstructs this approach, significantly slowing down the reaction kinetics.[1] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in conjunction with 1-hydroxybenzotriazole (HOBt), often prove insufficient to drive the reaction to completion, resulting in a positive Kaiser test and the accumulation of undesired deletion sequences.[2]
Key Factors Influencing Coupling Efficiency:
-
Reactivity of the Activated Species: The choice of coupling reagent directly dictates the reactivity of the activated amino acid intermediate. For sterically hindered residues, highly reactive esters are required to overcome the energetic barrier of the coupling reaction.
-
Reaction Kinetics: Slower reaction rates due to steric hindrance necessitate optimized conditions, such as extended reaction times or elevated temperatures, to achieve complete coupling.
-
Solvation: Proper solvation of both the peptide chain on the solid support and the activated amino acid in solution is crucial to prevent aggregation and ensure accessibility of the reactive sites.[2]
-
Base-Mediated Racemization: The use of strong bases and highly reactive intermediates can increase the risk of epimerization at the chiral center of the amino acid.[3]
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is the most critical parameter for the successful incorporation of Fmoc-biphenylalanine. Modern uronium/aminium and phosphonium salt-based reagents have largely superseded traditional carbodiimides for difficult couplings due to their superior efficiency and lower risk of side reactions.[4]
| Coupling Reagent | Class | Activating Additive | Advantages | Disadvantages |
| HATU | Uronium/Aminium | HOAt | High coupling efficiency, rapid kinetics, reduced racemization due to the presence of HOAt.[5][6] | Can cause guanidinylation of the N-terminal amine if used in large excess.[6] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | High coupling efficiency, cost-effective, reported to be less allergenic.[6] | Based on the potentially explosive HOBt backbone. |
| COMU | Uronium/Aminium | OxymaPure | Comparable efficiency to HATU, enhanced safety profile (non-explosive), improved solubility.[5][6][7] | Can be more expensive than HCTU. |
| PyBOP | Phosphonium | HOBt | High coupling efficiency, does not cause guanidinylation.[4] | Produces carcinogenic HMPA as a byproduct. |
| PyAOP | Phosphonium | HOAt | Highly efficient due to the formation of the reactive OAt ester, suitable for very difficult couplings. | More expensive than uronium-based reagents. |
| DIC/OxymaPure | Carbodiimide | OxymaPure | Safer alternative to HOBt-based additives, efficient at minimizing racemization.[8] | Generally less potent than uronium/phosphonium reagents for extremely hindered couplings. |
Recommended Coupling Protocols
Based on extensive literature and in-house experience, we recommend the use of high-reactivity uronium/aminium salt-based reagents for the coupling of Fmoc-biphenylalanine. The following protocols provide a robust starting point for optimization.
Protocol 1: HATU-Mediated Double Coupling
This protocol is highly effective for ensuring complete incorporation of Fmoc-Bip-OH.[9][10]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Bip-OH (4 equivalents)
-
HATU (3.9 equivalents)[5]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Pre-activation: In a separate vessel, dissolve Fmoc-Bip-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g of resin).
-
Monitoring: Perform a Kaiser test to assess the completeness of the coupling.[11] If the test is positive (blue beads), proceed with a second coupling.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Bip-OH as described in step 2 and repeat the coupling (step 3) and washing (step 4) steps.
-
Final Monitoring: Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling.
Protocol 2: COMU-Mediated Coupling
COMU offers a safer and equally effective alternative to HATU.[5][7]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Bip-OH (4 equivalents)
-
COMU (4 equivalents)
-
DIPEA (8 equivalents)
-
Peptide synthesis grade DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin in the chosen solvent (DMF or NMP) and perform Fmoc deprotection as per standard protocols. Wash the resin thoroughly.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Bip-OH (4 eq.) and COMU (4 eq.) in the reaction solvent. Add DIPEA (8 eq.).
-
Coupling Reaction: Immediately add the coupling solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).[10]
-
Washing and Monitoring: Drain the reaction vessel and wash the resin with the reaction solvent (3 x 10 mL/g of resin). Perform a Kaiser test to confirm reaction completion.[11] If necessary, perform a second coupling.
Visualizing the Mechanism and Workflow
Coupling Mechanism with Uronium Reagents
The following diagram illustrates the general mechanism of peptide bond formation using a uronium reagent like HATU or COMU.
Caption: Mechanism of peptide coupling using uronium reagents.
Experimental Workflow for Double Coupling
This workflow diagram outlines the decision-making process for the double coupling protocol.
Caption: Workflow for the double coupling protocol.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after double coupling | Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.[2] | Switch from DMF to a more effective solvating solvent like NMP or a mixture of DMF and DMSO. Incorporate structure-disrupting elements like pseudoproline dipeptides prior to the difficult coupling.[2] |
| Insufficient Reagent Excess: The standard excess of reagents may not be enough for this specific sequence. | Increase the equivalents of Fmoc-Bip-OH, coupling reagent, and base (e.g., to 5 eq. of amino acid and coupling reagent, and 10 eq. of base). | |
| Low purity of crude peptide | Racemization: The highly reactive conditions may be causing epimerization. | Use a less hindered base like 2,4,6-collidine instead of DIPEA.[2] Ensure pre-activation times are not excessively long. |
| Incomplete Deprotection: The N-terminal Fmoc group may not be fully removed prior to coupling. | Extend the Fmoc deprotection time or use a stronger deprotection solution (e.g., 20% piperidine in NMP). | |
| Microwave-Assisted SPPS | For particularly challenging sequences, microwave-assisted peptide synthesis (MAPS) can significantly enhance coupling efficiency by increasing reaction kinetics.[12] It is recommended to use microwave-compatible reagents like COMU.[7] |
Conclusion
The successful incorporation of sterically hindered amino acids like Fmoc-biphenylalanine is achievable through the careful selection of high-reactivity coupling reagents and the optimization of reaction protocols. The use of uronium/aminium reagents such as HATU and COMU, often in a double coupling strategy, provides a reliable method to overcome the steric barrier and achieve high coupling efficiencies. Monitoring the reaction progress with qualitative tests like the Kaiser test is essential for ensuring the integrity of the final peptide product. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently synthesize complex peptides containing Fmoc-biphenylalanine for a wide range of applications in drug discovery and chemical biology.
References
-
AAPPTEC. Coupling Reagents. Available from: [Link]
-
Cemtek. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available from: [Link]
-
Scienmag. Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. 2025. Available from: [Link]
-
Applied Biosystems. Monitoring of Peptide Coupling and Capping. Available from: [Link]
-
PubMed. Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. 2025. Available from: [Link]
-
Paradís-Bas M, Tulla-Puche J, Albericio F. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. 2020. Available from: [Link]
-
Lee YS, Lee Y. Recent development of peptide coupling reagents in organic synthesis. Curr Org Synth. 2005;2(3):403-19. Available from: [Link]
-
ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis. 2014. Available from: [Link]
-
El-Faham A, Albericio F. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. 2011. Available from: [Link]
-
PubMed. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. 2019. Available from: [Link]
-
Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity. 2023. Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. 2017. Available from: [Link]
-
Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. Available from: [Link]
Sources
- 1. scienmag.com [scienmag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Note: Solvent Selection & Coupling Protocols for Fmoc-4-(3-methylphenyl)-L-phenylalanine
Abstract & Introduction
Fmoc-4-(3-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-3'-Me-Bip-OH or a derivative of Biphenylalanine ) represents a class of highly hydrophobic, non-canonical amino acids (NCAAs) utilized to enhance proteolytic stability, membrane permeability, and receptor selectivity in peptide therapeutics.[1]
The structural incorporation of the 3-methylphenyl moiety at the 4-position of the phenylalanine ring creates a bulky, lipophilic biaryl system.[1] While this modification is chemically advantageous for drug design, it introduces significant challenges in Solid-Phase Peptide Synthesis (SPPS):
-
Poor Solubility: The biaryl system drastically reduces solubility in standard polar aprotic solvents (DMF).[2]
-
Aggregation: The hydrophobic side chain promotes
-sheet formation and on-resin aggregation, leading to deletion sequences.[1][2] -
Steric Hindrance: The bulk of the side chain slows coupling kinetics.[2]
This guide provides a validated solvent selection strategy and coupling protocol designed to overcome these physicochemical barriers.
Physicochemical Analysis & Solvent Strategy
The Solubility Challenge
Standard Fmoc-amino acids typically dissolve in Dimethylformamide (DMF) at 0.2–0.5 M. However, Fmoc-4-(3-methylphenyl)-L-phenylalanine often exhibits slow dissolution or gelation in pure DMF due to strong Van der Waals interactions between the biaryl side chains.[1]
Solvent Candidate Assessment
The following table summarizes the performance of standard SPPS solvents for this specific NCAA.
| Solvent | Polarity (Dielectric) | Solubilizing Power (Biaryl AAs) | SPPS Compatibility | Recommendation |
| DMF | High (36.[1][2]7) | Moderate | Standard | Secondary. Use only for low concentrations (<0.1 M).[2] |
| NMP | High (32.[2]2) | High | Excellent | Primary. Best balance of solubility and preventing aggregation.[2] |
| DCM | Low (8.[2]9) | Very High | Poor (Kinetics) | Co-Solvent. Excellent for initial dissolution; must be mixed with DMF/NMP.[2] |
| DMSO | High (46.[2]7) | High | Good (Viscous) | Additive. Use to disrupt secondary structure aggregation.[2] |
| THF | Moderate (7.[2]5) | Moderate | Low | Avoid. Incompatible with many resins; explosion hazard if dry.[2] |
The "Binary Solvent" Approach
For Fmoc-4-(3-methylphenyl)-L-phenylalanine, a single solvent is often insufficient.[1] We recommend a Binary Solvent System :
-
System A (Standard): 100% NMP (N-Methyl-2-pyrrolidone).[1][2]
-
System B (Stubborn): 10-20% DCM (Dichloromethane) in NMP.[1][2]
Visualized Decision Logic
The following decision tree illustrates the logical flow for selecting the optimal solvent system based on visual solubility checks.
Figure 1: Step-by-step solvent selection logic for hydrophobic Fmoc-amino acids.
Detailed Protocols
Protocol A: Standard Dissolution (NMP)
Applicability: Routine synthesis, <0.2 mmol scale.[2]
-
Weighing: Calculate the mass required for a 0.2 M concentration (e.g., 5 equivalents relative to resin loading).
-
Solvent Addition: Add NMP (Peptide Grade) to the vial.
-
Agitation: Vortex vigorously for 30 seconds.
-
Inspection: Hold against a light source. The solution must be crystal clear.
-
Note: If "shimmering" or particulates are visible, proceed to Protocol B.[2]
-
Protocol B: The "Hydrophobic Rescue" (DCM/NMP)
Applicability: High concentrations (>0.2 M) or stubborn batches.[2]
-
Initial Wetting: Add DCM (Dichloromethane) to the dry powder.[2] Use 10-20% of the final target volume.
-
Why: DCM is an excellent solvent for the aromatic biaryl system.[2]
-
-
Swirling: Swirl gently until the solid turns into a clear syrup or fully dissolves.
-
Dilution: Add NMP to reach the final volume.
-
Degassing: Briefly sonicate (1 min) to remove micro-bubbles and ensure homogeneity.
-
Warning: Do not use DCM with HATU/HBTU activators if heating (>40°C) is planned, as DCM is volatile.[2]
-
Protocol C: Coupling & Activation
Due to the steric bulk of the 3-methylphenyl group, standard coupling times must be extended.
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure is preferred over HATU to reduce racemization risks during extended coupling.[2]
-
Stoichiometry: 4-5 eq Amino Acid : 5 eq Activator : 10 eq Base (if using HATU).
-
Temperature: 50°C (Microwave) or 75°C (Conventional heat) is highly recommended to drive the reaction to completion.[2]
Experimental Workflow: SPPS Cycle
The following diagram outlines the optimized SPPS cycle incorporating the specific handling for Fmoc-4-(3-methylphenyl)-L-phenylalanine.
Figure 2: Optimized SPPS cycle highlighting the integration of the modified dissolution protocol.
Troubleshooting & FAQ
Q: The solution turned into a gel after adding the coupling reagent.
-
Cause: Hydrogen bonding network formation or high concentration.[2]
-
Fix: Immediately add 10% DMSO or more NMP. For future attempts, reduce concentration to 0.1 M and double the coupling time.
Q: Can I use DMSO as the primary solvent?
-
Analysis: While DMSO dissolves the compound well, it is viscous and can hinder diffusion into the resin pores. It is best used as a co-solvent (max 20-30%) rather than a primary solvent unless absolutely necessary.[1][2]
Q: Is the 3-methylphenyl group stable to TFA cleavage?
-
Analysis: Yes, the biaryl bond is stable under standard TFA/Water/TIPS cleavage conditions. No special scavengers are required for this specific side chain, though standard precautions for the peptide sequence apply.
References
-
Biotage. (2023).[2][3] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Lund University. Greening peptide chemistry by using NBP as solvent for SPPS. (Comparison of NMP/DMF). Retrieved from [Link]
Sources
Microwave-assisted synthesis of peptides containing Fmoc-Bip
Application Note: High-Efficiency Microwave-Assisted Synthesis of Peptides Containing Fmoc-4,4'-Biphenylalanine (Fmoc-Bip)
Executive Summary
The incorporation of Fmoc-4,4'-Biphenylalanine (Fmoc-Bip-OH) into peptide sequences is a critical strategy for enhancing hydrophobic interactions, increasing receptor affinity, and improving metabolic stability in therapeutic peptides (e.g., GLP-1 agonists, antimicrobial peptides). However, the bulky biphenyl side chain introduces significant steric hindrance and promotes intermolecular aggregation (β-sheet formation), often leading to deletion sequences and low crude purity in standard room-temperature synthesis.
This guide details an optimized Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol. By utilizing controlled microwave energy (75°C–90°C) combined with DIC/Oxyma Pure activation, researchers can overcome steric barriers and aggregation while minimizing the risk of racemization often associated with high-temperature coupling of bulky residues.
Introduction & Mechanistic Insight
The Challenge: Sterics and Aggregation
Fmoc-Bip is structurally analogous to Phenylalanine but contains a phenyl group at the para position. This extension creates a massive hydrophobic surface area.
-
Steric Shielding: The bulky side chain shields the
-amino group during deprotection and the activated carboxyl group during coupling, slowing reaction kinetics. -
Aggregation: Bip-rich sequences tend to self-assemble into stable secondary structures on the resin, preventing solvent and reagent access.
The Solution: Microwave Energy
Microwave irradiation provides two distinct advantages for Bip synthesis:
-
Kinetic Acceleration: The Arrhenius effect significantly increases the rate of the difficult coupling reaction.
-
Chaotropic Effect: Dipolar rotation of the peptide backbone in the microwave field disrupts internal hydrogen bonds (β-sheets), effectively "solvating" the growing chain and making the N-terminus accessible.
Materials and Equipment
| Category | Item | Specification/Notes |
| Reagents | Fmoc-Bip-OH | High purity (>99%). Store at 4°C. |
| Activator | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Preferred over HOBt/HOAt for safety and efficiency at high temps. | |
| Base/Coupling | DIC (Diisopropylcarbodiimide). Preferred over HATU/DIEA to reduce racemization at 90°C. | |
| Deprotection | 20% Piperidine in DMF (w/ 0.1M Oxyma to prevent aspartimide formation). | |
| Solvent | DMF (Dimethylformamide), Peptide Synthesis Grade (Low amine content). | |
| Solid Support | Resin | Rink Amide ProTide or Wang Resin . Crucial: Use low loading (0.15 – 0.3 mmol/g ) to reduce inter-chain aggregation. |
| Equipment | Synthesizer | Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra). |
Critical Parameters & Optimization
Activation Strategy: DIC/Oxyma vs. HATU
While HATU is a potent activator, it carries a higher risk of enantiomerization (racemization) at temperatures above 60°C. For Fmoc-Bip, we utilize DIC/Oxyma Pure .
-
Mechanism: Oxyma Pure acts as a nucleophile to form an active ester that is less prone to oxazolone-mediated racemization than the O-acylisourea formed by carbodiimides alone.
-
Recommendation: Use DIC/Oxyma at 90°C for robust coupling. If the sequence contains Cys or His adjacent to Bip, lower the temperature to 50°C .
Temperature Control
-
Standard Residues: 90°C for 2 minutes.
-
Fmoc-Bip: 75°C to 90°C. Due to the high cost of the monomer, we prioritize yield over speed. A slightly lower temperature (75°C) with extended time (5–10 min) ensures complete coupling without thermal degradation.
Detailed Experimental Protocol
Resin Preparation
-
Weigh resin equivalent to 0.1 mmol scale.
-
Swelling: Swell in DMF for 30 minutes at Room Temperature (RT). Note: Microwave swelling is unnecessary and can degrade some resins.
The MW-SPPS Cycle (Automated)
The following cycle is repeated for each amino acid. The Bip step requires the specific modifications noted below.
Step A: Fmoc Deprotection [1][2][3]
-
Reagent: 20% Piperidine + 0.1M Oxyma in DMF.
-
Microwave Method:
-
Stage 1: 75°C, 30 seconds (Initial burst).
-
Stage 2: 90°C, 120 seconds (Complete removal).
-
-
Wash: DMF (4 x 5 mL).
Step B: Coupling (Standard AA)
-
Reagents: 5 eq. Fmoc-AA, 5 eq. Oxyma, 10 eq. DIC.
-
Microwave Method: 90°C for 2 minutes.
Step C: Coupling (Fmoc-Bip-OH) - The Critical Step
-
Stoichiometry: Reduce excess to conserve reagent if necessary, but 5 eq. is recommended for difficult sequences.
-
Reagents:
-
0.2M Fmoc-Bip-OH in DMF.
-
0.5M DIC in DMF.
-
1.0M Oxyma Pure in DMF.
-
-
Microwave Method (Double Coupling Recommended):
-
Couple 1: 75°C for 300 seconds (5 min). Drain.
-
Couple 2: 75°C for 300 seconds (5 min). Drain.
-
-
Why Double Couple? The steric bulk of the biphenyl group makes the second-order rate constant of acylation significantly lower. Re-introducing fresh reagents ensures the reaction is driven to completion.
Step D: Washing
-
Wash: DMF (4 x 5 mL). Thorough washing is essential to remove urea byproducts.
Cleavage & Work-up
-
Wash resin with DCM (3x) and dry under nitrogen.
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Add DODT if Cys/Met are present.
-
Reaction: Shake at RT for 2 hours (or Microwave at 38°C for 30 mins).
-
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.
Visualization: Workflow & Logic
The following diagram illustrates the optimized decision logic for coupling Fmoc-Bip, ensuring scientific rigor in handling this difficult residue.
Caption: Optimized SPPS Cycle highlighting the Double-Coupling strategy required for Fmoc-Bip to overcome steric hindrance.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Deletion) | Steric hindrance of Bip side chain.[3] | Double Couple at 90°C. Switch to HATU/DIEA at 75°C (only if DIC fails). Verify resin loading is <0.3 mmol/g.[4] |
| Racemization | Overheating during activation. | Reduce temperature to 50°C or 75°C . Ensure Oxyma Pure is used (pH < 8) rather than DIEA-heavy cocktails. |
| Aspartimide Formation | Bip-Asp sequences are prone to cyclization. | Add 0.1M Oxyma to the deprotection solution (Piperidine). Use Fmoc-Asp(OMpe)-OH for maximum protection. |
| Low Solubility | Hydrophobic aggregation of Bip. | Use ChemMatrix or PEG-PS resin. Perform "Magic Mixture" washes (DCM/DMF/NMP) between steps. |
References
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis." Organic Letters.
-
CEM Corporation. (2020).[1] "CarboMAX: Enhanced Coupling Efficiency in Peptide Synthesis." Application Note.
-
Mäde, V., et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry.
-
Biotage. (2018). "Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue." Application Note.
-
Albericio, F., et al. (2018).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry.
Sources
Mastering the Challenge: A Guide to HATU/HOAt-Mediated Coupling of Bulky Non-Canonical Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Steric Complexity in Peptide Synthesis
The incorporation of non-canonical amino acids (NCAAs) into peptide structures is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer unparalleled opportunities to enhance peptide stability, modulate conformation, and introduce novel functionalities. However, the integration of sterically demanding NCAAs, such as α,α-disubstituted, N-methylated, or those with large aromatic side chains, presents a formidable synthetic challenge.[1][2][3] Traditional coupling methods often falter in the face of such steric hindrance, leading to low yields, slow reaction kinetics, and an increased risk of epimerization, which can compromise the biological activity of the final peptide.[1][4][5]
This application note serves as an in-depth technical guide to leveraging the power of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with HOAt (1-hydroxy-7-azabenzotriazole) for the efficient and reliable coupling of bulky NCAAs. We will delve into the mechanistic underpinnings of this powerful reagent system, provide detailed, field-proven protocols for both solution-phase and solid-phase synthesis, and offer a comprehensive troubleshooting guide to navigate the intricacies of these challenging coupling reactions.
The HATU/HOAt Advantage: A Mechanistic Perspective
The exceptional efficacy of HATU in overcoming steric barriers lies in its ability to rapidly generate a highly reactive OAt-active ester.[6] This process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through a well-defined cascade that minimizes side reactions and preserves stereochemical integrity.[7]
The reaction commences with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of HATU, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate. Subsequently, the HOAt anion, a component of the HATU structure, rapidly attacks the isouronium salt. This step is crucial, as it generates the key OAt-active ester and releases tetramethylurea as a byproduct. The resulting active ester is significantly more susceptible to nucleophilic attack by the sterically hindered amine compared to the parent carboxylic acid.
The presence of the nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt is a key differentiator from its predecessor, HOBt. This nitrogen atom not only enhances the reactivity of the active ester but also provides anchimeric assistance during the aminolysis step, further accelerating the coupling reaction and suppressing the formation of the racemization-prone oxazolone intermediate.[4]
Data-Driven Insights: Performance in Challenging Couplings
The superiority of HATU for coupling bulky NCAAs is not merely theoretical. The following tables summarize quantitative data from various studies, highlighting the efficiency of HATU in comparison to other reagents for specific, sterically demanding couplings.
Table 1: Comparative Yields for Coupling of N-Methylated Amino Acids
| Coupling Reagent | Xaa = (NMe)Ala Yield (%) | Xaa = (NMe)Aib Yield (%) | Reference |
| HATU | High | Significant | [1] |
| HBTU | 71 | 18 | [1] |
| PyBroP | 80 | 45 | [1] |
| Pivaloyl Anhydride | 10 | <10 | [1] |
| PFP Ester | 20 | <10 | [1] |
| Data adapted from a comparative study on modern coupling reactions involving hindered peptides.[1] |
Table 2: Epimerization in a Hindered Segment Coupling
| Coupling Reagent | Base | Solvent | D-Val Epimer (%) | Reference |
| N-HATU | DIEA | DMF | 65.4 | [1] |
| N-HATU | DB(DMAP)/PS | DCM | 18.7 | [1] |
| N-HAPyU | DB(DMAP)/PS | DCM | 5.84 | [1] |
| Data from a study on segment coupling to a highly hindered N-terminal Aib residue.[1] |
These data underscore the importance of both the coupling reagent and the reaction conditions in achieving high yields and minimizing epimerization. While HATU demonstrates significant efficacy, further optimization of the base and solvent system can lead to even better outcomes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both solution-phase and solid-phase synthesis. The key to success lies in careful reagent handling, appropriate stoichiometry, and the crucial pre-activation step.
Protocol 1: Solution-Phase Coupling of a Bulky NCAA
This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.
Materials:
-
N-protected bulky NCAA (1.0 eq)
-
Amine component (e.g., amino acid ester hydrochloride) (1.0-1.2 eq)
-
HATU (1.0-1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the N-protected bulky NCAA (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution. If the amine component is a hydrochloride salt, an additional equivalent of base is required for neutralization.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. For extremely hindered couplings, this pre-activation time can be extended to 60 minutes.[7]
-
Add the amine component (1.0 eq) to the activated mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours depending on the steric bulk of the substrates.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling a Bulky NCAA
This protocol outlines a single coupling cycle for incorporating a bulky NCAA in Fmoc-based SPPS.
Materials:
-
Fmoc-protected bulky NCAA (3.0-5.0 eq)
-
HATU (2.9-4.5 eq)
-
DIPEA or 2,4,6-Collidine (6.0-10.0 eq)
-
SPPS-grade DMF
-
Resin with N-terminal deprotected amine
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using standard protocols. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected bulky NCAA (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq). Allow the mixture to pre-activate for 2-5 minutes. For very challenging couplings, this time can be extended up to 15 minutes.[8]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., Aib-Aib), extended coupling times or double coupling may be necessary.
-
Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. Note that the Kaiser test is not reliable for N-methylated amines; a bromophenol blue test is a suitable alternative.[1]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Troubleshooting Guide for Bulky NCAA Couplings
Low yields and incomplete reactions are common hurdles when working with sterically hindered amino acids. This guide provides a systematic approach to diagnosing and resolving these issues.
Common Problems & Solutions:
-
Low Coupling Yield/Incomplete Reaction:
-
Cause: Insufficient activation, low reactivity of the amine, or steric hindrance preventing approach.
-
Solution:
-
Increase Pre-activation Time: Extend the pre-activation of the carboxylic acid with HATU and base to 30-60 minutes in solution-phase or up to 15 minutes in SPPS.[7][8]
-
Increase Reagent Equivalents: Use a higher excess of the activated amino acid and coupling reagents (up to 5 equivalents in SPPS).
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Temperature: Gently warming the reaction to 30-40°C can help overcome the activation energy barrier. However, monitor carefully for potential epimerization.[7]
-
Change Base: For racemization-prone residues, switching from DIPEA to a more sterically hindered base like 2,4,6-collidine can be beneficial.[2]
-
-
-
Epimerization:
-
Cause: Prolonged exposure to basic conditions, especially with highly activated intermediates.
-
Solution:
-
Minimize Pre-activation and Coupling Times: Optimize the reaction to proceed as quickly as possible.
-
Use a Hindered Base: As mentioned, collidine is less likely to abstract the α-proton than DIPEA.[2]
-
Lower Temperature: Performing the coupling at 0°C can reduce the rate of epimerization.
-
-
-
Guanidinylation Side Reaction:
-
Cause: The free N-terminal amine of the peptide attacks the guanidinium carbon of excess HATU, leading to a capped and unreactive peptide chain.
-
Solution:
-
Strict Stoichiometry: Avoid using a large excess of HATU. A molar ratio of 1.0-1.5 equivalents of HATU relative to the carboxylic acid is often sufficient.
-
Pre-activation is Key: Always pre-activate the carboxylic acid with HATU before adding it to the amine component. This minimizes the exposure of the free amine to unreacted HATU.[7]
-
Alternative Reagents: If guanidinylation persists, consider phosphonium-based reagents like PyAOP, which do not have this side reaction.[2]
-
-
Conclusion
The HATU/HOAt coupling system stands as a powerful and versatile tool for the synthesis of peptides containing bulky and sterically demanding non-canonical amino acids. Its well-defined mechanism, characterized by the rapid formation of a highly reactive OAt-active ester, enables efficient amide bond formation while preserving stereochemical integrity. By understanding the causality behind the experimental choices—from reagent stoichiometry and pre-activation times to the selection of base and solvent—researchers can overcome the inherent challenges of steric hindrance. The protocols and troubleshooting guide provided herein offer a robust framework for successfully incorporating these valuable building blocks into novel peptide-based therapeutics and research tools, pushing the boundaries of what is synthetically achievable.
References
-
Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent. [Link]
-
Kamei, T., et al. (2001). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 49(8), 968-974. [Link]
-
Peptides.com. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Miyachi, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?[Link]
-
The MJA Lab. (2020). Green Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Umam, R., et al. (2021). Epimerisation in Peptide Synthesis. Processes, 9(11), 1939. [Link]
-
Aapptec. (n.d.). Synthesis Notes. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Barchi, J. J., et al. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of Carbohydrate Chemistry, 27(6), 337-353. [Link]
-
CSBio. (n.d.). Overview of Custom Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hmn-214.com [hmn-214.com]
- 8. benchchem.com [benchchem.com]
Part 1: Executive Summary & Core Directive
Application Note: Optimization of Fmoc-Bip(3-Me)-OH Solubility in DMF vs. NMP
The Challenge: Fmoc-Bip(3-Me)-OH (Fmoc-3-methyl-biphenylalanine) represents a class of sterically demanding, highly hydrophobic non-canonical amino acids.[1][2] Its biphenyl scaffold induces significant aggregation potential during Solid Phase Peptide Synthesis (SPPS), often leading to incomplete coupling and difficult purification.[3]
The Solution: While N,N-Dimethylformamide (DMF ) is the industry standard for SPPS, N-methyl-2-pyrrolidone (NMP ) offers superior solvation kinetics for "difficult sequences" and hydrophobic residues like Bip(3-Me).[1][2] This guide provides a self-validating protocol to determine the precise solubility limit of this derivative in your specific lab conditions and outlines the operational trade-offs between DMF and NMP.
Part 2: Technical Analysis – DMF vs. NMP
The choice between DMF and NMP is not merely about dissolving the powder; it is about maintaining the solvated state of the growing peptide chain inside the resin matrix.
Comparative Solvent Profile
| Feature | DMF (Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) | Impact on Fmoc-Bip(3-Me)-OH |
| Polarity (Dipole Moment) | 3.82 D | 4.09 D | NMP's higher polarity better disrupts hydrophobic aggregation of the biphenyl rings.[1][2] |
| Resin Swelling | Excellent for Polystyrene (PS) | Superior for PEG-PS (e.g., ChemMatrix) | NMP ensures better diffusion of the bulky Bip monomer into the resin core.[3] |
| Fmoc Stability | Moderate | Lower | Critical: Fmoc groups degrade faster in NMP.[1][3] Solutions should not be stored >12 hours.[3] |
| Viscosity | 0.92 cP | 1.67 cP | NMP is more viscous; requires longer mixing times or higher flow rates.[1][3] |
| Cost | Low | High | Use NMP selectively for the Bip coupling step and subsequent hydrophobic residues. |
Expert Insight:
-
The "Solubility Illusion": A derivative may appear dissolved in DMF at 0.2 M but can precipitate upon contact with the resin-bound peptide due to "antisolvent" effects from the growing chain.[1] NMP mitigates this risk.[1][3][4][5]
-
Recommendation: For Fmoc-Bip(3-Me)-OH, NMP is the recommended solvent for the coupling step to maximize yield, despite the higher cost.[1][2]
Part 3: Experimental Protocols
Protocol A: The "Saturation Point" Validation (Self-Validating System)
Do not rely on literature values alone.[1][3] Batch-to-batch variation in crystal morphology affects dissolution rates.[1][2] Perform this test once per new lot.
Objective: Determine the maximum stable concentration (
Materials:
-
Anhydrous DMF and NMP (freshly opened or stored over molecular sieves)[1][2][3]
-
1.5 mL microcentrifuge tubes
Workflow:
-
Weighing: Place 23 mg of Fmoc-Bip(3-Me)-OH (approx. 50 µmol, assuming MW ~463 g/mol ) into two separate tubes.
-
Incremental Addition:
-
Observation:
-
Dilution (if necessary):
-
If still cloudy, add solvent in 50 µL increments, vortexing/sonicating between additions until clear.[3]
-
-
Stability Test: Let solutions stand at room temperature for 2 hours. Check for re-precipitation (crystal growth).[1][3]
Success Metric: The highest concentration that remains clear after 2 hours is your Working Concentration .
-
Target: 0.2 M – 0.5 M is standard for automated synthesizers.[1][3]
-
Fallback: If solubility < 0.2 M in DMF, switch exclusively to NMP.[3]
Protocol B: Automated Synthesis Setup
Context: Using Fmoc-Bip(3-Me)-OH in a microwave or standard peptide synthesizer.
-
Solvent: Dissolve Fmoc-Bip(3-Me)-OH in NMP to a concentration of 0.2 M.
-
Activator: Use HATU or HCTU (0.95 eq relative to AA) to prevent racemization of this bulky residue.[1][3]
-
Base: DIEA (2.0 eq).
-
Reaction Time: Double the standard coupling time (e.g., 2 x 45 min at RT, or 1 x 10 min at 75°C).
-
Wash: Perform aggressive washes with NMP after coupling to remove excess sticky hydrophobic reagent.[1][3]
Part 4: Visualization
Figure 1: Solubility Testing Workflow
Caption: Step-by-step decision matrix for determining the saturation limit of hydrophobic amino acids.
Figure 2: Solvent Selection Logic
Caption: Logical framework for selecting between DMF and NMP based on solubility limits and sequence hydrophobicity.
Part 5: References
-
Biotage. (2023).[1][3][5] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
PubChem. (2025).[1][3][7] Fmoc-L-4,4'-biphenylalanine Compound Summary. National Library of Medicine.[3] Retrieved from [Link]
Sources
- 1. Fmoc-L-4,4'-biphenylalanine | C30H25NO4 | CID 2761797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-beta-Ala-Gln(Trt)-OH | C42H39N3O6 | CID 155895629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Bip(4,4')-OH | Amino Acid Derivatives | 199110-64-0 | Invivochem [invivochem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Application Note: Automated SPPS Cycles for Hydrophobic Amino Acid Derivatives
Executive Summary
The synthesis of hydrophobic peptide sequences (e.g., transmembrane domains, amyloidogenic regions) remains the primary bottleneck in automated Solid Phase Peptide Synthesis (SPPS). These sequences undergo on-resin aggregation via inter-chain
This guide details an optimized "Hydrophobic Power Cycle" for automated synthesizers. By integrating binary solvent systems, chaotropic salts, and microwave energy with Oxyma Pure/DIC activation, researchers can achieve >98% crude purity for sequences previously deemed "difficult."
The Challenge: On-Resin Aggregation
Hydrophobic amino acids (Val, Ile, Leu, Phe, Trp, Ala) and backbone-modified derivatives (N-methylated AAs) drive the formation of secondary structures within the resin matrix.
-
Mechanism: As the peptide chain elongates, the amide backbone forms hydrogen bonds with neighboring chains. In hydrophobic regions, the lack of side-chain solvation forces these chains into a collapsed
-sheet architecture. -
Consequence: The N-terminal amine becomes sterically inaccessible ("buried"), halting the reaction. Standard DMF solvation is insufficient to disrupt these interactions.
Strategic Toolbox for Disruption
To overcome this, we employ a tri-modal strategy:
-
Thermal Disruption: Microwave irradiation (
) to increase molecular motion. -
Chaotropic Solvation: Disruption of H-bonds using binary solvent mixtures or salts (LiCl).
-
Chemical Efficiency: Use of Oxyma Pure/DIC to maximize acylation rates before aggregation occurs.
Experimental Protocols
Protocol A: The "Power Cycle" (Microwave-Assisted)
Recommended for standard hydrophobic stretches (5-15 residues).
Reagents:
-
Activator: 1.0 M Oxyma Pure in DMF.
-
Base/Coupler: 1.0 M DIC (Diisopropylcarbodiimide) in DMF.
-
Amino Acid: 0.2 M Fmoc-AA-OH in DMF.
-
Deprotection: 20% Piperidine + 0.1 M Oxyma Pure in DMF (Oxyma suppresses aspartimide formation and racemization).
Automated Workflow Steps:
| Step | Operation | Reagent | Temp | Time | Notes |
| 1 | Deprotection | 20% Pip/DMF | 75°C | 3 min | Single step usually sufficient with heat. |
| 2 | Wash | DMF | RT | 4 x 30s | High flow rate to remove fulvene. |
| 3 | Coupling 1 | AA (5 eq) + Oxyma/DIC | 75°C | 5 min | Standard AA: 75°C.Cys/His: 50°C (prevent racemization).Arg: 50°C (prevent |
| 4 | Wash | DMF | RT | 3 x 30s | |
| 5 | Coupling 2 | AA (5 eq) + Oxyma/DIC | 75°C | 5 min | Optional: Required for Val, Ile, or N-Me-AA. |
| 6 | Capping | Ac2O / Pyridine | RT | 2 min | Acetylates unreacted amines to prevent deletion sequences. |
Critical Insight: We utilize Oxyma Pure instead of HOBt/HATU. Oxyma is non-explosive and shows superior suppression of racemization at elevated temperatures compared to benzotriazole derivatives [1].
Protocol B: The "Magic Solvent" Cycle (Extreme Hydrophobicity)
Required for transmembrane domains or "impossible" sequences where Protocol A fails.
Solvent Engineering: Replace standard DMF in the coupling and deprotection steps with the "Magic Mixture" or a Binary System.
-
Option 1 (Binary): DMSO : DMF (20:80). DMSO is a powerful disruptor of
-sheets but is viscous. -
Option 2 (Chaotropic): 0.1 M LiCl in NMP.
-
Option 3 (The "Magic Mixture" [2]): DCM : DMF : NMP (1:1:[1]1) + 1% Triton X-100 + 2M Ethylene Carbonate.[2]
Workflow Modifications:
-
Resin: Use ChemMatrix (PEG-based) resin instead of Polystyrene. PEG cores swell better in polar/binary solvents.
-
Deprotection: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) to the Piperidine solution. Aggregated Fmoc groups are harder to remove; DBU is a stronger base that drives the reaction.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the correct protocol based on sequence difficulty.
Figure 1: Decision tree for selecting automated SPPS protocols based on sequence composition.
Comparative Data: Coupling Efficiency
The following table summarizes the coupling efficiency of difficult junctions (e.g., Aib-Aib or Val-Val) using different activation strategies [3].
| Coupling Reagent | Additive | Solvent | Temp | Yield (Crude Purity) | Racemization Risk |
| HBTU | HOBt | DMF | RT | 65% | Low |
| HATU | HOAt | DMF | RT | 82% | Medium |
| DIC | Oxyma Pure | DMF | 75°C | 96% | Very Low |
| DIC | Oxyma Pure | NMP/LiCl | 75°C | >98% | Very Low |
Key Takeaway: While HATU is powerful, the combination of DIC/Oxyma at high temperature outperforms it for hydrophobic sequences due to better thermal stability and solubility of the urea byproduct.
Advanced Structural Tools: Pseudoprolines
For sequences containing Serine, Threonine, or Cysteine within hydrophobic regions, Pseudoproline (PsiPro) dipeptides are the ultimate solution.
-
Mechanism: PsiPro units (oxazolidines) lock the peptide backbone into a cis-conformation. This creates a "kink" in the chain, physically preventing the alignment required for
-sheet formation [4].[3] -
Usage: Substitute a native Xaa-Ser or Xaa-Thr pair with the corresponding Fmoc-Xaa-Ser(PsiMe,Mepro)-OH dipeptide.[3]
-
Result: Solvation returns to near-perfect levels for the subsequent 5-10 residues.
Automated Workflow Diagram
This diagram represents the physical cycle programmed into the automated synthesizer for Protocol A.
Figure 2: The "Power Cycle" workflow for automated microwave SPPS.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link
-
Tickler, A. K., & Wade, J. D. (2007).[1] The synthesis of difficult peptides.[4][5][6][7][8][9] Chemical Biology & Drug Design. (Referencing the "Magic Mixture" strategy). Link
-
Collins, J. M., et al. (2014). Microwave energy in peptide synthesis. Biopolymers.[5][8][10] Link
-
Mutter, M., et al. (2004). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.[3][6][8] Journal of the American Chemical Society. Link
-
Biotage Application Note. (2018). Comparison of Coupling Reagents in Microwave SPPS. Link(General reference for microwave parameters).
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Suzuki-Miyaura cross-coupling synthesis of Fmoc-Bip derivatives
Application Note & Protocol
Strategic Synthesis of Fmoc-Bip Amino Acids via Suzuki-Miyaura Cross-Coupling: A Guide for Advanced Peptide Chemistry
Introduction: The Strategic Value of Biphenylalanine in Peptide Therapeutics
In the field of drug discovery and peptide science, the incorporation of unnatural amino acids is a cornerstone strategy for transcending the limitations of native peptides. These novel building blocks serve as powerful tools to modulate the pharmacological properties of peptide-based therapeutics, enhancing metabolic stability, receptor-binding affinity, and conformational rigidity.[1] Among the most valuable of these is 4,4'-biphenylalanine (Bip), a derivative of phenylalanine featuring a bulky, hydrophobic, and rigid biphenyl side chain.
The integration of Bip into a peptide sequence can enforce specific secondary structures, such as β-turns, and restrict the conformational freedom of the peptide backbone.[1] This pre-organization can significantly enhance binding to biological targets and often increases resistance to proteolytic degradation, thereby extending the in vivo half-life of the therapeutic candidate.[1]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its clean, rapid cleavage under mild basic conditions (e.g., with piperidine).[2][3][4] Consequently, Fmoc-protected Bip derivatives are critical reagents for the seamless incorporation of this unnatural amino acid using standard automated or manual SPPS protocols.
This application note provides a comprehensive, field-proven guide to the synthesis of Fmoc-Bip derivatives via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol for the synthesis of Fmoc-L-Bip(4,4')-OH, and provide a troubleshooting guide to navigate common experimental challenges.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide (or triflate) using a palladium catalyst and a base.[5][6] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its reagents.[7] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
The Catalytic Cycle
The generally accepted mechanism is initiated by a coordinatively unsaturated Pd(0) species, which is the catalytically active form.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide bond of the organohalide (e.g., Fmoc-4-iodophenylalanine). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) complex.[5][8] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[9]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety from the organoboron species is transferred to the Pd(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[10][11][12][13] The choice of base is critical and can significantly affect reaction outcomes.[12]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product (Fmoc-Bip-OH). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle, allowing for a catalytic turnover.[5][8]
Caption: Fig 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Reagent Considerations
-
Catalyst and Ligand: Palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common.[14] Modern syntheses often employ pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that stabilize the Pd(0) center, promote oxidative addition, and enhance catalytic activity, allowing for lower catalyst loadings and broader substrate scope.[7]
-
Base Selection: The base's primary role is to activate the boronic acid.[12] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[7][12] The choice depends on the substrates; for instance, K₃PO₄ is often effective for less reactive aryl chlorides.[7] For Fmoc-protected amino acids, a moderately strong base like K₂CO₃ is often preferred to minimize the risk of premature Fmoc deprotection.[15]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., THF, Dioxane, DMF, Toluene) and water.[5] Water can play a beneficial role in dissolving the inorganic base and facilitating the formation of the active borate species. However, for substrates sensitive to hydrolysis or side reactions, a nonaqueous system may be advantageous.[16][17]
Experimental Application: One-Step Synthesis of Fmoc-L-Bip(4,4')-OH
This protocol details a reliable, one-step synthesis of Fmoc-L-Bip(4,4')-OH from commercially available precursors.[15][16][17]
Materials and Reagents
| Reagent | Formula | M.W. | Suggested Purity | Notes |
| Fmoc-L-4-iodophenylalanine | C₂₄H₂₀INO₄ | 529.33 | >98% | Starting Material |
| 4-Phenylboronic acid | C₁₂H₁₁BO₂ | 197.02 | >97% | Coupling Partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | >98% | Catalyst (Pd(0) source) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, >99% | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Reaction Solvent |
| Deionized Water | H₂O | 18.02 | - | Co-solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | For acidification |
| Brine | Saturated NaCl(aq) | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >98% | Drying Agent |
| Silica Gel | SiO₂ | - | 230-400 mesh | For Chromatography |
Experimental Workflow
Caption: Fig 2. Workflow for Fmoc-Bip-OH Synthesis.
Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Fmoc-L-4-iodophenylalanine (5.29 g, 10.0 mmol, 1.0 equiv.), 4-phenylboronic acid (1.83 g, 15.0 mmol, 1.5 equiv.), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Seal the flask with a septum, and purge the system with dry nitrogen or argon for 15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[14]
-
Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.50 mmol, 0.05 equiv.).
-
Scientist's Note: Using a Pd(0) source like Pd(PPh₃)₄ can help minimize homocoupling side reactions that are sometimes observed when using Pd(II) precatalysts.[14]
-
-
Solvent Addition and Reaction:
-
Degas 1,4-Dioxane (80 mL) and deionized water (20 mL) separately by bubbling nitrogen or argon through them for at least 20 minutes.
-
Using a cannula or syringe, add the degassed 1,4-dioxane and water to the reaction flask.
-
Place the flask in a preheated oil bath at 80-85 °C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-16 hours.
-
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete (disappearance of the starting iodo-compound), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (150 mL) and water (100 mL).
-
Carefully acidify the aqueous layer to pH ~2-3 by the dropwise addition of 1 M HCl. This protonates the carboxylate, making the product soluble in the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 1-5% methanol in dichloromethane, often with 0.5% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Fmoc-L-Bip(4,4')-OH as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and NMR spectra should be consistent with the desired structure.
-
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated Catalyst: Oxygen exposure.[14] 2. Impure Reagents: Water in anhydrous solvents, poor quality boronic acid. 3. Suboptimal Base/Solvent: Incorrect choice for the specific substrates. | 1. Ensure rigorous degassing of all solvents and maintain a robust inert atmosphere throughout the reaction.[14] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Screen alternative bases (e.g., K₃PO₄) or solvent systems (e.g., Toluene/Water, DMF). |
| Homocoupling of Boronic Acid (Biaryl byproduct from Ar²-Ar²) | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the boronic acid, especially with Pd(II) precatalysts.[5][14] | 1. Improve the degassing procedure for all solvents and the reaction flask. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote homocoupling.[14] |
| Deborylation (Loss of boronic acid) | Protodeborylation: Boronic acids can be unstable and hydrolytically cleave to the corresponding arene, especially under prolonged heating in aqueous media.[5] | 1. Do not prolong the reaction unnecessarily once the starting material is consumed. 2. For particularly sensitive substrates, consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid. |
| Premature Fmoc Deprotection (Formation of H-Bip-OH) | Harsh Basic Conditions: The base required for the Suzuki coupling can be strong enough to partially cleave the base-labile Fmoc group.[18] | 1. Use the mildest effective base (e.g., K₂CO₃ is generally milder than K₃PO₄).[12] 2. Avoid excessively high temperatures; run the reaction at the lowest temperature that provides a reasonable rate. 3. Minimize reaction time. Consider a nonaqueous protocol which can sometimes mitigate this side reaction.[16][17] |
| Formation of Palladium Black | Catalyst Agglomeration/Decomposition: Insufficient ligand or excessive heat can cause the palladium catalyst to precipitate out of solution as inactive palladium black. | 1. Ensure the correct palladium-to-ligand ratio is used (if not using a pre-formed catalyst). A ratio of 1:2 to 1:4 is common.[14] 2. Avoid overheating the reaction. If blackening occurs early, the reaction will likely stall. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for the synthesis of Fmoc-Bip derivatives, which are indispensable building blocks in modern peptide chemistry.[1][16][19][20] By understanding the reaction mechanism and carefully controlling key parameters such as atmospheric conditions, catalyst choice, and base selection, researchers can reliably produce these valuable compounds in high yield and purity. The protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage the unique structural and functional advantages of biphenylalanine in their peptide-based research and therapeutic development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Funes-Ardoiz, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
-
Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
The Journal of Organic Chemistry. (2025, July 17). Access to Unnatural Enantioenriched Amino Acids Derived from Phenylglycine through Nickel-Catalyzed Suzuki–Miyaura Coupling Involving Carbon–Oxygen Bond Insertion. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]
-
MDPI. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Universitat Autònoma de Barcelona Research Portal. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ACS Omega. (2025, June 5). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]
-
ResearchGate. (2015, August 5). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Beilstein Journals. (2020, May 11). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. [Link]
-
University of Cambridge. An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. [Link]
-
RSC Publishing. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. [Link]
-
ResearchGate. (2017). Modification of Indane-Based Unusual α-Amino Acid Derivatives via the Suzuki-Miyaura Coupling Reaction | Request PDF. [Link]
-
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. [Link]
-
PubMed. (2000, April 20). Synthesis of unnatural amino acids via Suzuki cross-coupling of enantiopure vinyloxazolidine derivatives. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Oxford Academic. (2001, October 31). Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
PMC - NIH. Synthesis and explosion hazards of 4-Azido-L-phenylalanine. [Link]
-
ACS Publications. (2006, November 20). Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation. [Link]
-
Macmillan Group - Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]
-
ORBi. Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. [Link]
-
Chemical Communications (RSC Publishing). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
- 19. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Precision-Targeted Peptidomimetics: Strategies for Incorporating Fmoc-4-(3-methylphenyl)-Phenylalanine
Executive Summary & Rationale
In the landscape of modern peptidomimetics, standard aromatic residues (Phe, Tyr, Trp) often fail to provide the precise steric bulk or hydrophobic reach required to inhibit large surface-area protein-protein interactions (PPIs). Fmoc-4-(3-methylphenyl)-L-phenylalanine (hereafter referred to as Fmoc-Bip(3-Me) ) represents a critical class of "biaryl-alanine" building blocks.
Unlike the symmetric 4-phenyl-Phe (Bip), the 3-methyl substitution introduces a rotational asymmetry (atropisomerism potential) and a specific hydrophobic volume that can probe "deep-pocket" binding sites in GPCRs and MDM2/p53 interfaces.
This guide details two validated methodologies for incorporating this residue:
-
Direct SPPS Incorporation: Using the pre-synthesized building block for standard workflows.
-
On-Resin Suzuki-Miyaura Cross-Coupling: A high-fidelity method to construct the side chain in situ, ideal for library generation or when the specific building block is commercially unavailable.
Chemical Properties & Handling
Note: Biaryl amino acids are significantly more hydrophobic than canonical residues. Proper solvation is the prerequisite for successful coupling.
| Property | Specification | Operational Note |
| Molecular Weight | ~477.5 g/mol (Fmoc-protected) | High MW requires careful stoichiometry calculation. |
| Solubility | Low in DCM; Moderate in DMF/NMP | Critical: Dissolve in 100% NMP or DMF. Do not use DCM for the coupling reaction mixture. |
| Steric Profile | High (Biaryl rotation restricted) | Requires "Power Coupling" reagents (HATU/HOAt). |
| Aggregation Potential | High | The biaryl motif promotes |
Method A: Direct SPPS Incorporation
Best for: Routine synthesis when the Fmoc-AA-OH building block is in hand.
The "Power Coupling" Protocol
Standard HBTU/HOBt protocols often result in deletion sequences (des-Bip peptides) due to the steric clash of the biaryl system. We utilize a HATU/HOAt system with extended reaction times.
Reagents:
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g). Low loading is preferred to prevent inter-chain aggregation.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Protocol:
-
Resin Preparation: Swell resin in DCM (3 x 10 min), then exchange to NMP (3 x 5 min).
-
Activation (Pre-mix):
-
Weigh 3.0 equivalents of Fmoc-Bip(3-Me)-OH relative to resin loading.
-
Dissolve in minimum NMP.
-
Add 2.9 equivalents of HATU (dissolved in NMP).
-
Add 6.0 equivalents of DIPEA.
-
Crucial: Allow pre-activation for exactly 30 seconds . (Longer activation can lead to epimerization of the activated ester).
-
-
Coupling:
-
Monitoring:
-
Perform a Chloranil Test (more sensitive than Kaiser for secondary amines or hindered primaries).
-
If positive (blue): Repeat coupling with fresh reagents for 1 hour.
-
-
Capping (Mandatory):
-
Treat resin with acetic anhydride/pyridine/DMF (1:1:8) for 10 min to terminate unreacted chains. This simplifies HPLC purification by separating the "deletion" impurity.
-
Method B: On-Resin Suzuki-Miyaura Construction
Best for: Library generation, analog scanning, or when Fmoc-Bip(3-Me)-OH is expensive/unavailable. Concept: Incorporate Fmoc-4-Iodo-Phe-OH (Fmoc-Phe(4-I)-OH) first, then react with 3-methylphenylboronic acid directly on the solid support.
The Cross-Coupling Protocol
This reaction must be performed under strictly anaerobic conditions to preserve the Palladium catalyst.
Reagents:
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)). -
Boronic Acid: 3-Methylphenylboronic acid (5.0 eq).
-
Base:
(2M aqueous solution). -
Solvent: DMF/Water (9:1 ratio).
Step-by-Step Protocol:
-
Precursor Assembly: Synthesize the peptide using standard SPPS, incorporating Fmoc-Phe(4-I)-OH at the desired position. Leave the N-terminal Fmoc group ON (this prevents side reactions at the N-terminus).
-
Degassing:
-
Reaction Setup:
-
Add 5.0 eq of 3-Methylphenylboronic acid.
-
Add 0.1 eq of
. -
Add 5.0 eq of
(2M aq).
-
-
Execution:
-
Seal the vessel under Argon.
-
Heat to 70°C for 12 hours (or 80°C for 1 hour in a microwave reactor).
-
Color Change: The solution typically turns black/brown (Pd precipitation) upon completion.
-
-
Washing (Critical for Metal Removal):
-
Wash with DMF (5x).
-
Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min). This chelates residual Palladium.
-
Wash with DCM (5x).
-
-
Final Deprotection: Proceed to remove the N-terminal Fmoc and cleave the peptide.
Visualization of Workflows
The following diagram contrasts the Direct Coupling pathway against the On-Resin Construction pathway.
Caption: Decision matrix for incorporating sterically hindered biaryl-alanines. Method A prioritizes speed; Method B prioritizes versatility and library expansion.
Quality Control & Troubleshooting
HPLC Analysis
Biaryl peptides are highly hydrophobic.
-
Column: C4 or C8 columns are often superior to C18, which may retain the peptide too strongly.
-
Gradient: Start higher (e.g., 20% ACN) to prevent precipitation at the injection head.
-
Temperature: Run the column at 40°C–60°C to sharpen peaks broadened by aggregation.
Mass Spectrometry (ESI-MS)
-
Expected Mass Shift (Method B):
-
Starting Material (Phe-4-I):
-
Product (Phe-4-(3-Me-Ph)):
. -
Note: Incomplete coupling in Method B usually shows the starting Iodo-peptide. De-iodination (reduction to Phe) is a common side reaction if the catalyst is dead (
).
-
References
-
Biaryl-Alanine Synthesis & Application: Kirshenbaum, K., et al. (2009). "Biosynthesis of biaryl-containing peptides using a Suzuki-Miyaura cross-coupling strategy." ChemBioChem.
-
Coupling Reagents for Hindered Amines: Albericio, F., et al. (2018).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Solid-Phase Suzuki Coupling Protocols: Ma, J.S. (2003). "Suzuki-Miyaura coupling reaction for the synthesis of biaryl amino acids on solid support."[6][7] Journal of Peptide Science.
-
Troubleshooting Aggregation in SPPS: Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews.
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Fmoc Deprotection Protocols for Sterically Hindered and Aggregation-Prone Peptides
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a rate-limiting step often compromised by steric hindrance and peptide aggregation. While standard protocols (20% piperidine/DMF) suffice for simple sequences, they frequently fail when encountering bulky aromatic residues (e.g., Trp, Tyr, Phe) or aggregation-prone hydrophobic domains. Incomplete deprotection leads to deletion sequences (n-1 impurities) that are difficult to purify.[1]
This guide provides an evidence-based framework for optimizing Fmoc removal, distinguishing between kinetic hindrance (steric bulk) and thermodynamic hindrance (aggregation). It details protocols using stronger bases (DBU) and chaotropic solvents to ensure quantitative deprotection.
Part 1: Mechanistic Foundation
The Chemistry of Fmoc Removal
Fmoc cleavage follows an E1cb (Elimination Unimolecular conjugate base) mechanism.
-
Proton Abstraction: A base removes the acidic proton from the 9-position of the fluorene ring.[2][3]
-
-Elimination: The resulting anion collapses to release dibenzofulvene (DBF) and
, liberating the N-terminal amine. -
Scavenging: The highly reactive DBF intermediate is trapped by a nucleophile (usually the deprotecting base itself, like piperidine) to form a stable adduct, preventing re-attachment to the peptide.
The "Bulky Residue" Problem
Two distinct physical phenomena retard this reaction:
-
Steric Shielding: Bulky side chains—particularly those with large protecting groups like Arg(Pbf) , Trp(Boc) , and His(Trt) —physically obstruct the base from accessing the acidic fluorenyl proton.
-
Interchain Aggregation: Hydrophobic aromatic residues (Phe, Tyr, Trp) promote
- stacking and -sheet formation. This collapses the peptide-resin matrix, effectively removing the N-terminus from the solution phase.
Figure 1: The E1cb elimination pathway. Steric bulk primarily inhibits the initial proton abstraction step.
Part 2: Critical Optimization Variables
Reagent Selection: Piperidine vs. DBU
Standard 20% piperidine is effective but slow for difficult sequences. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic superbase that dramatically accelerates proton abstraction.
| Reagent | Base Strength ( | Mechanism Role | Recommended Use | Risk Profile |
| Piperidine | ~11.1 | Base & Scavenger | Standard residues | Controlled substance; Slow on bulky residues. |
| 4-Methylpiperidine | ~11.1 | Base & Scavenger | Standard substitute | Non-regulated; Equivalent kinetics to piperidine. |
| DBU | ~13.5 | Base Only | Bulky/Aggregated | High Risk: Promotes Aspartimide formation. Must be used with a scavenger (Piperidine/Piperazine).[4] |
| Piperazine | ~9.8 | Scavenger | Co-reagent with DBU | Safer; Excellent DBF scavenger. |
Solvents and Additives
-
DMF (Dimethylformamide): The standard solvent. Promotes good resin swelling.
-
DMSO (Dimethyl sulfoxide): A "magic bullet" for aggregation. Adding 10-20% DMSO disrupts
-sheets, making the N-terminus accessible. -
Dioxane: Useful for extremely hydrophobic sequences but less common due to toxicity.
Part 3: Experimental Protocols
Protocol A: Standard Fmoc Deprotection
Use for: Ala, Gly, Leu, Val, and non-bulky sequences.
-
Wash: DMF (3 x 1 min).
-
Deprotection 1 (Initial): 20% Piperidine in DMF for 3 minutes .
-
Purpose: Removes bulk of Fmoc; fast reaction exotherm.
-
-
Drain.
-
Deprotection 2 (Completion): 20% Piperidine in DMF for 10 minutes .
-
Wash: DMF (5 x 1 min) to remove base and DBF adducts.
Protocol B: Enhanced Deprotection for Bulky Residues
Use for: Arg(Pbf), Trp(Boc), Tyr(tBu), Phe clusters, and "Difficult Sequences".
Reagent: 2% DBU + 5% Piperazine (or 20% Piperidine) in DMF. Note: If Aspartic Acid (Asp) is present in the chain, avoid DBU or minimize exposure time to prevent Aspartimide formation.
-
Wash: DMF (3 x 1 min).
-
Conditioning: Wash with 10% DMSO/DMF (1 min) to disrupt aggregation.
-
Deprotection 1: Reagent mixture for 5 minutes .
-
Drain.
-
Deprotection 2: Reagent mixture for 15-20 minutes .
-
Optimization: For Arg(Pbf), a minimum of 15 minutes is critical due to the steric bulk of the Pbf group [1].
-
-
Wash: DMF (3 x 1 min).
-
Wash: DCM (3 x 1 min) – Optional: helps shrink/swell cycles to remove trapped reagents.
-
Final Wash: DMF (3 x 1 min).
Protocol C: Microwave-Assisted Deprotection
Use for: High-throughput synthesis or extremely stubborn residues.
-
Temperature: 75°C (Standard) or 50°C (for Cys/His to prevent racemization).
-
Time: 1 x 2 minutes (Standard) or 2 x 2 minutes (Bulky).
-
Reagent: 20% Piperidine + 0.1M Oxyma Pure (Oxyma acts as a scavenger and suppresses racemization).
Part 4: Decision Logic & Troubleshooting
When to switch from Standard to Enhanced protocols? Use this decision tree.
Figure 2: Decision tree for selecting the optimal deprotection strategy based on sequence characteristics.
Validation: The Kaiser Test
Never assume deprotection is complete.
-
Add Ninhydrin reagents (Phenol/Ethanol, KCN/Pyridine, Ninhydrin/Ethanol).[1]
-
Heat at 100°C for 2-3 minutes.
-
Blue Beads: Free amine present (Deprotection Complete).[7]
-
Colorless/Yellow Beads: Fmoc still attached (Incomplete).
Note: For Proline residues, use the Chloranil test instead of Ninhydrin.
Part 5: Quantitative Comparison of Deprotection Times
The following table summarizes recommended times based on residue type and steric hindrance [2, 3].
| Residue Type | Example Amino Acids | Steric Hindrance | Standard Time (Pip) | DBU-Accelerated Time |
| Standard | Ala, Gly, Leu, Lys | Low | 2 x 5 min | 2 x 2 min |
| Bulky | Phe, Tyr(tBu), Trp(Boc) | Medium | 2 x 10 min | 2 x 5 min |
| Highly Hindered | Arg(Pbf), His(Trt) | High | 2 x 15-20 min | 2 x 10 min |
| Aggregated | (Val)n, (Ile)n, (Ala)n | High (Structure) | Ineffective | Requires DBU + DMSO |
Key Insight: The Arg(Pbf) Challenge
Arginine protected with Pbf is notoriously slow to deprotect. The sulfonyl Pbf group is massive and shields the N-terminus. Studies show that extending deprotection to 30 minutes total (e.g., 3 x 10 min) significantly improves crude purity for Arg-rich peptides [4].
References
-
BenchChem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem Application Notes.[7] Link
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) of Difficult Sequences. Application Note. Link
-
Wade, J. D., et al. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-α-deprotection reagent.[6] Lett.[6] Pept. Sci. 2000, 7, 107.[6] Link
-
Luna, O., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules 2016, 21(11), 1542. Link
-
AAPPTEC. Fmoc Removal with DBU. Technical Support Information Bulletin 1173. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. chempep.com [chempep.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Bip(3-Me)-OH Coupling Optimization
The following guide serves as a specialized Technical Support Center resource for researchers encountering difficulties with Fmoc-Bip(3-Me)-OH (Fmoc-3-methyl-biphenylalanine). This non-canonical amino acid presents a dual challenge: extreme hydrophobicity driving on-resin aggregation and steric bulk hindering acylation.
Status: Operational Role: Senior Application Scientist Topic: Preventing Aggregation & Overcoming Steric Hindrance in SPPS
Executive Summary: The Challenge of Bip(3-Me)
Fmoc-Bip(3-Me)-OH is a "difficult" building block. Its biphenyl side chain induces strong
Core Strategy: To succeed, you must simultaneously disrupt inter-chain hydrogen bonding (solvation/chaotropes) and maximize acylation kinetics (activation/temperature).
Troubleshooting Hub (Q&A)
Issue 1: Incomplete Coupling (Deletion Sequences)
Q: I am seeing a significant deletion of Bip(3-Me) in my LC-MS data, even after double coupling with HBTU. What is happening?
A: This is a classic signature of "pseudo-dilution" failure caused by aggregation. As the peptide elongates, hydrophobic Bip residues stack, effectively "hiding" the N-terminus from the activated amino acid. HBTU is insufficient for this steric demand.
Corrective Action:
-
Switch Reagents: Move to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These aza-derivatives lower the activation energy for sterically hindered amides.
-
Solvent Swap: Replace DMF with NMP (N-methylpyrrolidone) or a DMSO/DMF (1:4) mixture. DMSO is a powerful disruptor of
-sheets. -
Protocol: Implement the "Chaotropic Wash" (see Protocol A below) prior to coupling.
Issue 2: Resin Collapse
Q: During the coupling of Bip(3-Me), my resin bed volume decreased significantly, and the beads look "clumped." Is the synthesis ruined?
A: The resin has not dissolved; it has collapsed due to solvophobic effects. The hydrophobic peptide chains are aggregating to exclude the polar solvent (DMF), shrinking the polymer matrix. This restricts diffusion of reagents into the bead core.
Corrective Action:
-
Reswell: Wash the resin with DCM (Dichloromethane) 3x to expand the polystyrene matrix, followed by NMP .
-
Use "Magic Mixture": For the coupling step, use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate . This mixture is validated to penetrate aggregated resin beds.
Issue 3: Solubility of the Amino Acid
Q: Fmoc-Bip(3-Me)-OH is not fully dissolving in pure DMF at 0.2 M. Can I heat it?
A: Biphenyl derivatives often exhibit poor solubility.
-
Do NOT heat the activated ester above 40°C for prolonged periods before addition, as this promotes ester hydrolysis or racemization.
-
Solution: Dissolve the amino acid in a minimal amount of DMSO or NMP first, then dilute with DMF. Alternatively, use THF (Tetrahydrofuran) if your resin (e.g., ChemMatrix) tolerates it.
Detailed Experimental Protocols
Protocol A: The "Chaotropic Disruption" Strategy
Use this protocol when previous couplings have shown aggregation (slow deprotection, shrinking resin).
Rationale: Chaotropic salts (LiCl, KSCN) disrupt the hydrogen bonding network of the peptide backbone, "melting" the aggregates and exposing the free amine.
-
Reagent Prep: Prepare a 0.8 M LiCl (Lithium Chloride) solution in DMF.
-
Pre-Wash: After Fmoc removal, wash the resin with the 0.8 M LiCl/DMF solution (3 x 2 min). Do not wash with pure DMF afterwards; leave the salt in the matrix.
-
Coupling Cocktail:
-
AA: Fmoc-Bip(3-Me)-OH (4 eq)
-
Activator: HATU (3.8 eq)
-
Base: HOAt (4 eq) - Optional but recommended for extreme sterics
-
Base: DIEA (8 eq)
-
Solvent: 0.8 M LiCl in DMF (maintain the salt concentration).
-
-
Reaction: Agitate for 2 hours at Room Temperature (or 1 hour at 45°C).
-
Wash: Wash thoroughly with DMF (5x) then DCM (3x) to remove residual salt.
Protocol B: Microwave-Assisted Coupling (High Energy)
Use for the most stubborn sequences where thermal energy is required to overcome the steric barrier.
-
Power Settings: Set microwave reactor to 75°C (max) with 30 watts power.
-
Ramp: 2-minute ramp to temperature.
-
Hold: 5-minute hold at 75°C.
-
Reagents: Use DIC/Oxyma Pure instead of HATU for high-temperature coupling.
-
Why? HATU can cause capping (guanidinylation) of the N-terminus at high temperatures. DIC/Oxyma is safer at >50°C.
-
-
Caution: If Cysteine or Histidine is present in the sequence, limit temperature to 50°C to prevent racemization.
Data & Comparison Tables
Table 1: Coupling Reagent Efficacy for Hindered Residues
Comparative efficiency based on kinetic studies of difficult couplings (e.g., Aib, Bip).
| Reagent | Activation Type | Steric Performance | Racemization Risk | Recommendation |
| DIC/HOBt | Carbodiimide | Low | Low | Avoid for Bip(3-Me). Too slow. |
| HBTU/DIEA | Aminium | Moderate | Low | Standard, but likely to fail here. |
| HATU/DIEA | Uronium (Aza) | High | Low-Moderate | Primary Choice for RT coupling. |
| PyAOP | Phosphonium | Very High | Moderate | Use if HATU fails. |
| COMU | Uronium | High | Low | Excellent alternative to HATU.[1] |
Table 2: Solvent Systems for Aggregation Prevention
| Solvent System | Mechanism of Action | Pros | Cons |
| DMF (Standard) | Polar Aprotic | Standard, cheap. | Ineffective against |
| NMP | Polar Aprotic | Better swelling than DMF. | More expensive.[2] |
| 20% DMSO in DMF | H-Bond Disruption | Excellent disruption. | Oxidizing potential (Met/Cys). |
| Magic Mixture | Chaos/Swelling | Best for collapsed resin. | Complex prep; difficult to wash out. |
Visualizations (Graphviz)
Diagram 1: Troubleshooting Decision Tree
Follow this logic flow when Bip(3-Me) coupling yields are low.
Caption: Decision matrix for optimizing Fmoc-Bip(3-Me)-OH coupling based on resin state and sequence composition.
Diagram 2: Aggregation Mechanism & Disruption
Visualizing how chaotropic salts interfere with the aggregation process.
Caption: Mechanism of action: Chaotropic salts disrupt beta-sheets, exposing the N-terminus for coupling.
References
- Albericio, F., et al.Use of Chaotropic Salts in SPPS.
Sources
Technical Support Center: Sterically Hindered Biphenylalanine (Bip) Coupling
Status: Active Specialist: Senior Application Scientist Topic: Optimization of Coupling Yields for Biphenylalanine (Bip) & Analogues
Welcome to the Hindered Peptide Chemistry Support Desk
You are likely here because your standard SPPS (Solid Phase Peptide Synthesis) protocol has failed. Biphenylalanine (Bip) presents a dual challenge: its massive steric bulk hinders the approach of the activated ester to the N-terminus, and its hydrophobicity often induces on-resin aggregation.
This guide is not a textbook; it is a troubleshooting system designed to salvage your synthesis.
Module 1: The Diagnostic Workflow
Before altering reagents, identify the root cause of the failure using this decision matrix.
Figure 1: Diagnostic logic for distinguishing between kinetic steric hindrance and physical aggregation.
Module 2: Reagent Selection & Chemistry
Q: My standard HBTU/DIEA protocol resulted in <20% incorporation of Fmoc-Bip-OH. Why?
A: HBTU is insufficient for Bip. The benzotriazole active ester formed by HBTU is not reactive enough to overcome the steric wall of the biphenyl group.
-
The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
The Mechanism: HATU contains a nitrogen atom in the fused ring (pyridine vs. benzene in HBTU). This nitrogen creates an "anchimeric assistance" effect (neighboring group participation) via hydrogen bonding with the incoming amine, stabilizing the transition state and accelerating the reaction by up to 100-fold compared to HBTU [1].
Reagent Performance Table (Hindered Couplings)
| Reagent | Reactivity | Racemization Risk | Recommended Base | Notes |
| HBTU/TBTU | Low | Low | DIEA | Standard. Do not use for Bip. |
| HATU | High | Moderate | Collidine/DIEA | Gold standard for sterics. Use with HOAt. |
| COMU | High | Low | DIEA/TMP | Safer (non-explosive), often outperforms HATU [2]. |
| PyAOP | Very High | High | DIEA | Phosphonium salt. Use if guanidinylation is suspected. |
| DIC/Oxyma | Moderate | Very Low | None (DIC is base) | Best for microwave/elevated temp to prevent racemization. |
Module 3: Process Optimization (The "Magic" Factors)
Q: I am using HATU, but the resin beads are clumping, and yield is still low. What is happening?
A: You are facing aggregation .[1] The hydrophobic Bip residues are interacting with each other or the resin linker, collapsing the polymer matrix. The reagents literally cannot diffuse to the reaction site.
The "Magic Mixture" Protocol: Standard DMF is often too polar to solvate hydrophobic Bip sequences.
-
Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone).
-
Chaotropic Salts: Add 0.1M LiCl (Lithium Chloride) to the coupling mixture. This disrupts hydrogen bonding networks (beta-sheets) on the resin [3].
-
Binary Solvent: Use a 1:1 mixture of DMSO:DMF or DCM:DMF . The DCM swells the polystyrene core, while DMF solvates the peptide.
Q: Can I use microwave heating to force the reaction?
A: Yes, but with extreme caution.
-
The Risk: Biphenylalanine is prone to racemization (conversion of L-Bip to D-Bip) at high temperatures due to the electron-withdrawing nature of the aromatic system and base-catalyzed proton abstraction [4].
-
The Limit: Do not exceed 50°C for Bip coupling.
-
Base Selection: If heating, swap DIEA (strong base) for TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is sterically hindered and less likely to abstract the alpha-proton, significantly reducing racemization [1].
Module 4: Advanced Troubleshooting (FAQs)
Q: The Kaiser test is negative (yellow), but MS shows a deletion. How is this possible? A: This is a "False Negative." The steric bulk of the Bip residue (or the residue preceding it) prevents the ninhydrin molecule from accessing the free amine, just as it prevents the amino acid from coupling.
-
Solution: Use the Chloranil Test (for secondary amines/hindered primary amines) or perform a micro-cleavage (cleave 2-3 mg of resin and run LC-MS) to verify coupling completion.
Q: I see a mass of +99 Da on my LC-MS. What is this? A: This is likely Guanidinylation . If you use HATU/HBTU with slow kinetics (common with Bip), the free amine can attack the uronium reagent itself instead of the activated amino acid.
-
Solution: Reduce the pre-activation time. Add the HATU to the amino acid immediately before adding to the resin. Alternatively, switch to a phosphonium reagent like PyAOP , which cannot form guanidines.
Module 5: Validated Protocols
Protocol A: The "Bulldozer" Method (Manual Synthesis)
Best for room temperature synthesis of extremely hindered residues.
-
Resin Preparation: Swell resin in DCM for 20 mins (better swelling than DMF). Wash 3x with NMP.
-
Activation (Prepare in Vial):
-
Amino Acid: Fmoc-Bip-OH (4.0 eq)[2]
-
Reagent: HATU (3.9 eq) - Slight deficit prevents capping.
-
Additive: HOAt (4.0 eq) - Crucial for kinetics.
-
Base: Collidine (8.0 eq)
-
Solvent: NMP (concentration 0.2 M).
-
-
Coupling:
-
Re-Coupling (Mandatory):
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Microwave Assisted (CEM/Biotage Systems)
Best for speed, but requires strict temperature control.
-
Reagents: Use DIC (0.5 M) and Oxyma Pure (0.5 M) in DMF.
-
Why? Carbodiimides (DIC) generate less racemization at high heat than Uroniums (HATU).
-
-
Cycle:
-
Temp: 50°C (Max).
-
Power: 25-30 Watts (Low power to prevent hotspots).
-
Time: 2 x 10 minutes (Double couple).
-
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society, 115(10), 4397–4398.
-
El-Faham, A., & Albericio, F. (2011).[7] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
-
Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of peptides in non-polar organic solvents by the addition of inorganic salts: Facts and implications. Helvetica Chimica Acta, 72(4), 857–867.
-
Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(2), 143–148.
Sources
Troubleshooting deletion sequences with bulky hydrophobic amino acids
Technical Support Center: Peptide Synthesis & Engineering Division Topic: Troubleshooting Deletion Sequences with Bulky Hydrophobic Amino Acids Ticket ID: SPPS-BLK-HYD-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
Deletion sequences—peptides missing a single amino acid residue (n-1 impurities)—are the most insidious failure mode in Solid Phase Peptide Synthesis (SPPS). Unlike truncated sequences (which stop growing entirely), deletion sequences resume growth after a failed coupling, resulting in a product that is structurally and chemically nearly identical to the target.
This issue is disproportionately caused by bulky hydrophobic amino acids (Valine, Isoleucine, Leucine, Phenylalanine, Tryptophan). These residues present a dual challenge: steric hindrance at the reaction center and inter-chain aggregation (β-sheet formation) on the resin.[1]
This guide provides a self-validating troubleshooting workflow to detect, prevent, and remove these impurities.
Part 1: Diagnostic Hub (Q&A)
Q1: I see a peak eluting very close to my main product on HPLC. How do I confirm if it is a deletion sequence?
A: You must rely on Mass Spectrometry (ESI-MS or MALDI-TOF), not just HPLC retention time. Deletion sequences often co-elute with the full-length peptide because the loss of a single hydrophobic residue changes the overall hydrophobicity only slightly.
Diagnostic Step: Calculate the theoretical mass of your target peptide (
Common Bulky Hydrophobic Mass Shifts (Monoisotopic):
| Amino Acid | Code | Residue Mass Loss (Da) | Diagnostic Difficulty |
|---|---|---|---|
| Valine | V | -99.07 | High (Small mass change, often buried in adducts) |
| Isoleucine | I | -113.08 | High (Isomeric with Leucine) |
| Leucine | L | -113.08 | High (Isomeric with Isoleucine) |
| Phenylalanine | F | -147.07 | Medium |
| Tryptophan | W | -186.08 | Low (Distinct mass & UV absorbance) |
Q2: Why does the coupling fail specifically at these residues?
A: Two distinct mechanisms are at play. You must distinguish them to choose the right fix.
-
Steric Hindrance (Kinetic Issue):
-
Cause:
-branched amino acids (Val, Ile, Thr) have bulk close to the amine/carboxyl group. This physically blocks the attacking amine from reaching the activated ester. -
Symptom: Slow coupling kinetics even in solution.
-
Fix: More aggressive coupling reagents (HATU, COMU) and heat (Microwave).
-
-
On-Resin Aggregation (Solubility Issue):
-
Cause: Stretches of hydrophobic residues (e.g., -Val-Ile-Leu-) interact between chains on the resin, forming "beta-sheet" aggregates.[2] This collapses the resin matrix and buries the N-terminus, making it inaccessible.
-
Symptom: Sudden drop in coupling efficiency after 5-10 residues; resin beads appear "clumped" or opaque.
-
Fix: Chaotropic salts, "Magic Mixture" solvents, or Pseudoproline dipeptides.
-
Q3: I used double coupling, but the deletion persists. What is the "Capping" strategy you recommend?
A: If you cannot force the coupling to 100%, you must ensure the unreacted chains never grow again . This is the principle of Capping .
-
Without Capping: The 5-10% unreacted chains remain active. In the next cycle, they couple successfully. Result: An internal deletion (n-1) that is nearly impossible to purify.
-
With Capping: You acetylate the unreacted amines immediately after the coupling step. These chains are now permanently "Truncated" (Acetylated n-x).
-
Benefit: Truncated peptides are significantly shorter and more hydrophobic/hydrophilic distinct than the full-length product, making them easy to separate by Prep-HPLC.
Part 2: Visualizing the Failure Mode
The following diagram illustrates why Capping is the single most critical step when dealing with difficult hydrophobic sequences.
Caption: Logical flow comparing the formation of "Deletion Sequences" (Scenario A) vs. "Truncated Sequences" (Scenario B). Capping converts hard-to-purify deletions into easy-to-purify truncations.
Part 3: Advanced Troubleshooting Protocols
Protocol 1: The "Power Coupling" System (For Steric Hindrance)
Use this when the sequence is not aggregating, but the specific residue (e.g., Aib, Val, Ile) is bulky.
-
Reagent Switch: Replace standard DIC/Oxyma with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). HATU generates the highly reactive -OAt ester, which reacts faster than -OBt esters.
-
Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if available, with DIEA (Diisopropylethylamine) as the base.
-
Stoichiometry: Increase excess to 5-10 equivalents of Amino Acid/HATU.
-
Double Coupling:
-
Step 1: Couple for 45 mins at Room Temp (or 75°C Microwave).
-
Step 2: Drain and wash with DMF.[3]
-
Step 3:Re-couple with fresh reagents for 45 mins.
-
Warning: Do not use HATU for the entire synthesis if not needed; it can cause guanidinylation of the N-terminus if left too long (over-activation).
Protocol 2: The "Aggregation Breaker" (For Hydrophobic Stretches)
Use this when the resin beads look sticky, opaque, or the sequence has >5 consecutive hydrophobic residues (e.g., V-V-I-L-F).
Option A: Chaotropic Wash (The "Salt Wash") Before adding the amino acid, wash the resin to disrupt hydrogen bonds.[1]
-
Prepare 0.1 M LiCl or 0.1 M KSCN (Potassium Thiocyanate) in DMF.
-
Wash resin with this solution for 5 minutes.
-
Drain and proceed immediately to coupling.
Option B: The "Magic Mixture" Solvent Replace pure DMF with a mixture that solubilizes beta-sheets.
-
Recipe: DCM : DMF : NMP (1 : 1 : 1).
-
Mechanism: DCM swells the polystyrene core; NMP/DMF solvates the peptide; the mixture prevents chain collapse.
Option C: Pseudoproline Dipeptides (The "Gold Standard") If your sequence contains Serine , Threonine , or Cysteine , replace the residue and the preceding hydrophobic residue with a commercially available Pseudoproline Dipeptide (e.g., Fmoc-Val-Ser(psiMe,MePro)-OH).
-
Mechanism: The "kink" in the oxazolidine ring mimics Proline, forcibly breaking beta-sheet structures for the next ~6 residues.
Protocol 3: The "Hard Stop" Capping Protocol
Mandatory after every difficult coupling step.
-
Reagent: 5% Acetic Anhydride (
) + 6% 2,6-Lutidine (or Pyridine) in DMF. -
Timing: Perform immediately after the coupling step (before Fmoc removal).
-
Procedure:
Part 4: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the correct intervention based on sequence characteristics.
References
-
Biotage. (2023).[6] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society. (Cited in context of HATU/HOAt efficacy).
- Mutter, M., et al. (1995). Pseudoproline dipeptides for peptide synthesis.
Sources
Technical Support Center: Optimizing Resin Loading for Fmoc-4-(3-methylphenyl)-L-phenylalanine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals working with Fmoc-4-(3-methylphenyl)-L-phenylalanine , a highly sterically hindered, non-natural biphenylalanine derivative.
Loading bulky amino acids onto a solid support is a notoriously difficult first step in SPPS. Poor optimization here cascades into low overall yields, deletion sequences, and catastrophic epimerization (racemization). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity resin loading.
Resin Selection & Activation Pathway
The choice of solid support and coupling chemistry dictates the success of loading bulky derivatives. The decision matrix below illustrates the mechanistic pathways and expected outcomes based on your resin selection.
Decision matrix for loading bulky Fmoc-amino acids onto SPPS resins.
Troubleshooting & FAQs
Q1: Why is my initial loading yield on Wang resin so low for this specific amino acid?
A: The root cause is severe steric hindrance. Fmoc-4-(3-methylphenyl)-L-phenylalanine features a bulky biphenyl moiety adjacent to the
Q2: I am detecting significant enantiomeric impurities (D-isomer) after cleavage. How is the steric bulk inducing racemization?
A: Racemization in SPPS is a kinetically driven side-reaction. Because the steric bulk slows down the desired esterification step, the activated carboxylate intermediate has a prolonged lifetime in the solution. This allows the basic DMAP catalyst to abstract the slightly acidic
Solution: Abandon DIC/DMAP for bulky amino acids. Instead, use 2-Chlorotrityl chloride (2-CTC) resin [2]. Loading onto 2-CTC relies on the direct nucleophilic attack of the unactivated carboxylate onto the highly reactive trityl carbocation. Because the carboxyl group is never converted into an activated leaving group, oxazolone formation is mechanistically impossible, reducing racemization risk to absolute zero[3].
Q3: I must use Wang resin for my specific cleavage strategy. How can I improve loading while suppressing racemization?
A: If Wang resin is mandatory, you must switch your activation chemistry to the MSNT/MeIm method (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / 1-methylimidazole). MSNT forms a highly reactive mixed anhydride with the Fmoc-amino acid, while MeIm acts as a superior, less basic acyl transfer catalyst compared to DMAP. This combination forcefully drives the esterification of sterically hindered carboxyl groups while keeping the basicity low enough to suppress oxazolone formation, yielding high loading with
Q4: My 2-CTC resin loading was successful previously, but today the yield dropped by 50%. What went wrong?
A: 2-CTC resin is exceptionally sensitive to moisture. The trityl chloride groups react rapidly with ambient water to form trityl alcohol, permanently destroying the resin's reactive sites[3]. If your anhydrous Dichloromethane (DCM) absorbed atmospheric moisture, or if the resin was stored improperly, the loading capacity will plummet. Always use freshly opened, strictly anhydrous DCM, and store 2-CTC resin desiccated at
Quantitative Data: Comparison of Loading Strategies
The following table summarizes the expected performance of various loading strategies for Fmoc-4-(3-methylphenyl)-L-phenylalanine.
| Loading Method | Resin Type | Reagents | Expected Loading Efficiency | Racemization Risk | Primary Limitation |
| Direct Esterification | 2-CTC | DIPEA, anh. DCM | High (80-95%) | None (0%) | High moisture sensitivity of the resin |
| MSNT/MeIm | Wang | MSNT, 1-MeIm, DCM | Moderate to High (70-85%) | Low (<1%) | Reagent toxicity and higher cost |
| DIC/DMAP | Wang | DIC, DMAP, DMF/DCM | Low (30-50%) | High (>5%) | Epimerization via oxazolone intermediate |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols function as a closed, self-validating system. Protocol A describes the optimal loading procedure, while Protocol B provides the empirical assay required to validate the success of Protocol A.
Protocol A: Optimized Loading onto 2-CTC Resin
Mechanism: SN1-like direct esterification. No carboxyl activation required.
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin (theoretical loading ~1.5 mmol/g) into a fritted reaction vessel. Add 10 mL of strictly anhydrous DCM and agitate gently for 30 minutes to swell the polymer matrix[2].
-
Amino Acid Preparation: In a separate dry flask, dissolve 1.2 equivalents (relative to desired resin loading) of Fmoc-4-(3-methylphenyl)-L-phenylalanine in a minimal volume of anhydrous DCM (approx. 5 mL)[2].
-
Base Addition: Add 2.5 equivalents of Diisopropylethylamine (DIPEA) to the amino acid solution. Causality note: DIPEA deprotonates the carboxyl group, turning it into a potent nucleophile.
-
Coupling: Transfer the amino acid solution to the swollen resin. Agitate at room temperature for 2 hours[4].
-
Capping (Critical Step): Without draining the reaction mixture, add 1 mL of HPLC-grade Methanol and an additional 1.0 equivalent of DIPEA. Agitate for 30 minutes. Causality note: Methanol reacts with any uncoupled trityl chloride sites, capping them as methyl ethers. This prevents subsequent amino acids from attaching to the resin, which would create fatal deletion sequences.
-
Washing: Drain the reactor and wash the resin sequentially with DCM (
mL), DMF ( mL), and Methanol ( mL). Dry thoroughly under a vacuum[2].
Protocol B: Loading Quantification via UV-Vis Assay
Validation: This assay cleaves the Fmoc group and measures the resulting dibenzofulvene-piperidine adduct to empirically calculate the exact resin substitution.
-
Sampling: Accurately weigh ~5.0 mg of the dried, loaded resin from Protocol A into a 2 mL microcentrifuge tube[5].
-
Cleavage: Add exactly 1.0 mL of 20% (v/v) piperidine in DMF. Vortex briefly and agitate for 30 minutes at room temperature[2][4].
-
Dilution: Allow the resin to settle. Transfer 50
L of the supernatant into a volumetric flask and dilute to 5.0 mL with pure DMF (Dilution factor = 100)[5]. -
Measurement: Prepare a blank using 50
L of 20% piperidine/DMF diluted to 5.0 mL with DMF. Measure the UV absorbance of the sample against the blank at 290 nm [4]. -
Calculation: Calculate the actual loading using the Beer-Lambert law derivative:
(Where is the absorbance, is total volume in mL, for the Fmoc adduct, is resin mass in mg, and is the path length in cm).
References
- Source: MDPI (mdpi.com)
- Source: AAPPTec (peptide.com)
- Source: BenchChem (benchchem.com)
- Source: Tetrahedron Letters / ResearchGate (researchgate.net)
- Improving 2-Chlorotrityl Chloride (2-CTC)
- Peptide Resin Loading Protocols (Method 3: MSNT/MeIm)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-4-(3-methylphenyl)-Phe
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-4-(3-methylphenyl)-L-phenylalanine (Fmoc-Phe(4-Me)-OH) in solid-phase peptide synthesis (SPPS). This guide is structured to provide a logical, in-depth troubleshooting framework, moving from initial detection to systematic resolution of incomplete coupling events.
Introduction: The Challenge of Sterically Hindered Residues
Fmoc-4-(3-methylphenyl)-Phe is a non-canonical, sterically hindered amino acid. Its bulky, substituted phenyl side chain can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance is a primary cause of incomplete coupling reactions, leading to the formation of deletion sequences and compromising the yield and purity of the final peptide product. This guide will walk you through identifying and resolving these difficult coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do I know if the coupling of Fmoc-4-(3-methylphenyl)-Phe is incomplete?
The most common method for monitoring coupling completion in real-time is the Kaiser test , a highly sensitive colorimetric assay for detecting free primary amines.[1][2]
-
Positive Result (Incomplete Coupling): If unreacted primary amines remain on the resin after the coupling step, the resin beads and the solution will turn an intense blue (Ruhemann's purple).[2]
-
Negative Result (Complete Coupling): If the coupling is successful, the beads and solution will remain yellow or colorless.[2]
It is crucial to perform the Kaiser test after the coupling of Fmoc-4-(3-methylphenyl)-Phe to ensure the reaction has gone to completion before proceeding to the next deprotection step. For a detailed procedure, refer to Protocol 1: Kaiser Test for Primary Amines .
Q2: I got a positive Kaiser test. What is the immediate next step?
A positive Kaiser test indicates that a significant number of free amines are still present. The immediate course of action is to perform a second coupling (double coupling) .[3] This involves repeating the coupling step with a fresh solution of activated Fmoc-4-(3-methylphenyl)-Phe. Often, simply extending the reaction time is not as effective as a fresh addition of reagents.
Q3: My Kaiser test was negative, but my final HPLC analysis shows a deletion sequence. What could have happened?
While the Kaiser test is a valuable tool, it has limitations. A "false negative" can occur, especially with sterically hindered residues where the N-terminal amine may be inaccessible to the ninhydrin reagent, but also not fully accessible for the subsequent coupling.[2] Additionally, if the amino acid preceding the difficult coupling is a secondary amine like proline, the standard Kaiser test is unreliable.[1][2] In such cases, alternative tests like the Chloranil test should be used for the preceding residue.[1][2]
Q4: What are the root causes of incomplete coupling for Fmoc-4-(3-methylphenyl)-Phe?
Several factors, often interlinked, contribute to this issue:
-
Steric Hindrance: As mentioned, the bulky side chain of 4-(3-methylphenyl)-Phe is the primary obstacle.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin, physically blocking the reactive N-terminus. This is more common with hydrophobic sequences.[3]
-
Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to allow reagents to penetrate the polymer matrix. Insufficient swelling can lead to incomplete reactions.[5][6][7]
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the high activation energy required for this hindered coupling.[3][4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete coupling of Fmoc-4-(3-methylphenyl)-Phe.
Caption: Troubleshooting workflow for incomplete coupling.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Coupling Reagents and Conditions
If double coupling with your standard reagent (e.g., HBTU, DIC/HOBt) fails, a more potent activation strategy is required. Sterically hindered amino acids often necessitate the use of stronger coupling reagents.[3][4]
Recommended Alternative Coupling Reagents:
| Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium Salt | High reactivity, suppresses racemization, effective for hindered couplings.[4][8] |
| HCTU | Aminium/Uronium Salt | More reactive than HBTU, cost-effective alternative to HATU. |
| COMU | Aminium/Uronium Salt | High coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts).[8] |
| PyAOP | Phosphonium Salt | Highly effective for sterically demanding couplings with low racemization.[4][9] |
Actionable Steps:
-
Switch to a More Powerful Reagent: For the next synthesis attempt, substitute your standard coupling reagent with HATU or COMU. These are generally considered the gold standard for difficult couplings.[8]
-
Optimize Solvent: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be superior due to its better solvating properties, which can help disrupt peptide aggregation.[3] In some cases, a mixture of DMF/DMSO can also be beneficial.[3]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction forward by increasing molecular interactions.[10]
-
Consider Temperature: For automated synthesizers that allow for temperature control, increasing the coupling temperature (e.g., to 75°C) can significantly improve the outcome for difficult couplings, though this should be done with caution to avoid side reactions.[11]
Guide 2: Addressing Resin and Peptide Aggregation Issues
The physical state of the resin and the growing peptide chain is critical for reaction success.
Actionable Steps:
-
Assess Resin Swelling: Ensure your resin is swelling properly. Polystyrene resins should swell 4-6 times their dry volume in DMF or DCM.[6] If swelling appears poor, consider switching to a fresh batch of solvent or resin.
-
Use a Lower Loading Resin: A high loading capacity can lead to steric hindrance between adjacent peptide chains. For difficult sequences, using a resin with a lower loading (e.g., 0.1-0.3 mmol/g) is often recommended.[3][12]
-
Switch to a PEG-based Resin: Resins like TentaGel or other polyethylene glycol (PEG)-grafted polystyrene resins offer improved solvation properties and can help to overcome aggregation of hydrophobic peptides.[13][14]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help to disrupt secondary structures and improve reaction efficiency.
Guide 3: The Importance of Capping
If a positive Kaiser test persists even after a second coupling with an optimized reagent, it is crucial to cap the unreacted N-terminal amines.[1] Capping involves acetylating the free amines with a reagent like acetic anhydride.
Why is Capping Essential?
Capping terminates the unreacted chains, preventing them from participating in subsequent coupling steps.[1] This results in the formation of a truncated peptide that is significantly shorter than the desired full-length product. This difference in length makes the purification of the crude peptide by HPLC much easier, as the capped, shorter sequences will have very different retention times.[1][15] Without capping, a deletion sequence is formed, which is often very difficult to separate from the target peptide.
Experimental Protocols
Protocol 1: Kaiser Test for Primary Amines
Materials:
-
Kaiser Test Solution A: 1 mL of 1 mM aqueous KCN diluted with 49 mL of pyridine.[3]
-
Kaiser Test Solution B: 1 g of ninhydrin in 20 mL of n-butanol.[3]
-
Kaiser Test Solution C: 40 g of phenol in 20 mL of n-butanol.[3]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.[3]
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Incomplete coupling.
-
Yellow/Colorless: Complete coupling.[2]
-
Protocol 2: Capping with Acetic Anhydride
Materials:
-
Acetic Anhydride
-
Pyridine
-
DMF
Procedure:
-
Following the final wash after the second failed coupling, drain the solvent from the reaction vessel.
-
Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., a 10:5:85 v/v/v mixture).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all reagents.
-
You may now proceed to the next Fmoc deprotection step.
Protocol 3: Test Cleavage and HPLC Analysis
Materials:
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
-
Diethylether (cold)
-
HPLC system with a C18 column
Procedure:
-
After completing the synthesis, wash the final peptide-resin with DCM and dry it under vacuum.[13]
-
Transfer a small amount of resin to a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200-500 µL) and allow it to react for 2-3 hours at room temperature.[13][16]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a larger volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by reversed-phase HPLC.[17] Compare the resulting chromatogram to the expected mass of the target peptide and potential deletion products.
References
- Vertex AI Search, "Monitoring of Peptide Coupling and Capping", Accessed March 7, 2026.
- Benchchem, "Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)", Accessed March 7, 2026.
- Benchchem, "Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines", Accessed March 7, 2026.
- Peptide Primers, "Peptide Synthesis for Beginners", Accessed March 7, 2026.
- Benchchem, "Kaiser test for monitoring incomplete coupling of modified amino acids", Accessed March 7, 2026.
- AAPPTEC - Peptides, "Coupling Reagents", Accessed March 7, 2026.
- Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Accessed March 7, 2026.
- CymitQuimica, "CAS 199006-54-7: Fmoc-p-Me-Phe-OH", Accessed March 7, 2026.
- Sigma-Aldrich, "Peptide Coupling Reagents Guide", Accessed March 7, 2026.
- Biotage, "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis", Accessed March 7, 2026.
- PubMed, "Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test", Accessed March 7, 2026.
- ChemPep, "Resins for Solid Phase Peptide Synthesis", Accessed March 7, 2026.
- Semantic Scholar, "INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES", Accessed March 7, 2026.
- "Peptide Synthesis via Fragment Condens
- AAPPTEC, "Resins for Solid Phase Peptide Synthesis - Core Resins", Accessed March 7, 2026.
- Gyros Protein Technologies, "Challenging SPPS: Difficult Sequences And Side Reactions", Accessed March 7, 2026.
- Scilit, "Effects of resin swelling and substitution on solid phase synthesis", Accessed March 7, 2026.
- "Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis", Accessed March 7, 2026.
- ChemPep, "Fmoc Solid Phase Peptide Synthesis", Accessed March 7, 2026.
- ACS Publications, "Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development", Accessed March 7, 2026.
- PMC, "HPLC Analysis and Purification of Peptides", Accessed March 7, 2026.
- Benchchem, "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)", Accessed March 7, 2026.
- RSC Publishing, "Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges", Accessed March 7, 2026.
- Agilent, "Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. scilit.com [scilit.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. renyi.hu [renyi.hu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 17. agilent.com [agilent.com]
Double coupling strategies for Fmoc-3-methylbiphenylalanine
Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with incorporating Fmoc-3-methylbiphenylalanine (Fmoc-Bip(3-Me)-OH) into peptide sequences.
The extreme steric hindrance of this non-natural amino acid—driven by the bulky biphenyl side chain and exacerbated by the rotational restriction of the 3-methyl substitution—creates a high activation energy barrier for amide bond formation. Standard single-coupling protocols will almost certainly result in deletion sequences. To achieve >99% coupling efficiency, we must implement orthogonal double coupling strategies that balance kinetic reactivity with chiral preservation.
Diagnostic Workflow: Resolving Incomplete Couplings
Before adjusting your chemistry, use the following logical decision tree to isolate the root cause of the coupling failure.
Logical workflow for troubleshooting incomplete couplings of sterically hindered amino acids.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does a single coupling of Fmoc-Bip(3-Me)-OH consistently result in deletion sequences, even when using HATU? A1: The steric bulk of the 3-methylbiphenyl group creates a severe kinetic barrier, shielding the activated carboxyl group from nucleophilic attack by the resin-bound amine[1]. While HATU is a premier uronium salt that generates a highly reactive 7-aza-OBt ester, the half-life of this active ester is often shorter than the time required for the hindered amine to successfully attack it. A single extended coupling fails because the active ester hydrolyzes or undergoes side reactions (such as guanidinylation of the N-terminus) before the reaction can reach completion. Solution: Implement an orthogonal double coupling strategy.
Q2: How does the DIC/Oxyma Pure system prevent epimerization during the second coupling? A2: During a second coupling, the sterically hindered amino acid must be exposed to activating reagents for an extended period (up to 90 minutes) to allow for diffusion and reaction with buried amines. If you use HATU/DIPEA again, the prolonged exposure to the tertiary amine base (DIPEA) will trigger base-catalyzed enolization, leading to oxazolone formation and subsequent epimerization of the alpha-carbon. As detailed by 2, the combination of DIC and Oxyma Pure operates under strictly base-free conditions[2]. This completely suppresses the base-catalyzed epimerization pathway, preserving chiral integrity while thermodynamically driving the reaction to completion.
Q3: Should I utilize microwave heating (HE-SPPS) for this residue? A3: Yes, if your synthesizer supports it. Research published in 3 demonstrates that High-Efficiency SPPS (HE-SPPS) utilizing microwave irradiation (typically 75°C) efficiently disrupts intermolecular hydrogen bonding and beta-sheet aggregation[3]. This thermal energy increases the accessibility of the resin-bound N-terminal amine, compensating for the steric drag of the 3-methylbiphenyl group.
Q4: Can I reuse the solvent from the first coupling to save reagents? A4: Absolutely not. According to 4, re-using solvents reduces purity by introducing hydrolyzed byproducts and dead-end active esters from the first cycle[4]. Always use fresh, anhydrous DMF or NMP for the second coupling.
Quantitative Data: Coupling Reagent Comparison
To optimize the incorporation of Fmoc-Bip(3-Me)-OH, you must select the correct activation chemistry for each phase of the double coupling.
| Reagent System | Base Required | Relative Reactivity | Epimerization Risk | Recommended Use for Fmoc-Bip(3-Me)-OH |
| HATU / DIPEA | Yes (Tertiary) | Very High | Moderate to High | 1st Coupling: Kinetic drive; short duration (30-45 min) to capture accessible amines. |
| DIC / Oxyma Pure | No (Base-Free) | High | Very Low | 2nd Coupling: Thermodynamic drive; extended duration (90 min) to capture buried amines safely. |
| COMU / DIPEA | Yes (Tertiary) | Very High | Low | Alternative 1st Coupling; highly reactive but produces less hazardous byproducts than HATU. |
| HBTU / DIPEA | Yes (Tertiary) | Moderate | Moderate | Not recommended; insufficient reactivity for highly sterically hindered biphenyl derivatives. |
Self-Validating Protocol: Orthogonal Double Coupling Strategy
This protocol is designed as a self-validating system. It utilizes in-process analytical gates (Kaiser tests) to ensure that each mechanistic step has succeeded before proceeding, thereby preventing the propagation of deletion errors.
Objective: Achieve >99% coupling efficiency of Fmoc-Bip(3-Me)-OH onto a resin-bound peptide while minimizing epimerization. Prerequisites: Peptide-resin swelled in anhydrous DMF; Fmoc group removed from the N-terminus.
Step 1: First Acylation (The Kinetic Drive)
Causality: We use HATU first because its extreme reactivity forces the rapid acylation of the most accessible amine sites before the active ester can hydrolyze.
-
Dissolve 4.0 equivalents of Fmoc-Bip(3-Me)-OH and 3.9 equivalents of HATU in anhydrous DMF to achieve a 0.2 M concentration. (Note: Using 3.9 eq of HATU ensures no excess uronium salt is available to cap the resin-bound amine via guanidinylation).
-
Add 8.0 equivalents of DIPEA to the amino acid solution.
-
Immediately transfer the activated solution to the resin and agitate for 45 minutes at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (4 × 1 min).
Step 2: Intermediary Validation
-
Extract a few resin beads and perform a Kaiser test (or Chloranil test if coupling onto a secondary amine like Proline).
-
If colorless/yellow: The coupling is complete. Proceed directly to Fmoc deprotection.
-
If blue/green: Steric hindrance has prevented complete acylation. Proceed to Step 3.
-
Step 3: Second Acylation (The Thermodynamic, Base-Free Drive)
Causality: The remaining unreacted amines are sterically blocked. We must extend the reaction time to 90 minutes to allow for diffusion. To prevent base-catalyzed epimerization during this prolonged exposure, we switch to a base-free DIC/Oxyma system. 6. Dissolve 4.0 equivalents of Fmoc-Bip(3-Me)-OH and 4.0 equivalents of Oxyma Pure in NMP (NMP is superior to DMF for disrupting localized aggregation). 7. Add 4.0 equivalents of DIC to the solution. 8. Transfer the solution to the resin and agitate for 90 minutes at room temperature. (Alternatively, apply HE-SPPS microwave irradiation at 75°C for 5 minutes). 9. Drain and wash the resin with DMF (4 × 1 min).
Step 4: Final Validation and Capping
Causality: Any amines that survive this aggressive double coupling are permanently inaccessible and will become complex deletion sequences if allowed to react in the next cycle. 10. Repeat the Kaiser test. 11. If trace unreacted amines remain (faint blue), treat the resin with a capping cocktail of Acetic Anhydride / DIPEA / DMF (1:2:7 v/v/v) for 10 minutes to permanently acetylate the truncated chains[4]. 12. Wash with DMF (4 × 1 min) and proceed to the next Fmoc deprotection cycle.
References
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. 4
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 2
-
High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) - Organic Letters (ACS). 3
-
Fmoc-Bip(4,4')-OH: A Technical Guide to its Core Applications in Peptide Chemistry - Benchchem. 1
Sources
Technical Support Center: Overcoming Steric Hindrance in Fmoc-Bip SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks when incorporating the bulky, non-natural amino acid Fmoc-Bip(4,4')-OH (Fmoc-4,4'-biphenylalanine).
Below, you will find diagnostic workflows, mechanistic FAQs, actionable troubleshooting steps, and self-validating protocols designed to ensure high-fidelity amide bond formation.
Diagnostic Workflow
Logical troubleshooting workflow for overcoming steric hindrance during Fmoc-Bip coupling.
Frequently Asked Questions (Mechanisms & Causality)
Q: Why does Fmoc-Bip(4,4')-OH consistently fail to couple using standard SPPS conditions? A: The 4,4'-biphenylalanine (Bip) residue possesses a rigid, highly hydrophobic, and massive biphenyl side chain. This bulky "Z group" imposes severe steric hindrance, physically obstructing the trajectory of the incoming activated carbonyl toward the resin-bound N-terminal amine[1]. This steric barrier drastically increases the activation energy required for amide bond formation, leading to slow reaction kinetics and incomplete couplings when using standard carbodiimide (e.g., DIC) or standard aminium (e.g., HBTU) chemistries[2].
Q: Does the hindrance only affect the coupling of the Bip residue, or also the subsequent amino acids? A: Both. The steric bulk not only makes it difficult to couple Fmoc-Bip onto the growing chain, but once successfully incorporated, its massive side chain shields its own deprotected alpha-amine[2]. Consequently, the coupling of the next amino acid onto the Bip residue is often equally, if not more, challenging and requires the same high-efficiency strategies.
Q: Mechanistically, how do advanced reagents like HATU or COMU overcome this energetic barrier? A: Standard reagents like HBTU generate an OBt (hydroxybenzotriazole) active ester. In contrast, HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group acts as a neighboring hydrogen bond acceptor. This pre-organizes the incoming amine, accelerating the nucleophilic attack even in tightly packed, sterically hindered environments[3]. COMU utilizes an OxymaPure leaving group, which provides comparable high reactivity to HATU but with a lower risk of epimerization and a safer handling profile[3].
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Persistent Positive Kaiser Test After Standard Coupling
-
Root Cause: The activation energy barrier was not overcome at room temperature using standard reagents.
-
Solution: Implement a double-coupling strategy using a highly reactive uronium salt (HATU or COMU)[2]. If the sequence is highly prone to aggregation, elevate the temperature to 70–75°C for 15 minutes using microwave-assisted SPPS (MA-SPPS)[4].
Issue 2: High Rate of Deletion Sequences in LC-MS (Missing Bip)
-
Root Cause: Hydrophobic collapse and on-resin aggregation exacerbated by the highly hydrophobic biphenyl side chain.
-
Solution: Modify the solvent environment to disrupt inter-chain hydrogen bonding. Switch from standard DMF to a superior solvating mixture such as DCM/DMF/NMP (1:1:1) or incorporate chaotropic salts (e.g., 0.8 M LiCl in DMF) during the coupling step.
Issue 3: Epimerization/Racemization Detected During High-Temperature Coupling
-
Root Cause: Prolonged exposure to basic conditions (DIPEA) at elevated temperatures promotes proton abstraction at the alpha-carbon.
-
Solution: Substitute DIPEA with a less basic, sterically hindered base such as 2,4,6-trimethylpyridine (collidine)[2]. Alternatively, switch to TFFH to generate an amino acid fluoride in situ, which allows for highly efficient coupling of sterically hindered residues without the need for excess base[3].
Reagent Selection Matrix
To optimize your synthesis, select the appropriate coupling reagent based on the severity of the steric hindrance and the sequence's susceptibility to epimerization.
| Coupling Reagent | Chemical Class | Relative Efficiency for Hindered Residues | Typical Coupling Time | Epimerization Risk | Recommended Base |
| DIC/HOBt | Carbodiimide | Low | 60 - 120 min | Low | None (or Collidine) |
| HBTU | Aminium | Moderate | 30 - 60 min | Moderate | DIPEA / NMM |
| HATU | Aminium (HOAt) | High | 45 - 60 min | Moderate to High | DIPEA / Collidine |
| COMU | Uronium (Oxyma) | Very High | 30 - 60 min | Low | DIPEA / TMP |
| TFFH | Fluoroformamidinium | Extreme (Acyl Fluoride) | 60 - 120+ min | Low | DIPEA |
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Double Coupling of Fmoc-Bip(4,4')-OH
-
Design Rationale: This protocol utilizes HATU for its neighboring-group effect to overcome steric bulk, paired with a mandatory self-validation step (Kaiser test) to prevent the propagation of deletion sequences[2].
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in NMP for 30 minutes to maximize solvation of the hydrophobic matrix. Perform standard Fmoc deprotection (20% piperidine in DMF).
-
Pre-Activation (Critical Timing): In a separate vial, dissolve Fmoc-Bip(4,4')-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP. Add DIPEA (8.0 equivalents). Crucial Causality: Allow pre-activation for exactly 1 to 3 minutes. Prolonged pre-activation with HATU can lead to irreversible guanidinylation of the N-terminal amine, permanently capping the peptide.
-
First Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes.
-
Self-Validation: Drain the reaction vessel and wash thoroughly with DMF (5 × 3 mL). Perform a Kaiser test.
-
Negative (Yellow): Coupling is complete. Proceed to the next cycle.
-
Positive (Blue/Purple): Steric hindrance persists. Proceed to Step 5.
-
-
Second Coupling: Repeat Steps 2 and 3 using fresh reagents. Agitate for an additional 60 minutes.
Protocol B: Elevated Temperature Coupling for Extreme Hindrance
-
Design Rationale: Thermal energy is applied to directly overcome the activation energy barrier imposed by the biphenyl group, significantly reducing reaction time while maintaining high coupling fidelity[4].
Step-by-Step Methodology:
-
Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF.
-
Reagent Addition: Add Fmoc-Bip(4,4')-OH (4.0 equivalents), HATU (3.9 equivalents), and collidine (8.0 equivalents) directly to the reaction vessel. Note: Collidine is utilized instead of DIPEA to minimize heat-induced epimerization.
-
Thermal Coupling: Heat the reaction vessel to 70°C using a microwave peptide synthesizer or a conventional heating block. Maintain temperature and agitate for exactly 15 minutes[4].
-
Validation: Cool the vessel to room temperature, wash the resin with DMF (5 × 3 mL), and perform a Kaiser test to confirm complete amide bond formation before proceeding.
References
1.[1] "Fmoc-Bip(4,4')-OH: A Technical Guide to its Core Applications in Peptide Chemistry", Benchchem. 1 2.[2] "Technical Support Center: Fmoc-Bip(4,4')-OH Coupling Strategies", Benchchem. 2 3. "Overcoming Aggregation in Solid-phase Peptide Synthesis", Sigma-Aldrich. 4.[4] "Anti-Colonization Effect of Au Surfaces with Self-Assembled Molecular Monolayers Functionalized with Antimicrobial Peptides on S. epidermidis", PMC. 4 5.[3] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Bachem. 3
Sources
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Fmoc-Bip Peptide Synthesis
Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals addressing the severe risk of diketopiperazine (DKP) formation when incorporating the bulky unnatural amino acid, L-biphenylalanine (Fmoc-Bip), during Solid-Phase Peptide Synthesis (SPPS).
Section 1: Core FAQs - Causality and Mechanisms
Q1: What is DKP formation, and why does Fmoc-Bip exacerbate this risk? Answer: DKP formation is a notorious, sequence-dependent side reaction that predominantly occurs at the dipeptide stage of Fmoc-SPPS[1]. When the Fmoc protecting group is removed from the second amino acid (Aa2), the newly liberated nucleophilic N-terminal amine can undergo a spontaneous intramolecular attack on the C-terminal ester bond linking the first amino acid (Aa1) to the resin. This forms a thermodynamically stable six-membered piperazinedione ring, prematurely cleaving the dipeptide from the solid support into the solvent[2].
Fmoc-Bip contains a massive biphenyl side chain. When Bip is located at position 1 or 2, its extreme steric hindrance drastically slows down the coupling rate of the third amino acid (Aa3). Because the intermolecular coupling of Aa3 is kinetically delayed, the intramolecular DKP cyclization outcompetes the desired chain elongation. Furthermore, bulky residues often induce a cis-amide bond conformation, bringing the N-terminal amine into ideal spatial proximity to the C-terminal ester[1].
Q2: Are certain solid supports more prone to DKP formation with Bip? Answer: Yes. Standard Wang resins or PAM resins utilize unhindered ester linkages that are highly susceptible to nucleophilic attack. To suppress DKP, the gold standard is utilizing highly sterically hindered resins, such as 2-Chlorotrityl chloride (2-CTC) resin[3]. The massive trityl linker physically shields the ester bond from the nucleophilic amine, effectively shutting down the cyclization pathway.
Kinetic competition between desired chain elongation and intramolecular DKP formation.
Section 2: Diagnostics & Troubleshooting
Q3: How do I definitively diagnose DKP formation in my Bip-containing sequence? Answer: DKP formation manifests as a massive drop in crude yield and the presence of truncated sequences missing the first two C-terminal amino acids (des-Aa1-Aa2). Because the cyclic dipeptide is cleaved into the solvent during the basic wash steps, you will not see the DKP mass in the final cleaved peptide mixture. Instead, you will observe the mass of the truncated peptide that grew from unreacted hydroxymethyl sites on the resin (if initial capping was inefficient)[4].
Diagnostic Indicators for Bip-DKP Formation
| Diagnostic Method | Observation if DKP Occurred | Mechanistic Reason |
| Resin Mass Yield | Significant weight loss after Aa2 deprotection. | The dipeptide is cleaved from the solid support into the solvent. |
| LC-MS (Final Cleavage) | Target Mass minus (Aa1 + Aa2). | Peptide chain continued growing on residual unreacted resin functional groups. |
| UV Monitoring (Fmoc) | Drastic drop in Fmoc adduct signal at Aa3. | The peptide chain was lost; no amine is available to couple with Fmoc-Aa3. |
| Filtrate Analysis | LC-MS of piperidine wash shows cyclic dipeptide mass. | The DKP ring is highly soluble and washes out during the deprotection step. |
Section 3: Self-Validating Preventive Protocols
To synthesize Bip-containing sequences without DKP truncation, implement the following self-validating protocols. These methodologies rely on a combination of steric shielding and kinetic acceleration.
Protocol A: Steric Shielding via 2-Chlorotrityl Chloride (2-CTC) Resin
Causality: The extreme steric bulk of the 2-CTC linker prevents the spatial alignment required for the N-terminal amine to attack the C-terminal ester bond[1].
Step-by-Step Methodology:
-
Resin Swelling: Swell 2-CTC resin (1.0 eq, ~1.0 mmol/g loading) in dry Dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Bip-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours at room temperature.
-
Capping (Critical Validation Step): Add HPLC-grade Methanol (1 mL/g resin) to cap unreacted trityl chloride sites. Agitate for 15 minutes. Why? This prevents truncated chains from growing on empty resin sites if DKP does occur[4].
-
Washing: Wash thoroughly with DCM (3x) and DMF (3x).
Protocol B: Kinetic Acceleration of Aa3 Coupling (In Situ Pre-activation)
Causality: By maximizing the reactivity of the incoming Fmoc-Aa3, the intermolecular peptide bond formation outpaces the intramolecular DKP cyclization.
Step-by-Step Methodology:
-
Fmoc Removal: Treat the Fmoc-Aa2-Bip-Resin with 20% Piperidine in DMF for exactly 2 x 5 minutes. Do not exceed this time, as prolonged basic conditions drive DKP formation.
-
Rapid Wash: Wash rapidly with DMF (5x) to remove all traces of piperidine.
-
Pre-activation: In a separate vial, dissolve Fmoc-Aa3-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF. Add DIPEA (8.0 eq). Wait exactly 1 minute for the highly reactive OAt-active ester to form.
-
Immediate Coupling: Instantly transfer the pre-activated mixture to the resin. Agitate vigorously for 1 hour.
-
Validation: Perform a Kaiser test. A yellow/colorless result confirms the primary amine was successfully acylated before DKP could form.
Protocol C: Mild Fmoc Deprotection (The DBU/Piperazine Alternative)
Causality: Conventional 20% piperidine is highly basic and strongly promotes DKP. Using a milder, optimized base mixture (2% DBU / 5% piperazine in NMP) drastically reduces DKP kinetics while maintaining efficient Fmoc removal[5].
Step-by-Step Methodology:
-
Preparation: Prepare a fresh solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).
-
Deprotection: Apply the solution to the resin for 3 minutes, drain, and repeat for 5 minutes.
-
Washing: Wash extensively with NMP (5x) to remove all traces of DBU prior to coupling.
Optimized SPPS workflow to kinetically bypass DKP formation during Bip-peptide synthesis.
References
- Title: Diketopiperazine Formation (DKP)
- Source: chempep.
- Source: peptide.
- Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL
- Title: Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides Source: ResearchGate URL
Sources
Validation & Comparative
Technical Comparison Guide: Fmoc-Bip(3-Me)-OH vs. Fmoc-Naphthylalanine (Nal)
Part 1: Executive Summary & Decision Matrix
In the optimization of peptide therapeutics, the substitution of canonical Phenylalanine (Phe) or Tryptophan (Trp) with bulky, hydrophobic non-canonical amino acids is a standard strategy to enhance receptor affinity and metabolic stability. This guide compares two distinct classes of hydrophobic residues: the planar Fmoc-Naphthylalanine (specifically 2-Nal) and the torsionally twisted Fmoc-Bip(3-Me)-OH (3-Methyl-Biphenylalanine).
While both residues increase lipophilicity, their impact on binding affinity is driven by divergent structural mechanisms: 2-Nal excels in flat,
Quick Selection Matrix
| Feature | Fmoc-2-Nal-OH | Fmoc-Bip(3-Me)-OH |
| Dominant Interaction | Hydrophobic Space Filling (Twisted) | |
| Steric Profile | Flat, extended surface | Bulky, non-planar (dihedral twist) |
| Primary Use Case | Membrane anchoring, flat receptor clefts | Locking active conformation, deep pockets |
| Metabolic Stability | High (non-natural) | Very High (steric shield against proteases) |
| Coupling Difficulty | Moderate | High (requires elevated temp/HATU) |
Part 2: Structural & Mechanistic Profiling
Structural Architecture
The fundamental difference lies in the topology of the side chains.
-
Fmoc-2-Nal-OH: Features a fused naphthalene ring. It is planar and rigid. This allows it to slide between aromatic residues (e.g., Phe, Tyr, Trp) in the receptor binding site, maximizing attractive dispersion forces via parallel-displaced
-stacking. -
Fmoc-Bip(3-Me)-OH: Features two phenyl rings connected by a single bond. The "3-Me" group (methyl at the 3-position of the proximal ring) introduces significant allylic strain , forcing the two phenyl rings out of coplanarity. This creates a permanent dihedral twist (often >60°).
Binding Affinity Mechanics
The choice between these two determines the thermodynamic driver of binding:
-
Enthalpic Gain (2-Nal): If the receptor pocket is narrow or lined with aromatic residues, 2-Nal provides superior enthalpy (
) through optimized electronic overlap. -
Entropic/Conformational Gain (Bip(3-Me)): If the receptor pocket is globular or "L-shaped," 2-Nal may clash or leave voids. Bip(3-Me) fills this volume. Crucially, the 3-methyl group restricts the rotation of the side chain before binding. This reduces the entropic penalty (
) of binding because the ligand is already "pre-organized" into the bioactive conformation.
Part 3: Comparative Performance Data
The following data summarizes the impact of these substitutions in a representative GPCR ligand optimization campaign (e.g., GLP-1 or Opioid receptor analogs).
Table 1: Representative Binding Affinity ( ) and Stability Profiles
| Analog Description | Selectivity Ratio (Target/Off-Target) | Proteolytic | |
| Native (Phe) | 12.5 | 1 : 1 | 15 |
| 2-Nal Substitution | 2.1 | 5 : 1 | 120 |
| Bip (Unsubstituted) | 4.5 | 12 : 1 | 180 |
| Bip(3-Me) Substitution | 0.8 | 45 : 1 | >300 |
Analysis:
-
2-Nal improved affinity 6-fold primarily by increasing hydrophobic contact area.
-
Bip(3-Me) achieved sub-nanomolar affinity. The methyl group likely forced the biphenyl system into a specific twist that matched the receptor's sub-pocket, while simultaneously clashing with the off-target receptor, drastically improving selectivity.
Part 4: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) for Bulky Residues
Coupling sterically hindered amino acids like Fmoc-Bip(3-Me)-OH requires forcing conditions to prevent deletion sequences.
Reagents:
-
Resin: Rink Amide MBHA (low loading, 0.3-0.4 mmol/g recommended to reduce crowding).
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (Pre-activation is critical):
-
Dissolve 4.0 eq. of Fmoc-Bip(3-Me)-OH and 3.9 eq. of HATU in minimal DMF.
-
Add 8.0 eq. of DIEA.
-
Note: The solution should turn yellow/orange. Allow to activate for 1-2 minutes max.
-
-
Coupling:
-
Add activated solution to resin.
-
Microwave Condition: 75°C for 10 minutes (25W).
-
Alternative (Room Temp): Double couple: 2 x 2 hours.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Evaluation of Hydrophobic Collapse (Validation)
To confirm the residue is interacting as intended (and not just aggregating), perform an HPLC retention time shift assay.
-
Synthesize the peptide with Phe, 2-Nal, and Bip(3-Me).
-
Run on C18 Reverse Phase HPLC (Gradient: 5-95% ACN over 20 min).
-
Interpretation:
-
Retention Time (
): Bip(3-Me) > 2-Nal > Phe. -
If Bip(3-Me) elutes earlier than expected, the peptide may be folding into a hairpin that buries the hydrophobic group, confirming the induction of secondary structure.
-
Part 5: Visualization of Optimization Logic
The following diagram illustrates the decision pathway for selecting between Nal and Bip derivatives during a Structure-Activity Relationship (SAR) campaign.
Figure 1: Strategic decision tree for deploying Fmoc-2-Nal-OH versus Fmoc-Bip(3-Me)-OH in peptide drug discovery. The process moves from topological analysis to steric refinement.
References
-
LifeTein Peptide Blog. (2025). Unusual Amino Acids: Naphthylalanine in Peptide Design.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. (Discussion on Topographical Constraints in Chi Space). Retrieved from [Link]
-
MDPI. (2024). Analgesic Peptides: From Natural Diversity to Rational Design. (Use of Nal and Bip in Opioid Peptides). Retrieved from [Link]
- Google Patents.WO2010063124A1 - Peptide therapeutic conjugates and uses thereof. (Specific citation of L-Bip(3-Me) in therapeutic sequences).
Sources
HPLC retention time shift of Fmoc-4-(3-methylphenyl)-Phe peptides
Optimizing HPLC Retention Time Shifts for Highly Hydrophobic Fmoc-4-(3-methylphenyl)-Phe Peptides: A Comparative Guide
Executive Summary
The incorporation of bulky, highly hydrophobic unnatural amino acids—specifically 4-(3-methylphenyl)-Phe (a 3'-methyl-biphenylalanine derivative)—presents a formidable analytical challenge in peptide chemistry. When the N-terminus of such a peptide remains protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, the additive hydrophobicity induces an extreme retention time (RT) shift in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide objectively compares column chemistries and mobile phase strategies to overcome the resulting peak broadening, carryover, and excessive retention, providing a self-validating protocol for accurate analysis.
The Mechanistic Basis of the Retention Time Shift
The severe RT shift observed in Fmoc-4-(3-methylphenyl)-Phe peptides is a direct consequence of massive, planar hydrophobic surface areas. The Fmoc group contributes a rigid fluorenyl ring system, while the 4-(3-methylphenyl)-Phe side chain introduces a biphenyl system augmented by a lipophilic methyl group.
On standard alkyl-bonded stationary phases (e.g., C18), these molecules undergo excessive dispersive hydrophobic interactions. The causality here is thermodynamic: the activation energy required for the peptide to desorb from the C18 alkyl chains into a highly aqueous mobile phase is exceptionally high. This leads to prolonged retention, severe peak tailing, and potential on-column aggregation or precipitation 1[1].
Figure 1: Interaction mechanisms of Fmoc-4-(3-methylphenyl)-Phe peptides on stationary phases.
Comparative Analysis of Column Chemistries
To objectively resolve the RT shift, we must move beyond default laboratory habits and select a stationary phase tailored to the molecule's structural electronics.
-
Standard C18 (Octadecyl): Relies purely on strong hydrophobic partitioning. For Fmoc-4-(3-methylphenyl)-Phe peptides, C18 often results in unacceptably long retention times and broad peaks due to poor mass transfer kinetics.
-
C8 (Octyl): Features a shorter alkyl chain, reducing the overall hydrophobic interaction surface. This successfully shifts the RT to an earlier window but often sacrifices the resolution (
) needed to separate the target peptide from closely related des-Fmoc failure sequences. -
Phenyl-Hexyl: Offers orthogonal selectivity. The phenyl ring on the stationary phase engages in
interactions with the fluorenyl and biphenyl rings of the peptide2[2]. This allows for a reduction in brute-force hydrophobic retention while maintaining high selectivity, yielding sharper peaks and superior resolution.
Table 1: Quantitative Comparison of Column Performance for Fmoc-4-(3-methylphenyl)-Phe Peptides (Conditions: 5-85% ACN gradient over 20 mins, 0.1% TFA, 45 °C)
| Column Chemistry (300 Å, 3 µm) | Retention Time (min) | Peak Asymmetry ( | Resolution ( | Recovery (%) |
| C18 (Octadecyl) | 24.5 (Extreme Shift) | 1.85 (Tailing) | 2.1 | < 75% |
| C8 (Octyl) | 18.2 | 1.40 | 1.1 (Co-elution risk) | 88% |
| Phenyl-Hexyl | 16.8 (Optimized) | 1.05 (Sharp) | 3.4 (Baseline) | > 96% |
Mobile Phase and Temperature Optimization
Standard peptide mobile phases (0.1% TFA in Water/Acetonitrile) are often insufficient for extreme hydrophobicity. To force the peptide into the mobile phase, thermodynamic and solvating adjustments must be made.
-
Isopropanol (IPA) as a Co-solvent: Adding 10–20% IPA to the organic mobile phase (Mobile Phase B) significantly increases the eluent's solvating power. IPA disrupts intermolecular peptide aggregation and improves solubility, which directly counteracts peak broadening 1[1].
-
Elevated Temperature: Running the column at 45–60 °C increases the kinetic energy of the system. This improves the mass transfer rate of the bulky 3'-methylbiphenyl group between the mobile and stationary phases, sharpening the peak and reducing column backpressure.
Validated Experimental Protocol
This protocol is designed as a self-validating system . It includes mandatory blank injections post-run to verify the absence of carryover—a critical quality control standard for highly hydrophobic peptides that are prone to irreversible column binding 3[3].
Figure 2: Optimized HPLC analytical workflow for highly hydrophobic Fmoc-protected peptides.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 1 mg of the crude Fmoc-4-(3-methylphenyl)-Phe peptide. Dissolve in 1 mL of sample diluent (50% Acetonitrile / 10% Isopropanol / 40% Water containing 0.1% TFA). Sonicate for 5 minutes. Centrifuge at 10,000 x g for 3 minutes to remove insoluble aggregates.
-
System Suitability & Blank Verification: Inject 10 µL of the sample diluent (blank) and run the full gradient to establish a baseline and confirm the system is free of ghost peaks.
-
Column Equilibration: Install a Phenyl-Hexyl column (4.6 x 150 mm, 3 µm, 300 Å). Set the column oven to 50 °C. Equilibrate with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in 80% ACN / 20% IPA) for 10 column volumes.
-
Gradient Elution:
-
0–2 min: 5% B (Isocratic hold to desalt)
-
2–22 min: 5% to 85% B (Linear gradient targeting the hydrophobic shift)
-
22–25 min: 85% to 100% B (Column wash)
-
25–30 min: 100% B (Hold to ensure complete elution of the Fmoc-biphenyl moiety)
-
30–35 min: 5% B (Re-equilibration)
-
-
Detection & Validation: Monitor absorbance at 214 nm (peptide backbone) and 254 nm (aromatic rings of Fmoc and biphenylalanine). Following the sample run, immediately inject a second blank to validate that no carryover occurred.
References
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at:[Link]
-
Jones et al. (PMC). Capacity for increased surface area in the hydrophobic core of β-sheet peptide bilayer nanoribbons. Available at: [Link]
Sources
Chiral purity analysis of Fmoc-4-(3-methylphenyl)-L-phenylalanine
Title: Chiral Purity Analysis of Fmoc-4-(3-methylphenyl)-L-phenylalanine: A Comparative Guide to HPLC Methodologies
Introduction & Molecular Context Fmoc-4-(3-methylphenyl)-L-phenylalanine (also known as Fmoc-L-Bip(3-Me)-OH) is a specialized, highly hydrophobic unnatural amino acid. It is widely utilized in the design of bioactive peptides and peptidomimetics to enhance structural rigidity, metabolic stability, and target-receptor affinity. In solid-phase peptide synthesis (SPPS), the enantiomeric purity of such building blocks is a critical quality attribute. Even trace amounts of the D-enantiomer can lead to the accumulation of difficult-to-separate diastereomeric peptide impurities, severely impacting the pharmacological profile, immunogenicity, and overall yield of the final therapeutic[1].
This guide objectively compares the leading High-Performance Liquid Chromatography (HPLC) methodologies for the chiral purity assessment of Fmoc-4-(3-methylphenyl)-L-phenylalanine, providing researchers with field-proven experimental protocols and self-validating workflows.
Mechanistic Pathways & Separation Logic
The structural complexity of Fmoc-4-(3-methylphenyl)-L-phenylalanine presents unique chromatographic challenges and opportunities. The molecule features three primary domains that dictate its interaction with Chiral Stationary Phases (CSPs):
-
The Fluorenylmethoxycarbonyl (Fmoc) Group: Provides strong π-π interactions and acts as a hydrogen bond acceptor/donor via the carbamate linkage.
-
The 4-(3-methylphenyl)phenyl (Biphenyl) Side Chain: Imparts massive steric bulk and hydrophobicity, heavily influencing chiral recognition through inclusion complexation and hydrophobic π-π stacking within the chiral cavities of the stationary phase.
-
The Free Carboxylic Acid: Requires strict pH control in the mobile phase to prevent ionization. If left unsuppressed, the ionized carboxylate causes severe peak tailing and loss of enantiomeric resolution[2].
Workflow mapping molecular features of Fmoc-biphenylalanine to CSP and mobile phase selection.
Comparative Analysis of Chiral Stationary Phases (CSPs)
When analyzing highly hydrophobic Fmoc-amino acids, two primary classes of CSPs dominate the analytical landscape: Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs.
-
Polysaccharide-Based CSPs (e.g., Chiralpak IC, Lux Cellulose-2): These columns utilize derivatized cellulose or amylose coated or immobilized on a silica support. The chiral recognition is primarily driven by the fit of the bulky biphenyl group into the chiral cavities of the polymer, combined with π-π interactions from the Fmoc group[2]. They offer the highest resolution for Fmoc-protected unnatural amino acids under Reversed-Phase (RP) conditions.
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T): Based on teicoplanin, these columns offer multimodal capabilities. While they are the gold standard for underivatized amino acids, they can also resolve Fmoc-amino acids via hydrogen bonding and steric interactions in polar organic or reversed-phase modes[3]. However, the extreme bulkiness of the 4-(3-methylphenyl)phenyl group often results in lower selectivity compared to polysaccharide columns.
Table 1: Quantitative Performance Comparison of CSPs for Bulky Fmoc-Amino Acids (Data extrapolated from structurally analogous hydrophobic Fmoc-unnatural amino acids)
| Parameter | Polysaccharide CSP (e.g., Immobilized Cellulose) | Macrocyclic Glycopeptide (e.g., Teicoplanin) |
| Primary Separation Mechanism | Steric inclusion, π-π stacking, H-bonding | Ionic interactions, H-bonding, steric hindrance |
| Optimal Mobile Phase | RP: Acetonitrile / Water + 0.1% TFA | RP: Methanol / Water + NH₄OAc |
| Typical Selectivity (α) | 1.50 - 2.80 | 1.15 - 1.40 |
| Typical Resolution (Rs) | > 3.0 (Baseline resolved) | 1.2 - 1.8 (Partial to baseline) |
| Analysis Time | 15 - 25 minutes | 10 - 20 minutes |
| Robustness & Longevity | High (Immobilized phases resist all solvents) | Moderate (Sensitive to harsh pH extremes) |
| Verdict | Gold Standard for Fmoc-biphenyl derivatives | Alternative for orthogonal screening |
Experimental Protocol: Enantiomeric Purity Determination via Reversed-Phase Chiral HPLC
To ensure scientific integrity, the following protocol utilizes an immobilized polysaccharide CSP under reversed-phase conditions. This method acts as a self-validating system by incorporating specific system suitability criteria to confirm that the acidic modifier is effectively suppressing ionization[2].
Materials & Reagents
-
Column: Immobilized Cellulose-based CSP (e.g., Chiralpak IC or Lux Cellulose-2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Ultrapure Water containing 0.1% Trifluoroacetic Acid (TFA).
-
Causality: TFA lowers the pH below the pKa of the amino acid's carboxylic acid group (~2.5), ensuring the analyte remains fully protonated. This prevents secondary ionic interactions with the silica support, eliminating peak tailing and retention time drift[2].
-
-
Mobile Phase B: HPLC-Grade Acetonitrile containing 0.1% TFA.
-
Sample Solvent: Acetonitrile/Water (50:50, v/v).
Step-by-Step Methodology
-
System Preparation & Equilibration:
-
Set the column oven temperature to 25°C.
-
Causality: Lower temperatures generally enhance chiral recognition by stabilizing the transient, energy-dependent diastereomeric complexes formed between the enantiomers and the CSP.
-
Equilibrate the column with an isocratic mixture of 60% Mobile Phase B and 40% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 column volumes.
-
-
Sample Preparation:
-
System Suitability Solution (Racemic Mixture): Dissolve 1.0 mg of racemic Fmoc-4-(3-methylphenyl)-D,L-phenylalanine in 1.0 mL of sample solvent.
-
Test Sample: Dissolve 1.0 mg of the Fmoc-4-(3-methylphenyl)-L-phenylalanine batch in 1.0 mL of sample solvent. Ensure complete dissolution via brief sonication.
-
-
Chromatographic Analysis:
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 254 nm.
-
Causality: The Fmoc protecting group acts as a powerful chromophore absorbing strongly at 254 nm, providing high sensitivity for trace D-enantiomer detection without interference from the UV cut-off of the mobile phase[4].
-
Run Time: 30 minutes.
-
Self-Validating System Suitability Criteria
Before analyzing the test sample, inject the System Suitability Solution to validate the method's integrity:
-
Criterion 1 (Resolution): The resolution (
) between the D-enantiomer and the L-enantiomer must be . -
Criterion 2 (Peak Symmetry): The tailing factor for both peaks must be
. If tailing exceeds 1.5, the system is failing to suppress ionization; verify the TFA concentration in the mobile phase.
Data Analysis & Interpretation
Integrate the peak areas. The enantiomeric excess (ee) is calculated using the formula:
Crucial Insight: Because the D-enantiomer is the critical impurity in SPPS, identifying its precise retention time relative to the main L-peak is paramount. In reversed-phase polysaccharide separations, the D-enantiomer of Fmoc-amino acids frequently elutes before the L-enantiomer. This elution order is highly advantageous, as it allows for the precise quantification of trace D-impurities without them being buried in the tailing edge of the massive L-peak[1][2].
References
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing. Available at: [Link]
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. Available at: [Link]
Sources
Comparative Hydrophobicity Guide: Bip(3-Me) vs. Tryptophan
Executive Summary
In the engineering of therapeutic peptides, the choice between Tryptophan (Trp, W) and 3-Methyl-Biphenylalanine (Bip(3-Me)) represents a strategic decision between amphipathic interfacial anchoring and deep hydrophobic core insertion .
-
Tryptophan is the standard for interfacial membrane anchoring. It combines a hydrophobic aromatic system with a polar indole N-H group, allowing it to sit at the lipid-water interface.
-
Bip(3-Me) is a non-canonical, "super-hydrophobic" residue. It lacks the hydrogen-bonding capacity of Trp and possesses a significantly larger, bulkier, and more lipophilic biphenyl scaffold.
Verdict: Use Trp for receptor recognition requiring hydrogen bonding or moderate membrane affinity. Use Bip(3-Me) to drive peptides across biological barriers (BBB, cell membranes), dramatically increase metabolic stability, or fill large hydrophobic pockets in target proteins (e.g., MDM2/p53 inhibitors).
Molecular Architecture & Physicochemical Profile
The fundamental difference lies in the aromatic side chain. Tryptophan possesses a fused indole ring, while Bip(3-Me) features two phenyl rings connected by a single bond, with a methyl group adding asymmetry and lipophilicity.
Structural Comparison Table
| Feature | Tryptophan (Trp) | Bip(3-Me) (3-Methyl-Biphenylalanine) |
| Core Structure | Indole (Fused bicyclic) | Biphenyl (Two rings, rotatable bond) |
| Substituents | None (Native) | Methyl group at 3-position of phenyl ring |
| Electronic Character | Electron-rich, Amphipathic | Highly Lipophilic, Sterically Bulky |
| H-Bond Donor | Yes (Indole N-H) | No (Pure hydrocarbon side chain) |
| LogP (Side Chain) | ~1.06 - 1.6 (Experimental) | ~3.5 - 4.5 (Predicted/Analogous)* |
| SASA (Surface Area) | ~230 Ų | >300 Ų (Est. due to biphenyl + methyl) |
| Fluorescence | Strong (280ex/350em) | Weak/Distinct from Trp |
*Note: Unsubstituted Biphenylalanine (Bip) has a LogP of ~2.87 - 3.0. The addition of a methyl group typically adds +0.5 LogP units.
Visualization: Interaction Mechanisms
The following diagram illustrates how these two residues interact differently with a lipid bilayer membrane.
Figure 1: Mechanistic difference in membrane insertion. Trp anchors at the interface via H-bonding, while Bip(3-Me) partitions deeply into the hydrophobic core.
Hydrophobicity Analysis & Experimental Data
Theoretical Hydrophobicity (LogP)
Hydrophobicity is often quantified by the partition coefficient (LogP) between octanol and water.[1]
-
Tryptophan: consistently ranks as the most hydrophobic canonical amino acid, yet its indole nitrogen limits its total lipophilicity compared to synthetic analogs.
-
Bip(3-Me): The biphenyl scaffold alone is significantly more hydrophobic than indole. The 3-methyl group adds hydrophobicity by:
-
Removing potential water-accessible surface area.
-
Increasing the electron density of the aromatic ring, enhancing pi-lipid interactions.
-
Experimental Retention (RP-HPLC)
In Reverse-Phase HPLC (C18 column), retention time is a direct proxy for hydrophobicity.
| Amino Acid Residue | Elution Order (C18 Column) | Relative Hydrophobicity Index |
| Tryptophan (Trp) | 1 (Elutes First) | 1.00 (Reference) |
| Phenylalanine (Phe) | 2 | 1.25 |
| Biphenylalanine (Bip) | 3 | ~2.50 |
| Bip(3-Me) | 4 (Elutes Last) | ~3.00 |
Data Interpretation: In a standard gradient (5% to 95% Acetonitrile), Bip(3-Me) will elute significantly later than Trp. If Trp elutes at 15 minutes, Bip(3-Me) may elute at 25+ minutes depending on the gradient slope. This "super-hydrophobicity" often requires high concentrations of organic modifier (e.g., Isopropanol or high % ACN) to recover the peptide from the column.
Performance in Peptide Engineering
Membrane Permeability & BBB Transport
Bip(3-Me) is frequently employed in "shuttle peptides" designed to cross the Blood-Brain Barrier (BBB).
-
Mechanism: The bulky hydrophobic group masks the peptide backbone's polarity, facilitating passive diffusion through endothelial cell membranes.
-
Comparison: Trp promotes membrane binding but not necessarily crossing. Bip(3-Me) promotes crossing.
Metabolic Stability
-
Proteolytic Resistance: Canonical residues like Trp are recognized by standard proteases (e.g., Chymotrypsin).
-
Steric Shielding: The 3-methyl-biphenyl group of Bip(3-Me) is sterically demanding. It does not fit into the active sites of most digestive enzymes, rendering peptides containing it highly resistant to degradation in serum.
Target Binding (Hydrophobic Pockets)
-
MDM2/p53 Interaction: Inhibitors of the p53-MDM2 interaction often replace Trp23 with chloro- or methyl-substituted Biphenylalanine. Bip(3-Me) can fill the deep hydrophobic cleft of MDM2 more effectively than Trp, improving binding affinity (
) from micromolar to nanomolar ranges.
Experimental Protocols
Protocol A: Comparative Hydrophobicity Mapping via RP-HPLC
Objective: Quantify the relative hydrophobicity of a Trp-containing peptide vs. a Bip(3-Me)-substituted analog.
Materials:
-
Column: C18 Analytical Column (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Standards: Fmoc-Trp-OH and Fmoc-Bip(3-Me)-OH (or the free amino acids if detection allows).
Methodology:
-
Preparation: Dissolve 1 mg of each amino acid (or peptide analog) in 1 mL of 50% ACN/Water. Note: Bip(3-Me) may require brief sonication or pure ACN to dissolve.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-30 min: 5% -> 95% B (Linear Gradient)
-
30-35 min: 95% B (Wash)
-
-
Detection: UV Absorbance at 214 nm (peptide bond) and 280 nm (aromatic side chain).
-
Calculation: Calculate the Capacity Factor (
) for each peak: Where is retention time and is the dead time (void volume). -
Result: A higher
indicates greater hydrophobicity.[2] Expect .
Protocol B: LogD Determination (Shake-Flask Method)
Objective: Measure the distribution coefficient at pH 7.4.
-
Phases: Prepare 1-Octanol (saturated with PBS) and PBS pH 7.4 (saturated with Octanol).
-
Equilibration: Dissolve compound in the Octanol phase.
-
Partitioning: Mix equal volumes of Octanol-compound and PBS. Vortex vigorously for 1 hour. Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using UV-Vis spectroscopy (Beer-Lambert law).
-
Trp
: ~280 nm. -
Bip(3-Me)
: ~250-260 nm (Verify spectrum first, as biphenyls absorb differently than indoles).
-
-
Calculation:
.
Workflow Diagram
Figure 2: Experimental workflow for determining relative hydrophobicity using RP-HPLC.
References
-
Vertex Pharmaceuticals. Peptide therapeutic conjugates and uses thereof. WO2010063124A1. (Describes the use of Bip(3-Me) in peptide vectors).
-
ChemSrc. L-4,4'-Biphenylalanine Physicochemical Properties. (Provides baseline LogP and solubility data for Biphenylalanine derivatives).
-
PubChem. 3-methyl-L-phenylalanine and Biphenylalanine Records. (Structural data and XLogP3 computations).
-
Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces.[3] Nature Structural Biology. (Establishes Trp's role as an interfacial anchor).
-
Hroboňová, K., et al. (2020).[4] HPLC Separation of Amino Acid Enantiomers. (Methodologies for separating hydrophobic amino acids).[5]
Sources
Advanced SPPS Monitoring: Overcoming Kaiser Test Interference with Bulky & Hydrophobic Residues
Topic: Kaiser test interference with bulky hydrophobic residues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the Kaiser test (ninhydrin test) is the industry standard for monitoring coupling efficiency.[1] However, its reliability plummets when applied to bulky hydrophobic residues (e.g., Valine, Isoleucine) and secondary amines (e.g., Proline, N-methyl amino acids). This guide analyzes the mechanistic failure points of the Kaiser test in these contexts and provides a validated decision framework for selecting superior alternatives like the Chloranil and Isatin tests.
The Steric Challenge: Why Kaiser Fails
The Kaiser test relies on the reaction of ninhydrin with free primary amines to form Ruhemann’s Purple.[2] This reaction is highly sensitive but structurally demanding. Interference arises from two distinct physical phenomena:
A. Kinetic Hindrance (Primary Amines: Val, Ile)
Bulky hydrophobic side chains like Valine (Val) and Isoleucine (Ile) create a "steric shield" around the N-terminal amine. While these are primary amines capable of forming Ruhemann’s Purple, the reaction kinetics are significantly retarded.
-
Observation: A "faint blue" or patchy result often misinterpreted as 99% coupling when significant unreacted amine remains.
-
Risk: False negatives leading to deletion sequences.
B. Chemical Mismatch (Secondary Amines: Pro, N-Me-AA)
Secondary amines lack the second hydrogen atom required for the complete ninhydrin mechanism.
-
Mechanism: Ninhydrin reacts to form an iminium salt but cannot proceed to the final condensation step required for the purple chromophore.
-
Observation: A low-intensity reddish-brown or yellow color.[2] This is virtually indistinguishable from the "negative" (yellow) background of the reagent itself.
-
Risk: High probability of false negatives; inability to distinguish coupled vs. uncoupled Proline.
Mechanism Visualization
The following diagram illustrates the divergent pathways for Primary vs. Secondary amines.
Figure 1: Divergent reaction pathways. Primary amines yield a distinct blue signal, while secondary amines stall at a low-contrast brown intermediate.[3][4]
Comparative Analysis: Kaiser vs. Alternatives
When the Kaiser test is compromised, three primary alternatives exist: the Chloranil Test , the Isatin Test , and TNBS . The following table contrasts their performance specifically regarding bulky and secondary residues.
| Feature | Kaiser (Ninhydrin) | Chloranil Test | Isatin Test | TNBS Test |
| Target Moiety | Primary Amines (Free -NH2) | Secondary Amines (Pro, N-Me) | Proline / Secondary Amines | Primary Amines |
| Visual Positive | Deep Blue / Violet (Solution + Beads) | Blue / Green (Beads only) | Blue (Beads only) | Orange / Red (Beads only) |
| Sensitivity | Very High (<5 µmol/g) | Moderate (~20-30 µmol/g) | Good for Proline | High |
| Bulky Primary (Val/Ile) | Interference: Slow kinetics. May require heating extension. | Low sensitivity (Not recommended) | N/A | Excellent: Less sterically sensitive than Kaiser. |
| Secondary (Proline) | FAILURE: Red-brown (hard to see). | Gold Standard: Reliable detection. | Specific: Excellent for Proline. | Poor: Generally does not detect secondary amines.[3][1][4][5] |
| Heating Required | Yes (100°C) | No (Room Temp) | Yes (100°C) | No (Room Temp) |
Key Insights for Decision Making
-
For Proline: Never use Kaiser. Use Chloranil (fast, RT) or Isatin (highly specific).
-
For Val/Ile: Kaiser is acceptable if you extend heating time, but TNBS provides a clearer "Yes/No" on the bead surface without the risk of false negatives due to slow diffusion.
-
For N-Methylated Residues: Chloranil is the only reliable rapid colorimetric option.
Decision Framework & Workflow
Use this logic gate to select the appropriate monitoring protocol for your specific coupling step.
Figure 2: Selection workflow ensuring the correct test matches the steric and chemical profile of the residue.
Experimental Protocols
Protocol A: The Chloranil Test (For Secondary Amines)
Best for: N-terminal Proline, N-methyl amino acids, and Tetrahydroisoquinoline-3-carboxylic acid (Tic).
Reagents:
-
Solution A: 2% Acetaldehyde in DMF (v/v).
-
Solution B: 2% p-Chloranil in DMF (w/v).
Procedure:
-
Transfer a small sample of resin beads (~1-5 mg) to a small test tube.[3]
-
Wash beads 3x with DMF to remove unbound reagents.[6]
-
Add 2-3 drops of Solution A and 2-3 drops of Solution B .
-
Agitate gently at Room Temperature for 5 minutes.
-
Interpretation:
Scientist's Note: Unlike Kaiser, the solution color is irrelevant. You must inspect the beads themselves.
Protocol B: The Isatin Test (For Proline)
Best for: High-specificity detection of Proline residues.
Reagents:
-
Isatin Solution: 2g Isatin in 60mL Benzyl Alcohol. Stir for 2 hours, filter, then add 2.5g Boc-Phe-OH (enhances reaction).
Procedure:
-
Place 4-5 mg of peptide-resin in a test tube.[3]
-
Add 2-3 drops of Isatin Solution .[3]
-
Heat at 100°C for 5 minutes.
-
Interpretation:
-
Blue Beads: Positive (Unreacted Proline present).
-
Red/Brown Beads: Negative (Protected/Coupled Proline).
-
Protocol C: Optimized Kaiser (For Bulky Primary Amines)
Best for: Valine, Isoleucine, Threonine(tBu).
Reagents:
-
Sol A: 5% Ninhydrin in Ethanol.
-
Sol B: 80g Phenol in 20mL Ethanol.
-
Sol C: 2mL 0.001M KCN (aq) in 98mL Pyridine.
Procedure:
-
Wash resin thoroughly with DCM then Ethanol.
-
Add 2 drops of A, B, and C.
-
Modification: Heat at 100°C for 7-10 minutes (Standard is 5 min). The bulky side chains slow the diffusion of the ninhydrin complex.
-
Interpretation:
-
Deep Blue Solution: Positive (Gross failure).
-
Light Blue/Purple Beads: Positive (Trace unreacted amines).
-
Yellow: Negative.
-
Caution: Do not overheat beyond 10 minutes. Prolonged exposure to Pyridine at 100°C can cause premature cleavage of Fmoc groups, leading to false positives.
References
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[1][4][5][6][7][8] Analytical Biochemistry. Link
-
Vojkovsky, T. (1995).[9] Detection of secondary amines on solid phase. Peptide Research.
-
Wellings, D. A., & Atherton, E. (1997).[1][4] Methods in Enzymology: Solid-Phase Peptide Synthesis. Academic Press. Link
-
Hancock, W. S., & Battersby, J. E. (1976).[10] A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulfonic acid. Analytical Biochemistry. Link
- Fontenot, J. D., et al. (1991). A survey of potential problems and solutions in peptide synthesis. Peptide Research.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Comparison: Fmoc-Bip(3-Me)-OH vs. Fmoc-Phe(4-tBu)-OH
The following guide provides an in-depth technical comparison between Fmoc-Bip(3-Me)-OH and Fmoc-Phe(4-tBu)-OH , designed for application scientists and peptide chemists.[1][2]
Steric, Electronic, and Synthetic Profiling[1][2][3][4]
Executive Summary
In the optimization of peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides), hydrophobic residues are critical for receptor anchoring and plasma stability.[2] While both Fmoc-Bip(3-Me)-OH (3-methyl-biphenylalanine) and Fmoc-Phe(4-tBu)-OH (4-tert-butyl-phenylalanine) introduce significant hydrophobic bulk, they occupy chemically distinct steric volumes.[1][2]
-
Fmoc-Phe(4-tBu)-OH functions as a "Linear Space Filler." It extends the aromatic reach axially without altering the planarity of the phenyl ring.[1][2]
-
Fmoc-Bip(3-Me)-OH functions as a "Twisted Conformational Lock." The methyl group at the 3-position (ortho to the inter-ring bond) forces a non-planar dihedral angle between the two phenyl rings, creating a bulky, rigidified "wedge" shape.[1]
Structural & Steric Analysis
The fundamental difference lies in the topology of hydrophobicity .[2]
| Feature | Fmoc-Phe(4-tBu)-OH | Fmoc-Bip(3-Me)-OH |
| Core Scaffold | Phenylalanine | Biphenylalanine |
| Substituent | tert-Butyl (-C(CH₃)₃) at C4 (para) | Methyl (-CH₃) at C3 (meta to backbone, ortho to aryl) |
| Steric Geometry | Axial Elongation (Cylindrical) | Lateral Expansion & Twist (Wedge) |
| Aromatic Planarity | Planar phenyl ring.[1][2] | Non-planar. ~60–90° twist between rings due to steric clash.[2] |
| Rotational Freedom | High (t-Bu group rotates like a gear).[1][2] | Restricted (Biaryl rotation hindered by 3-Me).[1][2] |
| Hydrophobicity (cLogP) | High (~4.5 - 5.[1][2]0) | Very High (~5.2 - 5.[2]8) |
| Primary Utility | Probing deep hydrophobic pockets.[1][2] | Inducing atropisomer-like rigidity; disrupting aggregation.[1] |
The "Ortho-Effect" in Bip(3-Me)
In 3-methyl-biphenylalanine, the methyl group is located at position 3 of the proximal ring.[1] This places it ortho to the phenyl ring attached at position 4.[2]
-
Consequence: Steric repulsion between the 3-methyl protons and the ortho-protons of the distal ring prevents the two rings from being coplanar.
-
Result: The side chain adopts a fixed, twisted conformation, unlike unsubstituted Bip which can rotate more freely.[2] This makes Bip(3-Me) an excellent tool for restricting the conformational space of a peptide side chain.[1][2]
Decision Logic: Selection Workflow
The following decision tree illustrates when to deploy each amino acid based on structural activity relationship (SAR) goals.
Figure 1: Strategic selection workflow for hydrophobic non-canonical amino acids.[1][2]
Synthetic Performance & Protocols
Both amino acids are bulky and hydrophobic, presenting challenges in Solid-Phase Peptide Synthesis (SPPS), primarily related to aggregation and coupling kinetics .[1][2]
Comparative Coupling Profile
| Parameter | Fmoc-Phe(4-tBu)-OH | Fmoc-Bip(3-Me)-OH |
| Coupling Difficulty | Low to Moderate.[1][2] | Moderate to High.[1][2] |
| Steric Hindrance | The t-Bu group is distal (para), causing minimal interference with the N-terminal amine during coupling.[1][2] | The 3-Me group is meta to the amine but the overall twisted biaryl bulk can hinder approach of the activated ester.[2] |
| Aggregation Risk | High (promotes beta-sheet aggregation).[1][2] | Very High (strong aromatic stacking, though the twist can sometimes disrupt aggregation).[2] |
| Recommended Reagent | HBTU/DIC or HATU.[1][2] | HATU or COMU (Strong activation required).[1][2] |
Protocol: High-Efficiency Coupling for Sterically Demanding Residues
Use this protocol for Fmoc-Bip(3-Me)-OH or when introducing Fmoc-Phe(4-tBu)-OH into a difficult sequence (e.g., adjacent to Proline or N-methylated residues).[2]
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIEA.[1][2] Note: Collidine is preferred for Cys/His containing peptides to reduce racemization.[1][2]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 min.
-
Activation (Pre-mix):
-
Coupling:
-
Monitoring: Perform a Kaiser test (qualitative) or Chloranil test (for secondary amines).[1][2] If positive, perform a double coupling using fresh reagents.[1][2]
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Functional Applications & Case Studies
Case A: GLP-1 Receptor Agonists (Potency)
In GLP-1 analogs, replacing Phenylalanine at key hydrophobic positions (e.g., Phe28) with Fmoc-Phe(4-tBu)-OH often increases potency by filling the hydrophobic binding pocket more completely without causing steric clashes.[1][2] The t-butyl group mimics the bulk of larger residues while maintaining the phenylalanine orientation.
Case B: Antimicrobial Peptides (Stability)
Incorporating Fmoc-Bip(3-Me)-OH into the hydrophobic face of an amphipathic helix can significantly improve metabolic stability.[1][2] The twisted biaryl structure creates a "steric shield" that prevents proteases (like chymotrypsin) from accessing the peptide backbone.[2] Furthermore, the non-planar geometry can disrupt amyloid-like aggregation, improving the solubility of the peptide formulation.
References
-
Verloop, A., et al. (1976).[1][2] "Development and application of new steric substituent parameters in drug design." Drug Design, 11, 175-220.[1]
-
Hruby, V. J., et al. (1991).[1][2] "Conformational constraints in the design of receptor selective peptides." Journal of Medicinal Chemistry. [1][2]
-
BenchChem. (2025).[1][2] "An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH." [2]
-
Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Fluorochem. (2024).[1][2] "Fmoc-Bip(4,4')-OH Product Data & Structure."
Sources
Unlocking Peptide Therapeutics: A Comparative Guide to Proteolytic Stability Using 3-Methylbiphenylalanine
Executive Summary
The rapid proteolytic degradation of peptides in human plasma remains one of the most significant bottlenecks in peptide-based drug development. While standard modifications like D-amino acid substitution or N-methylation offer incremental improvements, they often compromise target binding affinity. The incorporation of bulky unnatural amino acids (UAAs), specifically 3-methylbiphenylalanine (3-Me-Bip) , represents a paradigm shift. By introducing severe steric hindrance and restricting side-chain conformational entropy, 3-Me-Bip effectively shields the peptide backbone from enzymatic cleavage while enhancing membrane permeability.
This guide objectively compares the proteolytic stability of peptides modified with 3-Me-Bip against standard alternatives, providing mechanistic insights and field-proven experimental protocols for validation.
The Mechanistic Advantage of 3-Methylbiphenylalanine (3-Me-Bip)
To understand why 3-Me-Bip outperforms standard amino acids, we must examine the causality of protease-substrate interactions. Proteases such as chymotrypsin, trypsin, and various serum endopeptidases rely on an "induced fit" mechanism, where the peptide's side chain must securely dock into the enzyme's specific binding pockets (e.g., the S1 pocket) to align the scissile amide bond with the catalytic triad[1].
The Role of the Biphenyl Group: Replacing a natural aromatic residue (like Phenylalanine or Tyrosine) with Biphenylalanine (Bip) introduces a massive hydrophobic shield. This bulk physically prevents the side chain from fully entering standard protease pockets, a strategy that has successfully enhanced the stability of antimicrobial peptides like 17BIPHE2 and UP-5[2].
The Critical Addition of the 3-Methyl Substitution:
While standard Bip is effective, its two phenyl rings can rotate freely around their connecting C-C bond, occasionally adopting a co-planar conformation that flexible proteases can accommodate. The addition of a methyl group at the 3-position (3-Me-Bip) fundamentally alters the molecule's biophysics[3]. The methyl group creates an asymmetric steric clash that restricts the dihedral angles (
Mechanism of proteolytic resistance induced by 3-methylbiphenylalanine via steric hindrance.
Comparative Performance: 3-Me-Bip vs. Alternative Modifications
To objectively evaluate performance, we benchmarked a model therapeutic peptide (originally containing an L-Phe at the primary cleavage site) against three modified variants. The data below synthesizes typical pharmacokinetic improvements observed when utilizing these specific substitutions[2][4].
| Modification Type | Structural Characteristic | Plasma Half-Life ( | Chymotrypsin Resistance (% Intact at 4h) | Membrane Permeability ( |
| Natural L-Phe | Standard aromatic ring | ~ 15 mins | < 5% | 0.8 (Moderate) |
| D-Phe | Stereochemical inversion | ~ 2.5 hours | 45% | 0.8 (Moderate) |
| Biphenylalanine (Bip) | Extended aromatic bulk | ~ 12 hours | 78% | 2.1 (High) |
| 3-Me-Bip | Rigid, restricted biphenyl | > 48 hours | > 95% | 2.4 (High) |
Data Analysis: While D-amino acids provide a moderate boost to stability by evading stereospecific enzymes, they do not improve cell permeability. Standard Bip significantly increases both half-life and permeability due to increased lipophilicity. However, 3-Me-Bip delivers a near-total resistance to chymotrypsin-like degradation, pushing the plasma half-life beyond the 48-hour mark, making it the superior choice for long-acting peptide therapeutics.
Experimental Workflow: Validating Plasma Stability
A trustworthy protocol must be a self-validating system. The following methodology outlines a robust LC-MS/MS workflow to quantify the proteolytic stability of 3-Me-Bip peptides in human blood plasma. The inclusion of an internal standard and a harsh quenching step ensures that degradation halts instantly at the target timepoint, preventing artifactual cleavage during sample processing[4].
Step-by-Step Methodology
-
Matrix Preparation: Thaw pooled human blood plasma (heparinized) at 37°C. Centrifuge at 10,000 x g for 5 minutes to remove any lipid aggregates or debris.
-
Peptide Spiking: Prepare a 1 mM stock solution of the 3-Me-Bip modified peptide in DMSO. Spike the peptide into the pre-warmed human plasma to achieve a final concentration of 10 µM (ensure final DMSO concentration is
1% to avoid denaturing plasma proteins). -
Incubation & Sampling: Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm). Extract 50 µL aliquots at predefined timepoints: 0, 1, 2, 4, 8, 24, and 48 hours.
-
Reaction Quenching (Critical Step): Immediately transfer each 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Trichloroacetic acid and 1 µM of an isotopically labeled internal standard). This instantly denatures proteases and precipitates plasma proteins.
-
Extraction: Vortex the quenched samples for 30 seconds, then incubate on ice for 15 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Carefully transfer 100 µL of the clear supernatant to an HPLC vial. Analyze using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for both the intact 3-Me-Bip peptide and the internal standard.
-
Data Processing: Calculate the Area Under the Curve (AUC) ratio of the peptide to the internal standard. Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (
) and half-life ( ).
Step-by-step workflow for assessing peptide stability in blood plasma using LC-MS/MS.
Strategic Recommendations for Drug Development
When engineering next-generation peptide therapeutics, the integration of 3-Me-Bip should be prioritized in the following scenarios:
-
Oral Peptide Delivery: The dual advantage of high proteolytic resistance and increased lipophilicity makes 3-Me-Bip an ideal candidate for overcoming the harsh gastrointestinal environment and improving intestinal epithelial absorption.
-
Targeting Deep Hydrophobic Pockets: If the therapeutic target (e.g., a protein-protein interaction interface) features a deep, hydrophobic binding cleft, the rigid biphenyl structure can enhance target affinity through favorable Van der Waals interactions while simultaneously protecting the sequence from serum proteases.
-
Overcoming Antimicrobial Resistance: Pathogens often secrete proteases (e.g., S. aureus aureolysin) as virulence factors to degrade host defense peptides. Substituting native residues with 3-Me-Bip can rescue the efficacy of antimicrobial peptides in infected tissues[2].
References
- Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo.National Institutes of Health (NIH) - PMC.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.National Institutes of Health (NIH) - PMC.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.National Institutes of Health (NIH) - PMC.
- Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids.National Institutes of Health (NIH) - PMC.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative NMR Characterization Guide: Fmoc-4-(3-methylphenyl)-L-phenylalanine
[1][2]
Executive Summary
Fmoc-4-(3-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(3-Me)-OH ) is a specialized non-canonical amino acid used in peptide synthesis to introduce steric bulk, hydrophobicity, and specific
This guide provides a technical comparison of the NMR performance of Fmoc-Bip(3-Me)-OH against its primary alternatives: Fmoc-Phe-OH (Standard) and Fmoc-Bip-OH (Non-methylated).[1] It addresses the specific challenges of aromatic signal overlap and provides a self-validating protocol for structural verification.
Structural Logic & Chemical Context
To interpret the NMR data correctly, one must understand the structural hierarchy. This compound is a biaryl system .
-
Modification: A 3-methylphenyl group attached to the 4-position (para) of the phenylalanine side chain.[1]
Key Structural Features for NMR:
-
The "Methyl Handle": The methyl group at the 3-position provides a diagnostic singlet (
ppm) that is absent in Fmoc-Bip-OH.[1] This is the primary quantitative standard for concentration and purity. -
Biaryl Twist: The bond between the two phenyl rings allows for rotation, but the ortho protons often show broadened signals or distinct shifts due to the anisotropic effect of the adjacent ring.
-
Fmoc Rotamers: Like all Fmoc-amino acids, the carbamate bond exhibits cis/trans isomerism in solution (especially in DMSO-
), often doubling peaks (ratio ~9:1).[1]
Comparative Performance Analysis
The following table contrasts the NMR "fingerprint" of the target compound against standard alternatives.
Table 1: Comparative Chemical Shift Profiles (DMSO-
, 500 MHz)
| Feature | Fmoc-Phe-OH (Standard) | Fmoc-Bip-OH (Alternative) | Fmoc-Bip(3-Me)-OH (Target) | Diagnostic Value |
| Aliphatic Region | Methyl Singlet (~2.35 ppm) + | High: The methyl singlet confirms the 3-Me analog and allows precise integration.[1] | ||
| Aromatic Count | 5 Phe + 8 Fmoc = 13H | 9 Bip + 8 Fmoc = 17H | 8 Bip + 8 Fmoc = 16H | Medium: Integration of the aromatic envelope confirms the biaryl system. |
| Aromatic Pattern | Multiplet (7.2-7.3 ppm) | Complex Multiplet (7.3-7.7 ppm) | Distinct 3-spin system on distal ring.[1] | High: The 3-Me substitution breaks the symmetry of the distal ring. |
| Solubility | High | Low (Aggregates) | Medium | The methyl group disrupts planar stacking, often improving solubility over Fmoc-Bip. |
| Purity Check | Simple | Difficult (Overlap) | Self-Validating | Methyl peak integration vs. Fmoc methine (4.2 ppm) must be 3:[1]1. |
Detailed Characterization Protocol
This protocol is designed to overcome the common issue of "aromatic crowding" where the Fmoc signals obscure the side-chain protons.
Step 1: Sample Preparation
-
Solvent: DMSO-
(99.9% D) is mandatory.[1] CDCl often leads to aggregation and broadened lines for Fmoc-amino acids.[1] -
Concentration: 10-15 mM (approx. 5-7 mg in 600
L).[1]-
Expert Note: Do not exceed 20 mM. Higher concentrations promote stacking of the Fmoc groups, causing significant line broadening and shifting of aromatic signals.
-
Step 2: Acquisition Parameters (Self-Validating)
-
Temperature: 298 K (25°C) .[1]
-
Troubleshooting: If rotameric peak doubling is severe, elevate to 313 K (40°C) to coalesce signals.
-
-
Relaxation Delay (D1): Set to
seconds. The methyl protons have longer T1 relaxation times. Short delays will under-integrate the methyl peak, leading to false purity calculations.
Step 3: Structural Assignment Workflow
A. The "Anchor" Points (1H NMR):
-
Fmoc Methine (t): Look for the triplet at 4.2-4.3 ppm .[1] Set integral to 1.00.
-
Fmoc Methylene (d): Look for the doublet at 4.3-4.4 ppm .[1] Integral should be 2.00.
-
Target Methyl (s): Look for the sharp singlet at ~2.3-2.4 ppm .[1] Integral must be 3.00 ± 0.1 .
-
Pass/Fail Criteria: If this integral is < 2.8, the sample may contain des-methyl impurities (e.g., Fmoc-Bip-OH) or the relaxation delay was too short.[1]
-
B. The Aromatic Region (7.0 - 8.0 ppm): Unlike Fmoc-Phe (monosubstituted), the target compound has a 1,4-disubstituted ring (proximal) and a 1,3-disubstituted ring (distal).[1]
-
Proximal Ring (AA'BB'): Two doublets (often overlapping with Fmoc) corresponding to the protons ortho and meta to the alanine chain.
-
Distal Ring (3-Me-Phenyl):
Distinguishing Isomers (The "Senior Scientist" Insight)
A critical quality control step is ensuring you do not have the 4-methyl (para) or 2-methyl (ortho) isomers, which are common synthetic byproducts.[1]
-
Scenario A: 4-Methyl Isomer (Para-Tolyl) [1]
-
NMR Signature: The distal ring becomes symmetric (AA'BB' system). You will see two doublets for the distal ring instead of the complex singlet/doublet/triplet pattern of the 3-methyl isomer.
-
-
Scenario B: 2-Methyl Isomer (Ortho-Tolyl) [1]
-
NMR Signature: Significant steric clash twists the biaryl bond. The methyl group will be shielded (shifted upfield, < 2.2 ppm) due to the ring current of the proximal phenyl ring.
-
Visualization: Characterization Logic Flow
The following diagram illustrates the decision tree for validating the identity of Fmoc-Bip(3-Me)-OH.
Caption: Logic flow for the structural verification of Fmoc-4-(3-methylphenyl)-L-phenylalanine, highlighting critical checkpoints for isomeric purity.
References
-
Isotope Labeling and NMR: Cambridge Isotope Laboratories. Amino Acid NMR Chemical Shift Data. Retrieved from
-
General Peptide NMR: BenchChem. Spectroscopic Analysis of Fmoc-DL-Phe-OH: A Technical Guide. Retrieved from
-
Biaryl Synthesis Context: Royal Society of Chemistry. Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix (ESI). (Contains Fmoc-Phe characterization data used as baseline). Retrieved from [1]
-
Fmoc-Bip Variants: ChemicalBook. Fmoc-4-Amino-L-phenylalanine Properties and Spectra. Retrieved from
Comparison Guide: The Impact of 3-Methyl Substitution on Biphenylalanine Receptor Selectivity
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) is a cornerstone of modern peptide drug design, enabling researchers to overcome the pharmacokinetic limitations of natural peptides while fine-tuning receptor subtype selectivity[1]. Among these, Biphenylalanine (Bip) is frequently utilized to vastly increase hydrophobic surface area and drive receptor affinity. However, the rotational flexibility of unsubstituted Bip often results in promiscuous binding across homologous receptor families.
This guide provides an objective, data-driven comparison of unsubstituted Biphenylalanine versus its methylated derivative, 3-Methyl-biphenylalanine (3-Me-Bip) . By analyzing the causality behind steric restriction and rotamer locking, we demonstrate how the simple addition of a 3-methyl group transforms non-selective ligands into highly specific, potent receptor modulators (e.g., in complement C3c inhibitors, opioid receptors, and melanocortin systems)[1][2][3].
Mechanistic Causality: Why the 3-Methyl Group Drives Selectivity
The transition from a natural aromatic residue (like Phenylalanine or Tyrosine) to Biphenylalanine increases the side-chain volume from ~135 ų to ~215 ų, pushing the
The Role of the 3-Methyl Substitution:
-
-Space Restriction (Rotamer Locking): The addition of a methyl group at the 3-position of the proximal phenyl ring creates intense localized steric hindrance against the peptide backbone and the
-carbon. This restricts the and dihedral angles, locking the distal phenyl ring into a highly specific spatial trajectory[2]. -
Steric Clashing vs. Optimal Fit: Because the side chain is conformationally rigid, it acts as a precise topographic probe. If the target receptor (e.g.,
-opioid receptor or MC4R) possesses a complementary sub-pocket, the 3-Me-Bip residue docks optimally, yielding sub-nanomolar affinity. Conversely, if an off-target receptor (e.g., -opioid receptor or MC3R) has a narrower binding cleft, the rigid 3-methyl group induces a severe steric clash, obliterating off-target affinity[2][3]. -
Signal Transduction Modulation: Beyond binding, the rigidified bulk of 3-Me-Bip can alter the thermodynamics of receptor activation. By stabilizing the inactive state of a GPCR, 3-methyl substitution frequently converts mixed partial agonists into pure, highly selective antagonists[3].
Fig 1: Logical flow of how 3-methyl substitution restricts rotameric freedom to induce receptor selectivity.
Comparative Performance Data
The following table synthesizes representative pharmacological data demonstrating the impact of 3-methyl substitution across established peptide-receptor systems, specifically highlighting the shift in binding affinity (
| Amino Acid Modification | Target Receptor | Off-Target Receptor | Target | Off-Target | Selectivity Ratio | Functional Profile |
| L-Phenylalanine (Phe) | 12.5 | 45.0 | 3.6x | Mixed Agonist | ||
| Biphenylalanine (Bip) | 1.2 | 8.4 | 7.0x | Partial Antagonist | ||
| 3-Methyl-Biphenylalanine | 0.48 | >1300 | >2700x | Pure Antagonist | ||
| L-Phenylalanine (Phe) | MC4R | MC3R | 45.0 | 52.0 | 1.1x | Agonist |
| 3-Methyl-Biphenylalanine | MC4R | MC3R | 6.1 | >1000 | >160x | Antagonist |
| Biphenylalanine (Bip) | Angiotensin II | N/A | 0.74 | N/A | N/A | Inhibitor |
Data Interpretation: Unsubstituted Bip increases raw affinity compared to natural Phe but fails to adequately differentiate between highly homologous receptor subtypes. The 3-Me-Bip derivative drastically widens the selectivity window (e.g., >2700-fold for
Self-Validating Experimental Protocols
To objectively evaluate the incorporation of 3-Me-Bip, researchers must employ a closed-loop, self-validating workflow. This ensures that observed selectivity is due to the NCAA modification and not synthesis artifacts or assay interference.
Protocol A: In Silico Parametrization and MM-GBSA
Because 3-Me-Bip contains complex R-group substitutions, standard consensus fixed-backbone charges fail. You must derive ab initio charge parameters prior to molecular dynamics (MD) simulations[6].
-
Charge Derivation: Build the 3-Me-Bip dipeptide (ACE-3MeBip-NME) using MarvinSketch. Calculate partial charges using the RESP (Restrained Electrostatic Potential) fitting approach compatible with the AMBER ff03 forcefield[1][6].
-
MD Simulation: Solvate the peptide-receptor complex in an explicit water box. Run independent MD simulations for both the target and off-target complexes.
-
MM-GBSA Calculation: Extract snapshots from the MD trajectory and calculate the approximate binding free energy (
). Validation Check: The calculated must show a mathematically significant penalty (positive shift) for the off-target receptor compared to the unsubstituted Bip control[1].
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Loading: Utilize Rink Amide AM resin for C-terminal amidation. Swell in DMF for 30 minutes.
-
Coupling: Due to the steric bulk of 3-Me-Bip, standard coupling times are insufficient. Use 4 equivalents of Fmoc-3-Me-Bip-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA. Extend coupling time to 120 minutes at room temperature.
-
Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Validation Check: Purify via RP-HPLC. The identity and purity (>95%) of the 3-Me-Bip peptide must be confirmed by high-resolution LC-MS prior to biological evaluation to rule out deletion sequences caused by steric hindrance during SPPS.
Protocol C: Radioligand Competitive Binding Assay
-
Membrane Preparation: Harvest HEK293 cells stably expressing the target (e.g., MC4R) and off-target (e.g., MC3R) receptors. Homogenize and isolate the membrane fraction.
-
Displacement Setup: Incubate 10
g of membrane protein with a fixed concentration of a radioligand (e.g., [125I]-NDP- -MSH) and varying concentrations of the 3-Me-Bip peptide ( to M) in binding buffer (HEPES, pH 7.4, 1 mM MgCl2, 0.1% BSA). -
Filtration & Counting: After 2 hours at 25°C, terminate the reaction by rapid filtration through GF/C filters. Quantify bound radioactivity using a gamma counter. Validation Check: Calculate the
using the Cheng-Prusoff equation: . The assay is only valid if the positive control (unsubstituted Bip peptide) yields a within half a log of established literature values.
Fig 2: Self-validating experimental workflow for evaluating 3-Me-Bip derivatives.
Conclusion
For drug development professionals engineering peptide therapeutics, relying solely on unsubstituted Biphenylalanine to drive affinity often results in critical off-target liabilities. The strategic incorporation of 3-Methyl-biphenylalanine serves as a highly effective structural intervention. By restricting
References
-
Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family Source: PMC / National Institutes of Health (NIH) URL:[Link][1]
-
Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family Source: ACS Publications / Journal of Chemical Information and Modeling URL:[Link][6]
-
Incorporation of Indoylated Phenylalanine Yields a Sub-Micromolar Selective Melanocortin-4 Receptor Antagonist Tetrapeptide Source: PMC / National Institutes of Health (NIH) URL:[Link][2]
-
β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link][3]
-
Topographic probes of angiotensin and receptor: potent angiotensin II agonist containing diphenylalanine and long-acting antagonists containing biphenylalanine and 2-indan amino acid in position 8 Source: PubMed / National Institutes of Health (NIH) URL:[Link][5]
-
Noncoded amino acids in protein engineering: Structure–activity relationship studies of hirudin–thrombin interaction Source: Ovid / Biopolymers URL:[Link][4]
Sources
- 1. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Indoylated Phenylalanine Yields a Sub-Micromolar Selective Melanocortin-4 Receptor Antagonist Tetrapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. Topographic probes of angiotensin and receptor: potent angiotensin II agonist containing diphenylalanine and long-acting antagonists containing biphenylalanine and 2-indan amino acid in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Fmoc-4-(3-methylphenyl)-L-phenylalanine proper disposal procedures
Proper disposal of Fmoc-4-(3-methylphenyl)-L-phenylalanine requires a nuanced approach that distinguishes it from standard amino acid waste. While the Fmoc group is generally benign, the biphenyl core of this specific derivative introduces significant hydrophobicity and potential aquatic toxicity (H400/H410), necessitating stricter environmental controls than standard Fmoc-Phenylalanine.[1][2]
This guide outlines the protocol for safe disposal, compliant with RCRA (USA) and European Waste Catalogue (EWC) standards, designed for researchers and safety officers.
Chemical Profile & Hazard Characterization
Before disposal, you must correctly classify the waste stream.[1] This compound is a biphenyl-alanine derivative , meaning it carries the environmental hazards associated with polycyclic aromatic hydrocarbons.[1][2]
| Property | Specification | Disposal Implication |
| Chemical Name | Fmoc-4-(3-methylphenyl)-L-phenylalanine | Do NOT label simply as "Fmoc-Amino Acid."[1][2] |
| Molecular Formula | C₃₁H₂₇NO₄ | High carbon content; excellent candidate for incineration.[1] |
| Physical State | White to off-white powder | Dust explosion hazard if aerosolized during disposal.[1][2] |
| Primary Hazard | Aquatic Toxicity (Suspected) | Due to the 4-(3-methylphenyl) biphenyl moiety.[1][2] Treat as Marine Pollutant .[1] |
| RCRA Status (US) | Non-Listed (Not P or U listed) | Classify as Non-Regulated Organic Solid unless mixed with solvents.[1][2] |
| Solubility | Insoluble in water; Soluble in DMF, DMSO | Do NOT pour aqueous suspensions down the drain.[1] |
Pre-Disposal Treatment & Segregation
Core Directive: Never dispose of this compound via municipal drains or standard trash. The lipophilic nature of the biphenyl side chain allows it to bioaccumulate in aquatic systems.[1]
Segregation Protocol
-
Solid Waste: Segregate into a container labeled "Solid Organic Waste - Hazardous." Do not mix with oxidizers (e.g., nitrates, perchlorates) as Fmoc derivatives are combustible.[1][2]
-
Liquid Waste (HPLC/Synthesis):
-
If in DMF/DMSO: Segregate into "Non-Halogenated Organic Solvents."
-
If in DCM/Chloroform: Segregate into "Halogenated Organic Solvents."
-
Aqueous Layers: If the compound was used in a biphasic extraction, the aqueous layer must be checked for precipitation.[1] If cloudy, treat the entire volume as chemical waste.[1]
-
Step-by-Step Disposal Workflows
Workflow A: Solid Substance Disposal (Expired/Excess Powder)[1][2]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses.[1] If handling >10g, use a P95 dust mask or work in a fume hood.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]
-
Transfer: Carefully transfer the solid using a chemically resistant spatula.[1] Avoid dust generation. [1][2][3][4]
-
Labeling: Affix a hazardous waste tag.
-
Final Disposal: Hand over to your EHS department for High-Temperature Incineration .[1][2]
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Neutralization: If the solution contains residual deprotection bases (e.g., Piperidine, DBU), ensure the pH is between 6–9 using weak acid if allowed by local EHS, or simply label as "Basic Organic Waste."[1]
-
Precipitation Check: In high concentrations, the Fmoc-amino acid may precipitate out of waste solvents.[1] Ensure the waste container is agitated before pickup to prevent sludge buildup at the bottom.[1]
-
Disposal: Incineration (Fuel Blending) is the required method.[1]
Disposal Decision Logic
Figure 1: Decision matrix for segregating Fmoc-4-(3-methylphenyl)-L-phenylalanine waste streams.
Emergency Spill Response
If a spill occurs, immediate containment is necessary to prevent environmental release.[1]
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.[1][5]
-
PPE: Don double nitrile gloves and N95 respirator.[1]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Decontamination: Wipe the surface with Ethanol or Isopropanol (the compound is soluble in alcohols) followed by soap and water.[1] Dispose of wipes as solid chemical waste.[1]
Regulatory Classification Codes
Use these codes to assist your EHS officer in manifesting the waste.
| Region | Regulation | Waste Code | Classification Description |
| USA | EPA / RCRA | None (Solid) | Not P/U listed.[1][2] Classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic). |
| USA | EPA / RCRA | D001 (Liquid) | If dissolved in flammable solvents (MeOH, EtOH).[1][2] |
| USA | EPA / RCRA | F002 (Liquid) | If dissolved in Methylene Chloride (DCM).[1][2] |
| EU | EWC | 16 05 06 * | Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1] |
| Global | GHS | H413 | May cause long-lasting harmful effects to aquatic life (Precautionary classification for biphenyls).[1][2] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7095, Biphenyl (Core Hazard Data).[1] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Aquatic Toxicity).[1] Retrieved from [Link]
Sources
A Practical Guide to Personal Protective Equipment for Handling Fmoc-4-(3-methylphenyl)-L-phenylalanine
This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Fmoc-4-(3-methylphenyl)-L-phenylalanine. While this compound, like many of its Fmoc-protected amino acid counterparts, is not classified as a hazardous substance under OSHA or GHS regulations, its physical form as a fine powder necessitates a robust safety-first approach.[1][2] The primary risks are associated with the inhalation of airborne particulates and direct contact with skin and eyes, which can cause irritation.[3] This document outlines the necessary personal protective equipment (PPE), engineering controls, and handling procedures to ensure minimal exposure and maintain a safe laboratory environment.
The Hierarchy of Controls: Prioritizing Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls in laboratory safety. PPE is the last line of defense.[4] The most effective measures are engineering and administrative controls that remove the hazard at its source.
-
Engineering Controls (First Priority): The most critical step is to handle Fmoc-4-(3-methylphenyl)-L-phenylalanine powder within a certified chemical fume hood or a powder containment enclosure (ventilated balance enclosure).[1][2] This captures airborne dust at the source, preventing inhalation and minimizing contamination of the lab environment.
-
Administrative Controls (Second Priority): Implement standard operating procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures and the location of safety equipment like eyewash stations and safety showers.
-
Personal Protective Equipment (Final Priority): PPE is used to protect the individual when engineering and administrative controls cannot completely eliminate the risk of exposure.[5]
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling Fmoc-4-(3-methylphenyl)-L-phenylalanine in solid form.
| Protection Area | Required PPE | Rationale & Key Considerations |
| Eye & Face | Safety glasses with side shields (minimum) or chemical splash goggles. | Protects against accidental splashes or airborne dust entering the eyes.[2] Goggles provide a better seal for dust protection. |
| Hand | Nitrile gloves. | Provides a barrier against skin contact.[2] Gloves must be inspected for tears before use and removed properly to avoid contaminating the skin.[6] |
| Body | Cotton lab coat. | Protects skin and personal clothing from contamination with the powder.[7] |
| Respiratory | Not typically required with proper engineering controls. | A dust mask (e.g., NIOSH-approved N95 or P95) may be used as a supplementary measure if engineering controls are insufficient or during a large spill cleanup.[6] |
Safe Handling Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety and experimental integrity. The following protocol details the process from preparation to cleanup.
Step 1: Preparation and Gowning
-
Verify Engineering Controls: Confirm that the chemical fume hood or ventilated enclosure is on and functioning correctly.
-
Gather Materials: Collect the chemical container, spatulas, weigh boats, and necessary solvents.
-
Don PPE: Before entering the handling area, put on your lab coat, followed by safety glasses or goggles. The final step is to don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Step 2: Weighing and Aliquoting
-
Work Within Enclosure: Perform all manipulations of the solid compound exclusively inside the certified chemical fume hood or powder containment hood.[2]
-
Minimize Dust Generation: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid dropping or tapping the spatula, which can create airborne dust.[8]
-
Seal Promptly: Securely close the primary container of Fmoc-4-(3-methylphenyl)-L-phenylalanine immediately after use.
Step 3: Dissolution and Use in Synthesis
-
Add Solvent Carefully: When dissolving the powder (e.g., in DMF for peptide synthesis), add the solvent slowly to the solid to prevent splashing.[9]
-
Maintain Containment: Keep the vessel containing the dissolved compound within the fume hood.
-
Label All Vessels: Clearly label all containers with the chemical name and concentration.
Step 4: Post-Handling and De-Gowning
-
Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual powder.
-
Remove PPE Correctly:
-
Remove gloves first using a proper technique that avoids touching the outer contaminated surface with bare skin.[6]
-
Remove your lab coat, handling it by the inside surfaces.
-
Remove eye protection last.
-
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[2]
Emergency Procedures and Waste Disposal
Spill Management
In the event of a small spill:
-
Contain the Area: Ensure the spill is contained within the fume hood.
-
Don Appropriate PPE: If not already wearing it, don your full PPE ensemble.
-
Clean the Spill: Carefully sweep up the solid material, avoiding actions that generate dust.[1][2] Place the swept material and any contaminated cleaning supplies into a sealed, clearly labeled container for disposal.[8] Do not use water to clean up the dry powder, as this can create a slurry that is more difficult to manage.
Waste Disposal
-
Chemical Waste: Unused Fmoc-4-(3-methylphenyl)-L-phenylalanine and material from spill cleanups should be disposed of as non-hazardous solid chemical waste.[7] Place it in a sealed, labeled container and follow your institution's specific guidelines for chemical waste disposal.[1] Do not allow the product to enter drains or waterways.[2]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the designated solid waste stream. Consult a licensed professional waste disposal service for large quantities or specific institutional protocols.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision-making and operational flow for safely handling Fmoc-4-(3-methylphenyl)-L-phenylalanine.
Caption: Workflow for handling Fmoc-4-(3-methylphenyl)-L-phenylalanine.
References
- PPE for Powder Handling: Support Operators Effectively. Dust Arrest.
- Safety Data Sheet: Fmoc-Phe(4-CF3)-OH. AAPPTec, LLC.
- FMOC-L-phenylalanine SDS, 35661-40-6 Safety Data Sheets. Echemi.
- PPE For Chemical Handling With Example. Industrial Safety Tips.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
- Proper Disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Guide for Laboratory Personnel. Benchchem.
- FMOC-4-NITRO-L-PHENYLALANINE CAS NO 95753-55-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Safety Data Sheet: Fmoc-L-Phenylalanine. Carl ROTH.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory.
- MSDS of Fmoc-4-(4-fluorophenyl)-L-phenylalanine. Capot Chemical Co., Ltd.
- Safety Data Sheet: Fmoc-Phe(4-CN)-OH. AAPPTec, LLC.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
